molecular formula C58H97N15O17 B038166 Lysobactin CAS No. 116340-02-4

Lysobactin

Número de catálogo: B038166
Número CAS: 116340-02-4
Peso molecular: 1276.5 g/mol
Clave InChI: KQMKBWMQSNKASI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lysobactin is a potent macrocyclic peptide antibiotic isolated from the bacterium Lysobacter sp. This compound exhibits exceptional, broad-spectrum activity against Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its primary mechanism of action involves the inhibition of cell wall biosynthesis by binding with high affinity to the lipid II precursor, a crucial component in the bacterial peptidoglycan assembly pathway. This binding effectively sequesters lipid II, preventing its incorporation into the growing peptidoglycan chain and leading to rapid bactericidal effects. Due to this unique and potent mechanism, which differs from that of beta-lactams and glycopeptides, this compound serves as a critical tool in microbiological research for studying bacterial resistance mechanisms, cell wall physiology, and for the discovery and validation of novel antibiotic targets. Researchers utilize this compound in in vitro assays to explore its synergistic potential with other antimicrobials and to investigate the structural determinants of lipid II-binding molecules. This product is supplied as a high-purity compound to ensure consistent and reliable experimental results in your antimicrobial research programs.

Propiedades

IUPAC Name

2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-15-butan-2-yl-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H97N15O17/c1-12-30(10)39-53(85)71-40(31(11)75)52(84)64-24-38(76)69-42(45(78)47(60)79)55(87)68-37(25-74)57(89)90-46(32-17-14-13-15-18-32)43(73-51(83)36(23-28(6)7)66-48(80)33(59)21-26(2)3)56(88)72-41(44(77)29(8)9)54(86)67-35(22-27(4)5)50(82)65-34(49(81)70-39)19-16-20-63-58(61)62/h13-15,17-18,26-31,33-37,39-46,74-75,77-78H,12,16,19-25,59H2,1-11H3,(H2,60,79)(H,64,84)(H,65,82)(H,66,80)(H,67,86)(H,68,87)(H,69,76)(H,70,81)(H,71,85)(H,72,88)(H,73,83)(H4,61,62,63)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMKBWMQSNKASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H97N15O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Novel Antibacterial Agents from Lysobacter sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. The genus Lysobacter, a group of Gram-negative soil bacteria, has emerged as a promising source of unique secondary metabolites with potent antimicrobial properties. This technical guide provides an in-depth overview of key antibacterial compounds isolated from Lysobacter sp., focusing on their biological activity, isolation, and mechanism of action.

Overview of Key Antibacterial Agents

Lysobacter species produce a diverse array of antimicrobial compounds, with significant activity against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Notable among these are Lysobactin, the WAP-8294A complex (including Lotilibcin), and Heat-Stable Antifungal Factor (HSAF), which also exhibits antibacterial properties.

Quantitative Antimicrobial Activity

The in vitro efficacy of these compounds has been determined against a range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of potency.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilis0.06[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)0.39 - 0.78[1]
Vancomycin-Resistant Enterococci (VRE)0.39 - 0.78[2]

Table 2: Minimum Inhibitory Concentrations (MICs) of WAP-8294A2 (Lotilibcin)

Bacterial StrainMIC (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)0.2 - 0.8[3][4]
Methicillin-Susceptible Staphylococcus aureus (MSSA)2[5]
Staphylococcus epidermidis0.8 - 1.6[3]
Listeria monocytogenes3.2 - 6.4[3]
Bacillus cereus>12.8[3]

Experimental Protocols

Fermentation and Production

The production of antibacterial agents from Lysobacter sp. is typically achieved through submerged fermentation.

Protocol 3.1.1: General Fermentation of Lysobacter sp.

  • Seed Culture Preparation: Inoculate a loopful of Lysobacter sp. (e.g., ATCC 53042 for this compound or L. enzymogenes OH11 for WAP-8294A2) into a suitable liquid medium, such as Luria-Bertani (LB) broth. Incubate at 28-30°C for 12-24 hours with shaking (180-200 rpm).[6][7]

  • Production Culture: Inoculate a production medium with the seed culture (typically 2% v/v). A variety of production media can be used, for example, SGC medium (soybean flour, glucose, and calcium ion) for HSAF production.[6][7]

  • Incubation: Incubate the production culture for an extended period, typically 48-72 hours, under controlled conditions of temperature (25-30°C) and agitation (200-500 rpm).[8]

  • Monitoring: Monitor parameters such as pH, dissolved oxygen, and biomass throughout the fermentation process to ensure optimal growth and secondary metabolite production.[8]

G Fermentation Workflow for Antibiotic Production cluster_0 Seed Culture Preparation cluster_1 Production Culture cluster_2 Harvesting A Inoculate Lysobacter sp. in LB Broth B Incubate at 28-30°C for 12-24h with shaking A->B C Inoculate Production Medium with Seed Culture B->C D Incubate for 48-72h at 25-30°C with agitation C->D E Monitor pH, Dissolved Oxygen, and Biomass D->E F Harvest Fermentation Broth E->F

Caption: Workflow for the fermentation of Lysobacter sp. to produce antibacterial agents.

Isolation and Purification

The recovery and purification of antibacterial compounds from the fermentation broth involve multiple steps.

Protocol 3.2.1: Isolation of this compound

  • Cell Mass Extraction: this compound is recovered from the Lysobacter cell mass. The cells are harvested from the fermentation broth by centrifugation.[9]

  • Extraction: The cell mass is extracted with a suitable organic solvent.

  • Reversed-Phase Chromatography: The crude extract is then subjected to reversed-phase chromatography for purification.[9]

Protocol 3.2.2: Isolation of WAP-8294A2

  • Broth Filtration: The fermentation broth is filtered to remove the cell mass.

  • Adsorption and Elution: The active components in the filtrate are adsorbed onto a resin.

  • Column Chromatography: The adsorbed compounds are eluted and further purified using a series of column chromatographies.[10]

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual components of the WAP-8294A complex is achieved by HPLC.[5][10]

Protocol 3.2.3: Isolation of HSAF

  • Macroporous Resin Adsorption: The fermentation broth is passed through a macroporous adsorption resin (e.g., NKA) to capture HSAF.[6][7]

  • Elution: The resin is washed with ethanol (B145695) to elute the crude HSAF extract.[7]

  • Pre-treatment: The crude extract can be pre-treated to remove impurities using techniques like gel filtration (e.g., Sephadex LH-20).[6]

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective method for the final purification of HSAF. A suitable two-phase solvent system (e.g., n-hexane/ethyl acetate/methanol/water) is used for separation.[6]

G General Isolation and Purification Workflow A Fermentation Broth B Centrifugation / Filtration A->B C Cell Mass B->C D Supernatant B->D E Solvent Extraction C->E F Adsorption Chromatography D->F G Crude Extract E->G F->G H Column Chromatography G->H I HPLC / HSCCC H->I J Purified Antibacterial Agent I->J G Proposed Mechanism of Action of WAP-8294A2 cluster_0 Bacterial Cell B Bacterial Membrane C Respiratory Chain B->C D Menaquinone C->D E Membrane Disruption D->E Interaction leads to A WAP-8294A2 A->D Targets F Cell Lysis and Death E->F

References

The Core Mechanism of Lysobactin: A Technical Guide to its Action Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysobactin, a cyclic depsipeptide antibiotic produced by Lysobacter species, has demonstrated potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2][3] Its efficacy, often reported to be two- to four-fold greater than that of vancomycin (B549263), has positioned it as a promising candidate for further antibiotic development.[2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular target, the downstream cellular consequences, and the experimental methodologies used to elucidate this mechanism.

The Primary Target: Hijacking Cell Wall Precursors

The primary mechanism of action of this compound is the inhibition of peptidoglycan (PG) biosynthesis, a crucial process for maintaining the structural integrity of the bacterial cell wall.[4][5] Unlike many antibiotics that target enzymes directly, this compound acts as a "substrate binder," sequestering key precursors in the PG and wall teichoic acid (WTA) biosynthetic pathways.[4][5]

Extensive research has identified Lipid II as the principal cellular target of this compound.[4][5] Lipid II is a vital lipid-linked precursor molecule that carries the disaccharide-pentapeptide building block of peptidoglycan across the cell membrane to the site of cell wall assembly. This compound has also been shown to form 1:1 complexes with other related precursors, including Lipid I and Lipid IIA-WTA , the latter being an intermediate in the WTA biosynthesis pathway.[4][5] However, the bactericidal effect of this compound is attributed almost exclusively to its binding of Lipid II.[4][5]

This interaction is stoichiometric, with one molecule of this compound binding to one molecule of the lipid precursor.[4] By sequestering Lipid II, this compound effectively prevents its utilization by the enzymes responsible for the subsequent steps of cell wall synthesis, namely the transglycosylases and transpeptidases. This leads to a complete shutdown of peptidoglycan polymerization and cross-linking.

Signaling Pathways and Cellular Effects

The binding of this compound to Lipid II initiates a cascade of events that ultimately leads to bacterial cell death. The inhibition of peptidoglycan synthesis results in a weakened cell wall that can no longer withstand the internal osmotic pressure, leading to cell lysis.

Signaling Pathway: Inhibition of Peptidoglycan and Wall Teichoic Acid Synthesis

Caption: this compound binds to Lipid I, Lipid II, and Lipid IIA-WTA, with Lipid II being the primary target, thus inhibiting both peptidoglycan and wall teichoic acid synthesis.

Microscopic studies have revealed that treatment with this compound leads to significant morphological changes in Gram-positive bacteria, including the formation of septal defects and catastrophic cell envelope damage.[4][5]

Quantitative Data

The potency of this compound is reflected in its low minimum inhibitory concentrations (MICs) against a variety of Gram-positive pathogens.

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 259230.2
Staphylococcus aureus(MRSA)0.39 - 0.78[1]
Streptococcus pneumoniae--[5]
Enterococcus faecalis---
Enterococcus faecium(VRE)0.39 - 0.78[1]
Bacillus subtilisATCC 43223-[6]

Note: Data for some strains were not available in the searched literature.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of microbiological, biochemical, and microscopic techniques.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is employed to determine the MIC of this compound against various bacterial strains.

Experimental Workflow: Broth Microdilution MIC Assay

G start Start prep_lyso Prepare serial dilutions of this compound in a 96-well plate start->prep_lyso inoculate Inoculate each well (except sterility control) with the bacterial suspension prep_lyso->inoculate prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Enzyme Inhibition Assays

To confirm that this compound inhibits peptidoglycan and WTA biosynthesis by sequestering lipid precursors, enzyme inhibition assays are performed. These assays monitor the activity of key enzymes in the presence and absence of the antibiotic.

General Protocol for Enzyme Inhibition Assay:

  • Enzyme and Substrate Preparation: The enzymes MurG, SgtB (a transglycosylase), and TagB are purified. Their respective lipid substrates (Lipid I for MurG, Lipid II for SgtB, and Lipid IIA-WTA for TagB) are synthesized or purified.

  • Reaction Mixture: The assay is typically performed in a buffer containing the enzyme, the lipid substrate, and a detergent to maintain the solubility of the lipid components.

  • Initiation and Monitoring: The reaction is initiated by the addition of the enzyme or a co-substrate. The formation of the product is monitored over time, often using radiolabeled substrates and quantifying the product via chromatography and scintillation counting.

  • Inhibition Study: The assay is repeated in the presence of varying concentrations of this compound. The reaction rate is plotted against the substrate concentration. In the case of a substrate-binding inhibitor like this compound, product formation is only observed once the substrate concentration exceeds the inhibitor concentration.

Lipid II Extraction Protocol

The availability of purified Lipid II is crucial for in vitro assays. A common method for its extraction from bacterial cultures is outlined below.

Experimental Workflow: Lipid II Extraction from S. aureus

G start Start culture Grow S. aureus culture to mid-log phase start->culture add_moenomycin Add moenomycin to accumulate Lipid II culture->add_moenomycin harvest Harvest cells by centrifugation add_moenomycin->harvest extract Extract lipids with a chloroform/methanol/water mixture harvest->extract separate Separate organic and aqueous phases extract->separate dry Dry the organic phase separate->dry resuspend Resuspend the lipid extract in a suitable solvent (e.g., DMSO) dry->resuspend end End resuspend->end

Caption: A simplified workflow for the extraction of Lipid II from Staphylococcus aureus.

Resistance Mechanisms

A key advantage of antibiotics that target lipid precursors is the low frequency of resistance development. The target, Lipid II, is an essential molecule, and mutations that would alter its structure to prevent antibiotic binding are likely to be lethal to the bacterium. To date, significant resistance to this compound has not been reported in clinical settings.

Structure-Activity Relationship

The complex structure of this compound, a cyclic depsipeptide, is crucial for its activity. Studies involving synthetic analogs have begun to shed light on the structure-activity relationship (SAR). For example, modifications to the macrocycle can impact the binding affinity for Lipid II and, consequently, the antimicrobial potency. Further research in this area is vital for the development of second-generation this compound derivatives with improved pharmacological properties.

Conclusion

This compound exerts its potent bactericidal activity against Gram-positive bacteria by binding to and sequestering essential lipid-linked precursors of cell wall biosynthesis, with Lipid II being its primary target. This mode of action, which differs from that of many clinically used antibiotics, leads to the inhibition of peptidoglycan and wall teichoic acid synthesis, ultimately causing cell lysis. The low propensity for resistance development makes this compound a highly attractive candidate for further investigation and development in the ongoing battle against antibiotic-resistant pathogens.

References

An In-Depth Technical Guide to Lysobactin's Inhibition of Peptidoglycan Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysobactin, a cyclic depsipeptide antibiotic, exhibits potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its primary mechanism of action is the inhibition of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall. This technical guide provides a comprehensive overview of this compound's mode of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Targeting Lipid Intermediates

This compound exerts its antibacterial effect by binding to essential lipid-anchored precursors involved in the peptidoglycan biosynthesis pathway.[1][2][3][4] Specifically, it forms a 1:1 stoichiometric complex with Lipid I and Lipid II, as well as Lipid IIA, a precursor in the wall teichoic acid (WTA) biosynthesis pathway.[1][4] The binding to these precursors effectively sequesters them, preventing their utilization by downstream enzymes and thereby halting the construction of the peptidoglycan layer.[1][4]

While this compound can bind to multiple precursors, its cellular killing mechanism is primarily attributed to its interaction with Lipid II.[1][2][3] This targeted binding leads to the inhibition of the transglycosylation step of peptidoglycan synthesis, where new disaccharide-pentapeptide units are added to the growing glycan chain.[1] The disruption of this fundamental process results in significant structural defects in the bacterial cell wall, particularly at the septum during cell division, leading to catastrophic cell envelope damage and lysis.[1][2][3]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data demonstrating this compound's potent antibacterial activity and its targeted inhibition of peptidoglycan synthesis.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain InformationMIC (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Resistant (MRSA)0.39 - 0.78[5]
Enterococcus faecalisVancomycin-Resistant (VRE)0.39 - 0.78[5]
Bacillus subtilisWild-Type0.06[5]

Table 2: Inhibitory Concentrations (IC50) of this compound against Peptidoglycan Synthesis

Assay DescriptionBacterial SpeciesIC50 (µg/mL)Reference(s)
Inhibition of nascent peptidoglycan formationStaphylococcus aureus0.8[5]
Inhibition of lipid intermediate formationStaphylococcus aureus2.2[5]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound. These protocols are synthesized from established methods in the field, as specific detailed protocols for this compound were not fully available in the provided search results.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From an overnight culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound:

    • Prepare a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

    • Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Whole-Cell Peptidoglycan Biosynthesis Assay

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of intact bacterial cells to assess the overall inhibitory effect of a compound on the biosynthesis pathway.

Materials:

  • Bacterial culture (S. aureus) in logarithmic growth phase

  • This compound at various concentrations

  • [¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Trichloroacetic acid (TCA), 5% (w/v), ice-cold

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Cell Preparation:

    • Grow S. aureus to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest the cells by centrifugation and resuspend them in fresh, pre-warmed growth medium.

  • Inhibition Assay:

    • Aliquots of the cell suspension are pre-incubated with varying concentrations of this compound for a short period (e.g., 10-15 minutes) at 37°C.

    • A control with no antibiotic is included.

  • Radiolabeling:

    • Add [¹⁴C]-GlcNAc to each aliquot to a final concentration of approximately 0.1 µCi/mL.

    • Incubate the mixtures at 37°C with shaking for a defined period (e.g., 30-60 minutes) to allow for incorporation into the peptidoglycan.

  • Stopping the Reaction and Precipitation:

    • Stop the incorporation by adding an equal volume of ice-cold 5% TCA.

    • Incubate on ice for at least 30 minutes to precipitate macromolecules, including peptidoglycan.

  • Quantification:

    • Collect the precipitate by vacuum filtration onto glass fiber filters.

    • Wash the filters extensively with cold 5% TCA to remove unincorporated [¹⁴C]-GlcNAc.

    • Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of [¹⁴C]-GlcNAc incorporation.

In Vitro Transglycosylase Inhibition Assay

This assay directly measures the inhibition of the transglycosylation step by monitoring the polymerization of Lipid II into peptidoglycan chains.

Materials:

  • Purified transglycosylase enzyme (e.g., a Penicillin-Binding Protein with transglycosylase activity)

  • Purified Lipid II substrate

  • This compound at various concentrations

  • Reaction buffer (specific composition depends on the enzyme, but typically includes a buffer like Tris-HCl, and divalent cations like Mg²⁺)

  • Method for product detection (e.g., thin-layer chromatography (TLC) with radiolabeled Lipid II, or a fluorescence-based assay)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, purified transglycosylase enzyme, and varying concentrations of this compound.

    • Pre-incubate the mixture for a short period at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Initiate the reaction by adding the Lipid II substrate.

  • Incubation:

    • Incubate the reaction mixture for a defined period to allow for the polymerization of Lipid II.

  • Termination and Product Analysis:

    • Terminate the reaction (e.g., by boiling or adding a quenching agent).

    • Analyze the reaction products. If using radiolabeled Lipid II, the products can be separated by TLC and visualized by autoradiography. The amount of polymerized peptidoglycan (which remains at the origin) versus unreacted Lipid II can be quantified.

  • Data Analysis:

    • Determine the extent of inhibition for each this compound concentration and calculate the IC₅₀ value.

Visualization of Septal Defects by Electron Microscopy

This protocol provides a general framework for preparing bacterial samples for transmission electron microscopy (TEM) to observe ultrastructural changes, such as septal defects, induced by antibiotics.

Materials:

  • Bacterial culture (S. aureus) in logarithmic growth phase

  • This compound (at a concentration known to cause cell damage, e.g., 2-4x MIC)

  • Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in a suitable buffer like cacodylate or phosphate (B84403) buffer)

  • Secondary fixative (e.g., 1% osmium tetroxide in the same buffer)

  • Dehydration series (ethanol or acetone)

  • Embedding resin (e.g., Epon or Spurr's resin)

  • Uranyl acetate (B1210297) and lead citrate (B86180) for staining

  • Transmission Electron Microscope

Procedure:

  • Sample Treatment:

    • Treat a mid-log phase culture of S. aureus with this compound for a predetermined time to induce septal defects. A time-course experiment may be necessary to identify the optimal treatment duration.

    • Include an untreated control culture.

  • Fixation:

    • Harvest the cells by centrifugation and gently resuspend the pellet in the primary fixative.

    • Incubate for several hours at 4°C.

    • Wash the cells with buffer to remove the primary fixative.

    • Post-fix the cells with the secondary fixative for 1-2 hours at room temperature.

  • Dehydration and Embedding:

    • Wash the cells with buffer and then dehydrate them through a graded series of ethanol (B145695) or acetone (B3395972) (e.g., 30%, 50%, 70%, 90%, 100%).

    • Infiltrate the dehydrated samples with the embedding resin through a series of increasing resin concentrations in the dehydrating solvent.

    • Embed the samples in pure resin and polymerize at the appropriate temperature (e.g., 60°C).

  • Sectioning and Staining:

    • Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.

    • Mount the sections on TEM grids.

    • Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Imaging:

    • Examine the sections using a transmission electron microscope, focusing on the septal region of dividing cells to identify any abnormalities in the cell wall structure.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the peptidoglycan biosynthesis pathway, this compound's point of inhibition, and a general experimental workflow for its characterization.

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc -pentapeptide UDP_GlcNAc->UDP_MurNAc Cytoplasmic Steps Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation (PBP) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBP) This compound This compound This compound->Lipid_I This compound->Lipid_II Primary Target

Caption: this compound inhibits peptidoglycan biosynthesis by binding to Lipid I and primarily Lipid II.

Experimental_Workflow Start Start: Suspected Peptidoglycan Biosynthesis Inhibitor MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Initial Screening Whole_Cell_Assay Whole-Cell PG Biosynthesis Assay ([¹⁴C]-GlcNAc Incorporation) MIC_Assay->Whole_Cell_Assay Confirm PG synthesis inhibition In_Vitro_Assay In Vitro Transglycosylase Assay (using purified Lipid II) Whole_Cell_Assay->In_Vitro_Assay Identify specific step Microscopy Microscopy Analysis (Electron or Fluorescence Microscopy) Whole_Cell_Assay->Microscopy Observe cellular phenotype Binding_Assay Lipid II Binding Confirmation (e.g., ITC, SPR) In_Vitro_Assay->Binding_Assay Confirm direct target interaction Conclusion Conclusion: this compound inhibits peptidoglycan synthesis by binding Lipid II, causing septal defects. Binding_Assay->Conclusion Microscopy->Conclusion

Caption: A logical workflow for characterizing a peptidoglycan biosynthesis inhibitor like this compound.

Conclusion and Future Directions

This compound's mechanism of targeting Lipid II, a highly conserved and essential molecule in bacterial cell wall synthesis, makes it a promising candidate for combating antibiotic-resistant infections. Its ability to circumvent existing resistance mechanisms that affect other classes of antibiotics, such as beta-lactams and glycopeptides, highlights its potential clinical value.

Future research should focus on several key areas. A detailed structural characterization of the this compound-Lipid II complex would provide invaluable insights for the rational design of more potent and selective analogs. Further investigation into potential resistance mechanisms, although not yet observed, is crucial for proactive drug development. Additionally, optimizing the pharmacokinetic and pharmacodynamic properties of this compound through medicinal chemistry efforts will be essential for its translation into a clinically viable therapeutic agent. This in-depth understanding of its core mechanism provides a solid foundation for these future endeavors.

References

Lysobactin: An In-depth Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial agent Lysobactin, with a specific focus on its activity against clinically relevant bacterial isolates. This compound is a cyclic depsipeptide antibiotic produced by the soil bacterium Lysobacter sp., first identified in 1988.[1][2] It has garnered significant interest due to its potent bactericidal activity against a range of Gram-positive pathogens, including strains that have developed resistance to frontline antibiotics.

Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound exerts its potent bactericidal effect by targeting a fundamental process in bacterial survival: cell wall biosynthesis. Unlike beta-lactam antibiotics or glycopeptides such as vancomycin (B549263), this compound acts by binding to and sequestering Lipid II, a crucial precursor molecule in the peptidoglycan (PG) synthesis pathway.

The mechanism proceeds as follows:

  • Binding to Lipid II: this compound specifically recognizes and forms a stable 1:1 complex with Lipid II. This binding event occurs at the reducing end of the lipid-linked precursor.

  • Inhibition of Transglycosylation: By sequestering Lipid II, this compound prevents its utilization by penicillin-binding proteins (PBPs) or transglycosylase enzymes. This effectively halts the polymerization of the glycan strands, a critical step in the formation of the peptidoglycan layer.

  • Cell Envelope Damage: The exclusive binding to Lipid II leads to delocalization of cell wall synthesis, causing septal defects and ultimately resulting in catastrophic damage to the cell envelope and rapid cell death.

Notably, this compound's binding site on Lipid II is distinct from that of vancomycin, which targets the D-Ala-D-Ala terminus of the peptide side chain. This novel mechanism of action allows this compound to bypass common resistance pathways that affect other cell wall-active agents.

cluster_Membrane Cell Membrane cluster_Periplasm Periplasm / Cell Wall UDP_NAG UDP-GlcNAc MurG MurG UDP_NAG->MurG UDP_NAM UDP-MurNAc -pentapeptide MraY MraY UDP_NAM->MraY Lipid_I Lipid I MraY->Lipid_I Lipid_II Lipid II MurG->Lipid_II Lipid_I->MurG Lipid_II_Mem Lipid II Lipid_II->Lipid_II_Mem Flippase This compound This compound Lipid_II_Mem->this compound Complex This compound-Lipid II Complex Lipid_II_Mem->Complex Transglycosylase Transglycosylase (PBP) Lipid_II_Mem->Transglycosylase Polymerization This compound->Complex Complex->Inhibition Peptidoglycan Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan

This compound's mechanism of action via Lipid II sequestration.

Antibacterial Spectrum of Activity

This compound demonstrates a targeted and potent spectrum of activity, primarily against Gram-positive bacteria, including both aerobic and anaerobic species. Its efficacy against multidrug-resistant strains is of particular clinical interest.

Quantitative In Vitro Susceptibility Data

While comprehensive MIC₅₀/MIC₉₀ data from large-scale surveillance studies against recent clinical isolates are not widely available in the public literature, key studies have established this compound's potent activity against critical resistant pathogens. The available quantitative data is summarized below.

OrganismNo. of IsolatesMIC Range (µg/mL)Source
Methicillin-Resistant S. aureus (MRSA)Not Specified0.39 - 0.78[3]
Vancomycin-Resistant Enterococci (VRE)Not Specified0.39 - 0.78[3]

Note: The MIC values against VRE were reported to be more than 50-fold lower than those of vancomycin itself against the same isolates.[3]

Qualitative Antibacterial Spectrum

Early investigations into this compound's biological properties outlined its broad efficacy against a variety of Gram-positive genera. It is reported to be 2- to 4-fold more active than vancomycin against many of these organisms.[1]

Bacterial GroupActivitySource
Staphylococcus spp.Highly Active[1]
Streptococcus spp.Highly Active[1]
Enterococcus spp.Highly Active[3]
Corynebacterium spp.Active[1]
Clostridium spp.Active[1]
Other Gram-Positive AnaerobesActive[1]
Gram-Negative BacteriaPoor to No Activity[1]

Experimental Protocols

The determination of this compound's antibacterial activity is primarily achieved through standard antimicrobial susceptibility testing methods. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps to determine the MIC of this compound against a bacterial isolate according to general clinical laboratory standards.

1. Preparation of Materials:

  • Bacterial Isolate: Culture the clinical isolate on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) to obtain isolated colonies after 18-24 hours of incubation.

  • Medium: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water) and sterilize by filtration.

  • Microtiter Plate: Use sterile 96-well, U-bottom microtiter plates.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of this compound:

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate row.

  • Prepare a 2X working solution of the highest desired this compound concentration in CAMHB. Add 100 µL of this solution to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Add 50 µL of sterile broth (without bacteria) to well 12.

  • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

prep_stock Prepare this compound Stock Solution serial_dilution Perform 2-Fold Serial Dilution of this compound in 96-Well Plate (50µL/well) prep_stock->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_inoculum Dilute Inoculum to ~1x10^6 CFU/mL prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate Wells with Bacterial Suspension (50µL/well) dilute_inoculum->inoculate_plate serial_dilution->inoculate_plate controls Include Growth Control (No Drug) & Sterility Control (No Bacteria) inoculate_plate->controls incubate Incubate Plate (35-37°C, 16-20h) inoculate_plate->incubate read_mic Read Plate for Turbidity Determine Lowest Concentration with No Growth (MIC) incubate->read_mic

References

Lysobactin: A Potent Weapon Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence and spread of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), pose a significant threat to global public health. The diminishing efficacy of conventional antibiotics necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Lysobactin, a cyclic depsipeptide antibiotic, has demonstrated remarkable potency against a broad spectrum of Gram-positive bacteria, including challenging pathogens like MRSA. This technical guide provides an in-depth overview of this compound's activity against MRSA, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate its antimicrobial properties.

Mechanism of Action: Targeting Cell Wall Synthesis

This compound exerts its potent bactericidal activity by inhibiting the biosynthesis of the bacterial cell wall, a crucial structure for bacterial survival.[1][2][3] Unlike many antibiotics that target enzymes involved in this process, this compound directly binds to Lipid II, a pivotal precursor molecule in the peptidoglycan (PG) synthesis pathway.[1][2][3] This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to cell lysis.

The following diagram illustrates the simplified pathway of peptidoglycan synthesis and the inhibitory action of this compound.

Figure 1: Mechanism of action of this compound.

In Vitro Activity Against MRSA

This compound exhibits potent in vitro activity against a wide range of MRSA strains. Its efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Data
ParameterValue (µg/mL)Reference Strain(s)
MIC Range 0.39 - 0.78Various MRSA and VRE strains
MIC 0.2Staphylococcus aureus

Note: Data on MBC values for this compound against specific MRSA strains is limited in the reviewed literature. It is generally understood that for bactericidal agents, the MBC is typically close to the MIC value.

This compound has been reported to be 2 to 4-fold more active than vancomycin (B549263) against aerobic and anaerobic Gram-positive bacteria.[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate. C Inoculate each well with the MRSA suspension. A->C B Prepare standardized MRSA inoculum (e.g., 0.5 McFarland standard). B->C D Incubate plates at 37°C for 18-24 hours. C->D E Visually inspect for turbidity (bacterial growth). D->E F The MIC is the lowest concentration with no visible growth. E->F

Figure 2: Workflow for MIC determination.

Detailed Steps:

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A suspension of the MRSA test strain is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium but no bacteria) are also included.

  • Incubation: The inoculated plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the MRSA strain.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation Incubation cluster_analysis Analysis A Select wells from the completed MIC assay showing no visible growth (at and above the MIC). B Aliquot a small volume from each selected well onto an antibiotic-free agar (B569324) plate. A->B C Incubate the agar plates at 37°C for 18-24 hours. B->C D Count the number of colonies on each plate. C->D E The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. D->E

Figure 3: Workflow for MBC determination.

Detailed Steps:

  • Subculturing from MIC wells: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.

  • Plating: The aliquots are spread onto antibiotic-free agar plates (e.g., Tryptic Soy Agar).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Time-Kill Kinetics Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent.

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of the MRSA strain is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to this compound: The bacterial suspension is exposed to various concentrations of this compound (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.

  • Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture.

  • Viable Cell Counting: The aliquots are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

In Vivo Efficacy in MRSA Infection Models

This compound has demonstrated efficacy in preclinical animal models of MRSA infection. When administered parenterally, this compound was effective in treating systemic staphylococcal infections in mice.[4] Additionally, topical application of this compound proved curative in a staphylococcal wound infection model in mice.[4]

While specific quantitative data on bacterial load reduction and survival rates in MRSA-infected mice treated with this compound are not extensively detailed in the available literature, the qualitative results from these studies are promising and support its potential as a therapeutic agent for MRSA infections.

Resistance Development

A key advantage of this compound's mechanism of action is the low propensity for resistance development. By targeting a fundamental and highly conserved precursor molecule (Lipid II) rather than a bacterial enzyme, the development of resistance would likely require significant and potentially detrimental alterations to the bacterial cell wall synthesis machinery.

Conclusion

This compound represents a promising antibiotic candidate for the treatment of infections caused by MRSA. Its novel mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy highlight its potential to address the urgent need for new therapies against multidrug-resistant pathogens. Further research, particularly focused on generating comprehensive in vivo efficacy data and exploring potential combination therapies, is warranted to fully elucidate the clinical potential of this remarkable natural product.

References

Unraveling the Blueprint: An In-depth Technical Guide to the Lysobactin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysobactin, a potent cyclic depsipeptide antibiotic, has garnered significant attention for its activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique structure and mechanism of action make it a promising candidate for novel antibiotic development. This guide provides a comprehensive technical overview of the this compound biosynthetic gene cluster, detailing its genetic organization, the enzymatic machinery it encodes, and the biochemical pathway leading to the synthesis of this complex natural product.

The this compound Biosynthetic Gene Cluster: A Non-Ribosomal Approach

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Lysobacter sp. ATCC 53042.[2][3] This cluster primarily features two large genes, lybA and lybB, which encode for multi-modular non-ribosomal peptide synthetases (NRPSs).[2] These enzymatic assembly lines are responsible for the sequential condensation of the constituent amino acid precursors.

Genetic Organization

The this compound biosynthetic gene cluster is characterized by a linear organization that directly corresponds to the sequence of amino acids in the final this compound molecule.[2] This colinearity is a hallmark of many NRPS systems.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

GeneEncoded ProteinPutative Function
lybANon-ribosomal peptide synthetase LybAResponsible for the incorporation of the initial amino acid precursors of the this compound backbone.
lybBNon-ribosomal peptide synthetase LybBContinues the elongation of the peptide chain and contains the termination module for cyclization and release.

The Biosynthetic Pathway: A Step-by-Step Assembly

The synthesis of this compound follows a canonical NRPS thiotemplate mechanism, involving the sequential action of distinct enzymatic domains within the LybA and LybB megasynthases.

Lysobactin_Biosynthesis cluster_LybA LybA NRPS cluster_LybB LybB NRPS cluster_release Release & Cyclization A1 A-domain 1 (Selects AA1) T1 T-domain 1 (Binds AA1) A1->T1 Loading C1 C-domain 1 (Forms peptide bond) T1->C1 A2 A-domain 2 (Selects AA2) C1->A2 T2 T-domain 2 (Binds AA2) A2->T2 Loading C2 C-domain 2 (Forms peptide bond) T2->C2 C_initial C-domain (Accepts chain from LybA) C2->C_initial Chain Transfer A3 A-domain 3 (Selects AA3) C_initial->A3 T3 T-domain 3 (Binds AA3) A3->T3 Loading C3 C-domain 3 (Forms peptide bond) T3->C3 TE1 TE-domain 1 (Penultimate) C3->TE1 TE2 TE-domain 2 (Terminal) TE1->TE2 Release Cyclization & Release TE1->Release Catalysis This compound This compound Release->this compound

Figure 1: Simplified workflow of this compound biosynthesis by LybA and LybB NRPSs.
Domain Functions in this compound Assembly:

  • Adenylation (A) Domain: This domain is responsible for the selection and activation of the specific amino acid substrate by hydrolyzing ATP to form an aminoacyl-AMP intermediate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to the phosphopantetheinyl arm of the T-domain, tethering it to the NRPS assembly line.

  • Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the growing peptide chain attached to the T-domain of the preceding module and the amino acid tethered to the T-domain of the current module.

  • Thioesterase (TE) Domain: The termination of this compound synthesis is particularly interesting, involving a tandem thioesterase architecture at the C-terminus of LybB.[2] Biochemical characterization has revealed that the penultimate thioesterase domain is solely responsible for the cyclization and release of the final this compound molecule.[2]

Quantitative Data on this compound Biosynthesis

Currently, there is a limited amount of publicly available quantitative data regarding the enzyme kinetics of the LybA and LybB synthetases, precursor concentrations within the producing organism, and specific production yields under various fermentation conditions. Further research is required to fully characterize these parameters, which are crucial for optimizing this compound production for potential therapeutic applications.

Key Experimental Protocols

The study of the this compound biosynthetic gene cluster has employed a range of molecular biology and biochemical techniques. While detailed, step-by-step protocols specific to this compound are not extensively published, the following sections outline the general methodologies that have been and can be applied.

Identification and Characterization of the Gene Cluster

Workflow:

Gene_Cluster_ID GenomicDNA Genomic DNA Isolation (Lysobacter sp. ATCC 53042) Sequencing Genome Sequencing GenomicDNA->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Gene Prediction & Annotation Assembly->Annotation NRPS_Mining NRPS Gene Mining (antiSMASH, etc.) Annotation->NRPS_Mining BLAST Sequence Homology (BLAST) NRPS_Mining->BLAST Cluster_ID This compound BGC Identification BLAST->Cluster_ID

Figure 2: Workflow for the identification of the this compound biosynthetic gene cluster.

Methodology:

  • Genomic DNA Isolation: High-quality genomic DNA is isolated from Lysobacter sp. ATCC 53042 using standard bacterial DNA extraction protocols.

  • Genome Sequencing: The isolated genomic DNA is subjected to whole-genome sequencing using next-generation sequencing technologies.

  • Genome Assembly and Annotation: The sequencing reads are assembled into a draft or complete genome sequence. Gene prediction and annotation are then performed to identify open reading frames (ORFs) and their putative functions.

  • Bioinformatic Analysis: The annotated genome is mined for secondary metabolite biosynthetic gene clusters using specialized software such as antiSMASH. Putative NRPS genes are identified based on the presence of characteristic A, T, and C domain signatures.

  • Homology-Based Identification: The predicted amino acid sequences of the NRPS modules are compared to known NRPSs in public databases using tools like BLAST to infer the identity of the synthesized peptide, leading to the identification of the this compound gene cluster.

Heterologous Expression of the this compound Gene Cluster

Workflow:

Heterologous_Expression BGC_Cloning BGC Cloning (TAR cloning, etc.) Vector_Ligation Ligation into Expression Vector BGC_Cloning->Vector_Ligation Transformation Transformation into Heterologous Host (e.g., Streptomyces, E. coli) Vector_Ligation->Transformation Expression Induction of Gene Expression Transformation->Expression Fermentation Fermentation Expression->Fermentation Extraction Extraction of Metabolites Fermentation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Lysobactin_Detection Detection of this compound Analysis->Lysobactin_Detection

Figure 3: General workflow for heterologous expression of a biosynthetic gene cluster.

Methodology:

  • Cloning of the Gene Cluster: The large this compound gene cluster is cloned from the genomic DNA of Lysobacter sp. ATCC 53042. Techniques such as Transformation-Associated Recombination (TAR) cloning in yeast are suitable for capturing large DNA fragments.

  • Vector Construction: The cloned gene cluster is ligated into an appropriate expression vector compatible with the chosen heterologous host (e.g., Streptomyces or E. coli).

  • Host Transformation: The expression vector is introduced into the heterologous host cells.

  • Expression and Fermentation: The transformed host is cultured under conditions that induce the expression of the this compound genes.

  • Metabolite Analysis: The culture broth and cell extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the production of this compound.

Gene Knockout Studies

Workflow:

Gene_Knockout Construct Construct Knockout Cassette (Homology arms + Resistance marker) Transformation Transformation into Lysobacter sp. Construct->Transformation Recombination Homologous Recombination Transformation->Recombination Selection Selection of Mutants Recombination->Selection Verification PCR & Sequencing Verification Selection->Verification Phenotype Phenotypic Analysis (Loss of this compound Production) Verification->Phenotype

Figure 4: General workflow for gene knockout via homologous recombination.

Methodology:

  • Construction of the Knockout Cassette: A DNA construct is created containing an antibiotic resistance gene flanked by regions of homology to the upstream and downstream sequences of the target gene (lybA or lybB).

  • Transformation: The knockout cassette is introduced into Lysobacter sp. ATCC 53042.

  • Homologous Recombination and Selection: The cellular machinery mediates homologous recombination, replacing the target gene with the resistance cassette. Mutants are selected on media containing the corresponding antibiotic.

  • Verification: The correct gene replacement is confirmed by PCR and DNA sequencing.

  • Phenotypic Analysis: The mutant strain is cultured, and the culture extracts are analyzed by LC-MS to confirm the abolishment of this compound production.

Signaling Pathways and Regulation

The regulatory mechanisms governing the expression of the this compound biosynthetic gene cluster are not yet fully elucidated. The identification of regulatory genes within or near the cluster, such as those encoding transcription factors, would be the first step in unraveling the signaling pathways that control this compound production. Further research, including transcriptomic analyses and targeted gene knockouts of putative regulatory elements, is needed to understand how environmental cues and cellular signals influence the biosynthesis of this important antibiotic.

Conclusion

The this compound biosynthetic gene cluster from Lysobacter sp. ATCC 53042 provides a fascinating example of NRPS-mediated natural product biosynthesis. The linear organization of the lybA and lybB genes and the unusual tandem thioesterase domain for product release highlight the elegance and complexity of microbial secondary metabolism. While significant progress has been made in identifying and characterizing this gene cluster, further studies are required to obtain detailed quantitative data on the biosynthetic process and to fully understand its regulation. Such knowledge will be invaluable for the rational design of strategies to improve this compound yields and to engineer the biosynthesis of novel, potent analogs for therapeutic use.

References

The Novelty of Lysobactin: An In-depth Technical Guide to a Promising Depsipeptide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In an era marked by the escalating threat of antimicrobial resistance, the discovery and development of novel antibiotics with unique mechanisms of action are paramount. Lysobactin, a cyclic depsipeptide antibiotic produced by Lysobacter species, has emerged as a promising candidate with potent activity against a spectrum of multidrug-resistant Gram-positive pathogens. This technical guide delves into the core aspects of this compound's novelty, detailing its mechanism of action, antimicrobial spectrum, and the experimental methodologies used to elucidate these properties. Through a comprehensive review of existing literature, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a next-generation therapeutic agent.

Introduction

This compound, also known as katanosin B, is a naturally occurring cyclic depsipeptide that has demonstrated significant bactericidal activity, particularly against problematic Gram-positive bacteria.[1][2][3] Its unique structure, which includes several non-proteinogenic amino acids, contributes to its distinct mechanism of action, setting it apart from many clinically available antibiotics.[4] This guide will explore the multifaceted novelty of this compound, from its molecular target to its potential therapeutic applications.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis via Lipid II Sequestration

The primary antibacterial activity of this compound stems from its ability to inhibit the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4] Unlike beta-lactam antibiotics that target penicillin-binding proteins (PBPs), this compound acts by binding to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.[4][5]

This compound forms a stable 1:1 complex with Lipid II, effectively sequestering it and preventing its utilization by key enzymes responsible for cell wall construction, namely peptidoglycan glycosyltransferases (like SgtB) and transpeptidases.[4] This sequestration also indirectly inhibits the enzymes MurG (which synthesizes Lipid II from Lipid I) and TagB (involved in wall teichoic acid biosynthesis) by binding their lipid-linked substrates.[4] The ultimate consequence of this action is the disruption of cell wall integrity, leading to cell lysis and bacterial death.

dot

Lysobactin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-NAG MurG MurG UDP-NAG->MurG UDP-NAM-pentapeptide UDP-NAM- pentapeptide MraY MraY UDP-NAM-pentapeptide->MraY Lipid I Lipid I Lipid I->MurG MraY->Lipid I Lipid II Lipid II MurG->Lipid II Flippase Flippase Lipid II->Flippase This compound-Lipid II Complex This compound-Lipid II Complex PBP PBP (e.g., SgtB) Lipid II->PBP This compound This compound This compound->Lipid II Binds to This compound-Lipid II Complex->PBP Inhibits Utilization Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Polymerization & Cross-linking

Caption: Mechanism of action of this compound.

Antimicrobial Spectrum and Efficacy

This compound exhibits potent bactericidal activity primarily against Gram-positive bacteria, including strains that have developed resistance to other classes of antibiotics.

In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following table summarizes the MIC values of this compound against a range of clinically relevant Gram-positive pathogens.

Bacterial SpeciesStrain(s)MIC (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Resistant (MRSA)0.39 - 0.78[4]
Enterococcus faecalisVancomycin-Resistant (VRE)0.39 - 0.78[4]
Enterococcus faeciumVancomycin-Resistant (VRE)0.39 - 0.78[4]
Bacillus subtilisWild-Type0.06[4]
Streptococcus pneumoniae-Potent activity reported[2]
Corynebacterium species-2-4 fold more active than vancomycin[1]
Clostridium species-2-4 fold more active than vancomycin[1]
In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. In mouse models of systemic infections, this compound was effective against both Staphylococcus aureus and Streptococcus pneumoniae.[1][2] These findings underscore the therapeutic potential of this compound in treating severe bacterial infections.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.

dot

Broth_Microdilution_Workflow Start Start Prepare_Lysobactin_Dilutions Prepare serial dilutions of this compound in a 96-well plate Start->Prepare_Lysobactin_Dilutions Standardize_Inoculum Prepare and standardize bacterial inoculum Start->Standardize_Inoculum Inoculate_Plate Inoculate the plate with the bacterial suspension Prepare_Lysobactin_Dilutions->Inoculate_Plate Standardize_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC by visual inspection or OD measurement Incubate->Read_MIC End End Read_MIC->End

Caption: Broth microdilution workflow.

Lipid II Binding Assay (Conceptual Protocol)

This assay confirms the direct interaction between this compound and Lipid II.

Principle: This protocol is based on the extraction of Lipid II from bacterial cells and its subsequent use in an in vitro binding assay, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), to measure the binding affinity of this compound.

Procedure Outline:

  • Lipid II Extraction:

    • Culture a suitable bacterial strain (e.g., Staphylococcus aureus) to mid-log phase.

    • Induce the accumulation of Lipid II by treating the cells with an antibiotic that inhibits a downstream step in peptidoglycan synthesis (e.g., vancomycin).

    • Harvest the cells and perform a two-phase lipid extraction using a chloroform/methanol/water system.

    • Purify Lipid II from the lipid extract using silica (B1680970) gel chromatography.

  • Binding Analysis (ITC):

    • Prepare a solution of purified Lipid II in a suitable buffer containing detergent micelles to solubilize the lipid.

    • Load the Lipid II solution into the sample cell of an ITC instrument.

    • Titrate a concentrated solution of this compound into the sample cell.

    • Measure the heat changes associated with the binding events to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Whole-Cell Peptidoglycan Biosynthesis Inhibition Assay

This assay measures the ability of this compound to inhibit the incorporation of radiolabeled precursors into the peptidoglycan of permeabilized bacterial cells.

Materials:

  • Osmotically stabilized bacterial cells (e.g., E. coli or S. aureus)

  • [¹⁴C]-UDP-N-acetylglucosamine ([¹⁴C]-UDP-GlcNAc)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • This compound

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, osmotically stabilized bacterial cells, and [¹⁴C]-UDP-GlcNAc.

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the peptidoglycan.

  • Filter the mixture through glass fiber filters to capture the precipitated, radiolabeled peptidoglycan.

  • Wash the filters to remove unincorporated [¹⁴C]-UDP-GlcNAc.

  • Measure the radioactivity of the filters using a liquid scintillation counter.

  • A reduction in radioactivity in the presence of this compound compared to the untreated control indicates inhibition of peptidoglycan synthesis.

Enzyme Inhibition Assays (MurG, SgtB, TagB) (Conceptual Protocol)

These assays determine the effect of this compound on the activity of key enzymes in the cell wall synthesis pathway.

Principle: The activity of purified enzymes (MurG, SgtB, or TagB) is measured in the presence and absence of this compound. Since this compound binds to the lipid substrates of these enzymes, the assay will demonstrate substrate-dependent inhibition.

Procedure Outline:

  • Enzyme and Substrate Preparation:

    • Purify the target enzymes (MurG, SgtB, or TagB).

    • Synthesize or purify the respective lipid substrates (Lipid I for MurG, Lipid II for SgtB, and Lipid IIA-WTA for TagB).

  • Inhibition Assay:

    • Set up reaction mixtures containing the enzyme, its substrate, and a suitable buffer.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Initiate the reaction and measure product formation over time using an appropriate method (e.g., chromatography, colorimetric assay).

    • The inhibition of enzyme activity in the presence of this compound, which can be overcome by increasing substrate concentration, is indicative of a substrate-binding mechanism.

Resistance Mechanisms

A key aspect of this compound's novelty is the low propensity for resistance development. Its mechanism of targeting a highly conserved and essential precursor molecule, Lipid II, rather than a protein that can be easily mutated, presents a significant hurdle for bacteria to overcome. To date, clinically significant resistance to this compound has not been reported.

Conclusion

This compound stands out as a depsipeptide antibiotic with a compelling and novel mechanism of action. Its potent activity against multidrug-resistant Gram-positive pathogens, coupled with a low potential for resistance development, positions it as a highly promising candidate for further drug development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and other antibiotics with similar modes of action. Continued exploration of this unique antibiotic is crucial in the ongoing battle against antimicrobial resistance.

References

In Vivo Efficacy of Lysobactin in Murine Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vivo efficacy of Lysobactin, a cyclic depsipeptide antibiotic, in various mouse models of bacterial infection. The data and protocols summarized herein are compiled from publicly available scientific literature and patent filings, offering a centralized resource for researchers in the field of antibiotic drug development.

This compound has demonstrated significant antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] Its in vivo efficacy has been reported in systemic, topical, and intramammary infection models in mice, highlighting its potential as a therapeutic agent.[1][3]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the in vivo efficacy of this compound in mouse models.

Table 1: Efficacy of this compound in a Mouse Mastitis Model with Staphylococcus aureus

Treatment GroupDose (mg/gland)Mean Bacterial Load (log10 CFU/gland)
Vehicle Control-≥ 7.0
This compound100< 2.0
This compound200< 2.0
This compound400< 2.0

Data extracted from patent literature, indicating that at all tested doses, this compound reduced the bacterial count to below the limit of detection (100 CFU/g).[3]

Table 2: Efficacy of this compound in a Mouse Mastitis Model with Streptococcus uberis

Treatment GroupDose (mg/gland)Mean Bacterial Load (log10 CFU/gland)
Vehicle Control-≥ 7.0
This compound100< 2.0
This compound200< 2.0
This compound400< 2.0
This compound800< 2.0

Data from patent literature, showing that with one exception in the highest dose group, all this compound-treated glands had bacterial counts below the limit of detection (100 CFU/g).[3]

Note: Detailed quantitative data (e.g., ED50 values, specific CFU reductions) for systemic and topical wound infection models from the primary publication by O'Sullivan et al. (1988) were not available in the public domain at the time of this review.[1] The original report indicates efficacy in these models but does not provide specific quantitative endpoints in its abstract.

Experimental Protocols

Mouse Mastitis Infection Model (S. aureus & S. uberis)

This protocol is based on the methodology described in the available patent literature.[3]

  • Animal Model: Lactating CD-1 mice, approximately 12-15 days after parturition, are used.

  • Infection:

    • A culture of Staphylococcus aureus or Streptococcus uberis is prepared.

    • The fourth pair of abdominal mammary glands (L4 and R4) are infected via intramammary inoculation with approximately 100 colony-forming units (CFU) of the bacterial suspension.

  • Treatment:

    • Four hours post-infection, a hydrogel formulation of this compound (at concentrations of 100, 200, 400, or 800 mg/gland) or a vehicle control is administered to the infected glands.

  • Endpoint Assessment:

    • Eighteen hours after infection, the mice are euthanized.

    • The mammary glands are harvested, homogenized, and the bacterial load (CFU/gland) is determined by plating serial dilutions of the homogenates.

Systemic and Topical Infection Models (General Description)

While detailed protocols from the original 1988 publication by O'Sullivan et al. are not fully available, the abstracts suggest the following general experimental designs.[1]

  • Systemic Infection Model:

    • Mice were likely infected intraperitoneally or intravenously with a lethal dose of Staphylococcus aureus or Streptococcus pneumoniae.

    • This compound was administered parenterally (e.g., intravenously or subcutaneously) at various doses.

    • The primary endpoint was likely the effective dose 50 (ED50), the dose required to protect 50% of the infected animals from death.

  • Topical Wound Infection Model:

    • A full-thickness skin wound was likely created on the backs of mice.

    • The wound was then inoculated with a specific concentration of Staphylococcus aureus.

    • A topical formulation of this compound was applied to the wound.

    • Efficacy was likely assessed by determining the reduction in bacterial load (CFU) in the wound tissue after a specific treatment period compared to a control group.

Visualizations

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for the mouse mastitis model and the molecular mechanism of action of this compound.

Experimental_Workflow_Mastitis_Model cluster_animal_prep Animal Preparation cluster_infection Infection cluster_treatment Treatment (4h post-infection) cluster_endpoint Endpoint Assessment (18h post-infection) Lactating CD-1 Mice Lactating CD-1 Mice Intramammary Inoculation Intramammary Inoculation Lactating CD-1 Mice->Intramammary Inoculation Infection This compound Hydrogel This compound Hydrogel Intramammary Inoculation->this compound Hydrogel Treatment Group Vehicle Control Vehicle Control Intramammary Inoculation->Vehicle Control Control Group S. aureus / S. uberis (~100 CFU) S. aureus / S. uberis (~100 CFU) S. aureus / S. uberis (~100 CFU)->Intramammary Inoculation Euthanasia Euthanasia This compound Hydrogel->Euthanasia Vehicle Control->Euthanasia Mammary Gland Harvest Mammary Gland Harvest Euthanasia->Mammary Gland Harvest Homogenization & Plating Homogenization & Plating Mammary Gland Harvest->Homogenization & Plating CFU Determination CFU Determination Homogenization & Plating->CFU Determination

Experimental workflow for the mouse mastitis model.

Lysobactin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Cytoplasm cluster_cell_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->Lipid I Lipid II Lipid II Lipid I->Lipid II MurG Flippase Flippase Lipid II->Flippase Translocation Lipid II_out Lipid II Flippase->Lipid II_out Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid II_out->Peptidoglycan Synthesis Polymerization & Cross-linking Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis Inhibition leads to This compound This compound This compound->Lipid II_out Binding

Mechanism of action of this compound.

References

An In-depth Technical Guide on Lysobactin's Mode of Action on Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysobactin, a cyclic depsipeptide antibiotic, exhibits potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its primary mechanism of action involves the disruption of bacterial cell wall synthesis through a high-affinity interaction with Lipid II, a crucial precursor in the peptidoglycan biosynthesis pathway. This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and leading to catastrophic cell envelope damage and bacterial lysis. This technical guide provides a comprehensive overview of this compound's mode of action, with a focus on its effects on the bacterial cell membrane, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular interactions and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global public health. This compound, a naturally occurring cyclic depsipeptide produced by Lysobacter species, has emerged as a promising candidate for the development of new antibacterial therapies.[1][2] Early studies revealed that this compound is 2- to 4-fold more active than vancomycin (B549263) against a variety of aerobic and anaerobic Gram-positive bacteria.[2] Its unique mode of action, targeting a fundamental process in bacterial cell wall formation, makes it a compelling subject for further investigation and drug development.[3] This guide delves into the molecular intricacies of this compound's interaction with the bacterial cell membrane, providing the technical details necessary for researchers and drug development professionals to advance our understanding and application of this potent antibiotic.

Mechanism of Action: Targeting Lipid II

The central tenet of this compound's antibacterial activity is its specific binding to Lipid II, a lipid-linked precursor molecule essential for peptidoglycan synthesis.[3] this compound forms a stable 1:1 complex with Lipid II, effectively halting the cell wall production line.[3] This sequestration of Lipid II prevents its utilization by penicillin-binding proteins (PBPs) for the transglycosylation and transpeptidation steps of peptidoglycan assembly. The disruption of this vital process leads to a weakened cell wall, septal defects, and ultimately, cell death.[3]

The Lipid II Cycle and this compound's Point of Intervention

The Lipid II cycle is a fundamental process in bacterial cell wall biosynthesis. It begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid-pentapeptide, which is then transferred to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) on the inner leaflet of the cytoplasmic membrane, forming Lipid I. Subsequently, N-acetylglucosamine (NAG) is added to Lipid I to generate Lipid II. Lipid II is then flipped across the membrane to the outer leaflet, where it serves as the substrate for peptidoglycan polymerizing enzymes. This compound intercepts this cycle by binding to Lipid II on the outer leaflet of the membrane, preventing its incorporation into the growing peptidoglycan chain.

Lipid_II_Cycle cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_MurNAc_pp UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY Lipid_II_in Lipid II (inner leaflet) Lipid_I->Lipid_II_in MurG C55_P C55-P C55_P->Lipid_I Lipid_II_out Lipid II (outer leaflet) Lipid_II_in->Lipid_II_out Flippase Peptidoglycan Peptidoglycan Lipid_II_out->Peptidoglycan PBPs Lysobactin_Lipid_II This compound-Lipid II Complex Lipid_II_out->Lysobactin_Lipid_II This compound This compound This compound->Lysobactin_Lipid_II

Diagram 1: The Lipid II cycle and the inhibitory action of this compound.

Quantitative Data on this compound's Activity

The potency of this compound has been quantified through various in vitro studies, primarily by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

Minimum Inhibitory Concentrations (MICs)

This compound demonstrates significant activity against a broad spectrum of Gram-positive bacteria. The following table summarizes representative MIC values.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 338620.250[4]
Staphylococcus aureus(MRSA)0.39 - 0.78[5][6]
Enterococcus faecalisATCC 292120.8[7][8]
Enterococcus faecalis(VRE)0.39 - 0.78[5][6]
Bacillus subtilis1680.05[8]
Streptococcus pneumoniae(various)Not specified[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria.

Binding Affinity

While the 1:1 stoichiometry of the this compound-Lipid II complex is established, quantitative data on the binding affinity (e.g., dissociation constant, Kd) is not extensively reported in the public domain. The potent low MIC values, however, suggest a high-affinity interaction. Further studies employing techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are warranted to precisely quantify this critical parameter.

Effects on Membrane Integrity and Potential

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mode of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

MIC_Workflow start Start prep_antibiotic Prepare serial dilutions of this compound start->prep_antibiotic prep_inoculum Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate microtiter plate wells with bacteria and this compound dilutions prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or measure OD600 incubate->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Diagram 2: Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This will create a gradient of this compound concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of this compound at which there is no visible growth (turbidity). This can be done by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Membrane Permeability Assay

This assay uses fluorescent probes like Propidium Iodide (PI) or SYTOX Green to assess membrane integrity. These dyes can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids.

Permeability_Assay_Workflow start Start prep_cells Prepare bacterial cell suspension in buffer (e.g., PBS) start->prep_cells add_this compound Add this compound at various concentrations (e.g., 1x, 2x MIC) prep_cells->add_this compound incubate_short Incubate for a defined time period add_this compound->incubate_short add_dye Add fluorescent dye (e.g., Propidium Iodide) incubate_short->add_dye incubate_dye Incubate in the dark add_dye->incubate_dye measure_fluorescence Measure fluorescence intensity (Excitation/Emission specific to dye) incubate_dye->measure_fluorescence analyze Analyze data: Increased fluorescence indicates membrane permeabilization measure_fluorescence->analyze end End analyze->end

Diagram 3: Workflow for a membrane permeability assay.

Protocol:

  • Bacterial Suspension: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, wash, and resuspend the cells in a suitable buffer (e.g., PBS) to a defined optical density.

  • Treatment with this compound: Aliquot the bacterial suspension into a 96-well black, clear-bottom plate. Add this compound at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include an untreated control.

  • Incubation: Incubate the plate at 37°C for a specific time course (e.g., 0, 30, 60, 120 minutes).

  • Dye Addition: Add a membrane-impermeable fluorescent dye such as Propidium Iodide (final concentration ~1-5 µM) or SYTOX Green (final concentration ~0.5-1 µM) to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Propidium Iodide: Ex/Em ~535/617 nm; SYTOX Green: Ex/Em ~485/520 nm).[9]

  • Data Analysis: An increase in fluorescence intensity over time in the this compound-treated wells compared to the untreated control indicates membrane permeabilization.

In Vitro Peptidoglycan Synthesis Assay

This assay directly measures the inhibitory effect of this compound on peptidoglycan synthesis using radiolabeled precursors.

Protocol:

  • Preparation of Membrane Fraction: Prepare a bacterial membrane fraction containing the necessary enzymes for peptidoglycan synthesis.

  • Reaction Mixture: Set up a reaction mixture containing the membrane fraction, buffer, ATP, and the radiolabeled peptidoglycan precursor, UDP-N-acetyl-D-[14C]glucosamine.

  • Inhibition with this compound: Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at 37°C to allow for peptidoglycan synthesis.

  • Termination and Analysis: Stop the reaction and separate the radiolabeled peptidoglycan from the unincorporated precursors using a suitable method (e.g., precipitation with trichloroacetic acid followed by filtration).

  • Quantification: Measure the radioactivity of the precipitated peptidoglycan using a scintillation counter. A decrease in radioactivity in the presence of this compound indicates inhibition of peptidoglycan synthesis.[10]

Conclusion and Future Directions

This compound's potent activity against Gram-positive bacteria is unequivocally linked to its ability to bind to Lipid II and disrupt cell wall biosynthesis. The available quantitative data, primarily MIC values, highlight its potential as a powerful therapeutic agent. However, a deeper quantitative understanding of its binding kinetics to Lipid II and its direct effects on membrane potential and permeability would significantly aid in the rational design of this compound analogs with improved pharmacokinetic and pharmacodynamic properties.

Future research should focus on:

  • Quantitative Binding Studies: Employing biophysical techniques like ITC and SPR to determine the binding affinity (Kd) of this compound and its analogs to Lipid II and other membrane components.

  • Membrane Potential and Permeabilization Assays: Conducting detailed studies to quantify the changes in membrane potential and the kinetics of membrane permeabilization upon this compound treatment.

  • Structural Biology: Elucidating the three-dimensional structure of the this compound-Lipid II complex to provide a molecular basis for its high-affinity interaction and to guide structure-activity relationship (SAR) studies.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Lysobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysobactin, a cyclic depsipeptide antibiotic, has demonstrated potent bactericidal activity, particularly against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, which involves binding to Lipid II and disrupting the bacterial cell wall synthesis pathway, makes it a promising candidate for combating antibiotic resistance.[3][4][5] Accurate and reproducible determination of its Minimum Inhibitory Concentration (MIC) is fundamental for preclinical development, resistance monitoring, and understanding its spectrum of activity.

These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action of this compound

This compound exerts its antibacterial effect by targeting a critical step in the biosynthesis of the bacterial cell wall. It specifically binds to Lipid II, a precursor molecule essential for the formation of peptidoglycan, the primary structural component of the cell wall.[3][4][5] This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain. The disruption of this process leads to the inhibition of cell wall synthesis, ultimately causing cell lysis and bacterial death.

Lysobactin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Cytoplasm Lipid_I Lipid I Lipid_II_synthesis Synthesis of Lipid II Lipid_I->Lipid_II_synthesis UDP-MurNAc- pentapeptide Lipid_II Lipid II Lipid_II_synthesis->Lipid_II Translocation Translocation across cytoplasmic membrane Lipid_II->Translocation Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_synthesis Translocation->Peptidoglycan_synthesis Incorporation into peptidoglycan chain Cell_Wall Cell Wall Integrity Peptidoglycan_synthesis->Cell_Wall This compound This compound This compound->Lipid_II Binding and Sequestration

Caption: Mechanism of action of this compound.

Data Presentation: this compound MIC Values

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a selection of Gram-positive and Gram-negative bacteria.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 297404 - 64[6]
Staphylococcus aureus (MRSA)-0.39 - 0.78[1][2]
Streptococcus uberisATCC 279584 - 64[6]
Enterococcus faecalis (VRE)-0.39 - 0.78[1][2]
Enterococcus faecium (VRE)-0.39 - 0.78[1][2]
Escherichia coli->16[6]
Klebsiella pneumoniae->16[6]

Experimental Protocols

Broth Microdilution MIC Assay

This method determines the MIC in a liquid growth medium and is the reference method recommended by CLSI.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland densitometer

  • Multichannel pipette

Protocol Workflow:

Broth_Microdilution_Workflow Start Start Prepare_this compound Prepare this compound Stock Solution Start->Prepare_this compound Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of this compound in Microtiter Plate Prepare_this compound->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: Broth microdilution workflow.

Detailed Steps:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. The stability of this compound in the chosen solvent and culture medium should be considered.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile broth or saline.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or a McFarland densitometer. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well of the dilution series.

    • Well 11 should serve as a positive control (inoculum without this compound), and well 12 as a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the standardized and diluted bacterial inoculum to each well (wells 1 through 11), resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well). The positive control well (well 11) should show distinct turbidity, and the negative control well (well 12) should remain clear.

Agar Dilution MIC Assay

This method is useful for testing multiple bacterial isolates simultaneously against a single antimicrobial agent.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35 ± 2°C)

Protocol Workflow:

Agar_Dilution_Workflow Start Start Prepare_this compound Prepare this compound Stock Solutions Start->Prepare_this compound Prepare_Inocula Prepare Bacterial Inocula (0.5 McFarland) Start->Prepare_Inocula Prepare_Agar_Plates Prepare Agar Plates with Serial Dilutions of this compound Prepare_this compound->Prepare_Agar_Plates Inoculate_Plates Inoculate Agar Plates with Bacterial Suspensions Prepare_Agar_Plates->Inoculate_Plates Prepare_Inocula->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: Agar dilution workflow.

Detailed Steps:

  • Preparation of this compound Stock Solutions:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations in the agar.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • For each desired final concentration, add 2 mL of the corresponding 10x this compound stock solution to 18 mL of molten MHA. Mix gently but thoroughly to avoid air bubbles.

    • Pour the agar mixture into sterile petri dishes to a depth of 3-4 mm.

    • Allow the plates to solidify at room temperature.

    • Prepare a growth control plate containing no this compound.

  • Preparation of Bacterial Inocula:

    • Prepare bacterial suspensions for each test isolate and adjust the turbidity to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute the standardized inocula to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.

  • Inoculation:

    • Using a multipoint replicator, spot-inoculate the prepared agar plates with each bacterial suspension. The final inoculum on the agar surface should be approximately 10⁴ CFU per spot.

    • Allow the inocula to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A single colony or a faint haze caused by the inoculum is disregarded. The growth control plate should show confluent growth.

Quality Control

For both methods, it is essential to include CLSI-recommended quality control (QC) strains with known MIC values for the antimicrobial agent being tested. This ensures the accuracy and reproducibility of the results. The obtained MIC values for the QC strains should fall within the acceptable ranges specified by CLSI.

Conclusion

The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound. Adherence to standardized protocols, including careful preparation of reagents and inocula, as well as the inclusion of appropriate quality control measures, is critical for obtaining accurate and reproducible data. This information is vital for the continued development and evaluation of this compound as a potential therapeutic agent.

References

Application Note and Protocol: Developing a Time-Kill Curve Assay for Lysobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysobactin is a potent cyclic depsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] Its unique mechanism of action involves binding to Lipid II, a crucial precursor in the bacterial cell wall peptidoglycan synthesis pathway.[3] This interaction disrupts the integrity of the cell envelope, leading to bacterial cell death. Understanding the pharmacodynamics of this compound, particularly the rate and extent of its bactericidal activity, is critical for its preclinical and clinical development.

Time-kill curve assays are the gold standard for assessing the in vitro pharmacodynamics of an antimicrobial agent. These assays provide detailed information on the concentration-dependent and time-dependent killing of a bacterial population by an antibiotic. The data generated from time-kill studies are invaluable for determining whether an antibiotic is bactericidal or bacteriostatic, and for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.

This application note provides a detailed protocol for developing and performing a time-kill curve assay for this compound against Staphylococcus aureus.

Principle of the Time-Kill Curve Assay

A time-kill curve assay involves exposing a standardized inoculum of bacteria to a range of antibiotic concentrations over a specified period. At predetermined time intervals, aliquots of the bacterial suspension are removed, and the antibiotic's activity is neutralized. The number of viable bacteria (colony-forming units, CFU) is then determined by plating and incubation. The results are plotted as the log10 CFU/mL versus time, providing a visual representation of the antibiotic's effect on bacterial viability. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[4]

Mechanism of Action of this compound

This compound exerts its potent bactericidal effect by targeting a fundamental process in bacterial cell wall synthesis. The diagram below illustrates the key steps in the peptidoglycan synthesis pathway and the point of intervention by this compound.

Lysobactin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC-F Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Transglycosylation Transglycosylation Lipid_II->Transglycosylation PBP This compound This compound Lipid_II->this compound Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Nascent Peptidoglycan Peptidoglycan Peptidoglycan Transpeptidation->Peptidoglycan Cross-linked Peptidoglycan This compound->Lipid_II block->Transglycosylation Inhibition

Caption: Mechanism of action of this compound, highlighting the inhibition of peptidoglycan synthesis through binding to Lipid II.

Experimental Protocol

This protocol is designed for determining the time-kill kinetics of this compound against Staphylococcus aureus ATCC 29213.

Materials and Reagents
  • This compound (analytical grade)

  • Staphylococcus aureus ATCC 29213

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dey-Engley (D/E) Neutralizing Broth or other validated neutralizer

  • Sterile test tubes or flasks

  • Sterile micropipette tips

  • Spectrophotometer

  • Incubator (37°C)

  • Shaker incubator (37°C)

  • Spiral plater or manual plating supplies

  • Colony counter

Experimental Workflow

The following diagram outlines the workflow for the time-kill curve assay.

Time_Kill_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling and Plating cluster_analysis Data Analysis prep_culture Prepare overnight bacterial culture prep_inoculum Standardize inoculum (~5 x 10^5 CFU/mL) prep_culture->prep_inoculum exposure Inoculate tubes with bacteria and this compound concentrations prep_inoculum->exposure prep_this compound Prepare this compound stock solutions prep_this compound->exposure incubation Incubate at 37°C with shaking exposure->incubation sampling Remove aliquots at 0, 2, 4, 6, 8, 24 hours incubation->sampling neutralization Neutralize this compound activity sampling->neutralization serial_dilution Perform serial dilutions neutralization->serial_dilution plating Plate onto TSA serial_dilution->plating incubation_plates Incubate plates at 37°C for 18-24h plating->incubation_plates colony_count Count colonies (CFU) incubation_plates->colony_count calculate_cfu Calculate CFU/mL colony_count->calculate_cfu plot_curve Plot log10 CFU/mL vs. Time calculate_cfu->plot_curve

Caption: Experimental workflow for the this compound time-kill curve assay.

Step-by-Step Procedure
  • Preparation of Bacterial Inoculum:

    • From a fresh culture of S. aureus ATCC 29213 on a TSA plate, inoculate a single colony into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm of 0.2-0.3).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test tubes.

  • Preparation of this compound Concentrations:

    • Determine the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus ATCC 29213 according to CLSI guidelines prior to the time-kill assay.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in CAMHB to achieve final concentrations of 0x (growth control), 0.5x, 1x, 2x, 4x, and 8x the MIC in the test tubes.

  • Time-Kill Assay:

    • Set up a series of sterile tubes, one for each this compound concentration and a growth control.

    • Add the appropriate volume of the standardized bacterial inoculum and the this compound dilutions to each tube.

    • Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube.

    • Immediately transfer the aliquot into 900 µL of D/E Neutralizing Broth to inactivate the this compound. It is crucial to validate that the neutralizer effectively inactivates this compound without being toxic to the bacteria.

    • Perform 10-fold serial dilutions of the neutralized samples in PBS.

    • Plate 100 µL of the appropriate dilutions onto TSA plates in duplicate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Collection and Analysis:

    • After incubation, count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

    • Plot the mean log10 CFU/mL on the y-axis against time on the x-axis for each this compound concentration.

Data Presentation

The results of the time-kill assay should be summarized in a table for clear comparison of the different this compound concentrations over time.

Table 1: Example of Time-Kill Assay Data for this compound against S. aureus ATCC 29213

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)8x MIC (log10 CFU/mL)
0 5.705.715.695.705.685.69
2 6.506.205.104.303.502.80
4 7.306.804.503.102.60<2.00
6 8.107.503.802.40<2.00<2.00
8 8.908.203.10<2.00<2.00<2.00
24 9.509.002.50<2.00<2.00<2.00

Note: Data presented are hypothetical and for illustrative purposes only.

Interpretation of Results

  • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum.

  • Bactericidal Activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum.

  • Concentration-Dependent Killing: An increase in the rate and extent of killing with increasing antibiotic concentrations.

  • Time-Dependent Killing: The extent of killing is primarily dependent on the duration of exposure above the MIC.

Conclusion

This application note provides a comprehensive protocol for conducting a time-kill curve assay to evaluate the bactericidal activity of this compound. The detailed methodology and data presentation guidelines will enable researchers to generate robust and reproducible data to characterize the pharmacodynamic properties of this promising antibiotic. The insights gained from these studies are essential for the continued development of this compound as a potential therapeutic agent for combating serious Gram-positive infections.

References

Protocol for Assessing Lysobactin Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysobactin is a cyclic depsipeptide antibiotic with potent activity against various Gram-positive bacteria. Its mechanism of action involves binding to Lipid II, a crucial component of the bacterial cell wall synthesis pathway, leading to cell death. As with any potential therapeutic agent, evaluating its safety profile in mammalian systems is a critical step in preclinical development. This document provides a comprehensive set of protocols to assess the cytotoxicity of this compound in mammalian cell lines.

The following protocols detail three standard assays for determining cytotoxicity: the MTT assay for cell metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V assay for apoptosis detection. Adherence to these standardized methods will ensure reproducible and reliable data to evaluate the cytotoxic potential of this compound.

Data Presentation

While specific cytotoxic data for this compound in a wide range of mammalian cell lines is not extensively available in the public domain, the following tables present representative IC50 values for other cyclic depsipeptides. This data is intended to provide a comparative context for researchers evaluating the cytotoxicity of this compound.

Table 1: Representative IC50 Values of Various Cyclic Depsipeptides in Human Cancer Cell Lines

Cyclic DepsipeptideCell LineCell TypeIncubation Time (h)IC50 (µM)
Enniatin AHeLaCervical Cancer721.5
Enniatin BHT-29Colon Cancer48>10
BeauvericinPC-3Prostate Cancer482.3
ValinomycinA549Lung Cancer480.003
Apratoxin AHCT116Colon Cancer720.002

Note: The data presented in this table is for comparative purposes and is derived from various scientific publications. Researchers should generate their own data for this compound.

Table 2: Representative IC50 Values of a Cyclic Depsipeptide (Valinomycin) in Non-Cancerous Mammalian Cell Lines

Cyclic DepsipeptideCell LineCell TypeIncubation Time (h)IC50 (µM)
ValinomycinHEK293Human Embryonic Kidney480.01
ValinomycinCHOChinese Hamster Ovary240.005

Note: The data presented in this table is for comparative purposes and is derived from various scientific publications. Researchers should generate their own data for this compound.

Experimental Protocols

The following are detailed protocols for assessing the cytotoxicity of this compound.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

3.1.1 Materials

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well clear flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

3.1.2 Protocol

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[1]

  • Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of LDH from cells with damaged plasma membranes.

3.2.1 Materials

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent)

  • 96-well clear flat-bottom sterile microplates

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Microplate reader

3.2.2 Protocol

  • Seed cells into a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of this compound as described in the MTT assay protocol (section 3.1.2, steps 2-3).

  • Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the experiment.

    • Vehicle control: Cells treated with the solvent vehicle.

    • Medium background control: Wells with medium but no cells.

  • Incubate the plate for the desired exposure time.

  • After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is used to determine background absorbance.[4]

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.[5][6][7][8]

3.3.1 Materials

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent)

  • 6-well sterile plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

3.3.2 Protocol

  • Seed cells into 6-well plates and incubate overnight.

  • Treat the cells with the desired concentrations of this compound for the chosen duration. Include vehicle and untreated controls.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Mammalian Cell Culture seeding Seed cells in plates (96-well or 6-well) cell_culture->seeding treatment Treat cells with this compound seeding->treatment lysobactin_prep Prepare this compound dilutions lysobactin_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin_v Annexin V Assay (Apoptosis) treatment->annexin_v data_acq Absorbance/Fluorescence Measurement mtt->data_acq ldh->data_acq annexin_v->data_acq ic50 IC50 Determination data_acq->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

Representative Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic compounds, including some cyclic depsipeptides, induce apoptosis through the intrinsic (mitochondrial) pathway.[9][10][11][12] The following diagram illustrates this general pathway.

intrinsic_apoptosis cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_activation Caspase Cascade cluster_outcome Cellular Outcome stimulus This compound (Potential Inducer) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) stimulus->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: In Vivo Efficacy of Lysobactin in a Murine Septic Arthritis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Lysobactin in a murine model of septic arthritis. The information is intended for researchers and professionals in the fields of microbiology, immunology, and drug development.

Introduction

Septic arthritis is a debilitating joint infection, most commonly caused by Staphylococcus aureus, that can lead to rapid joint destruction.[1] With the rise of antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), there is an urgent need for novel therapeutic agents.[2] this compound, a cyclic depsipeptide antibiotic, has demonstrated potent in vitro activity against a broad range of Gram-positive bacteria, including MRSA.[3][4] It exhibits a unique mechanism of action by binding to Lipid II, a crucial precursor in the bacterial cell wall peptidoglycan synthesis pathway, leading to catastrophic cell envelope damage and lysis.[2][5][6][7] While this compound has shown efficacy in systemic murine infection models[3][4], its potential in treating localized, deep-seated infections like septic arthritis warrants specific investigation.

This document outlines a detailed protocol for a murine model of septic arthritis induced by S. aureus and the subsequent evaluation of this compound treatment.

Key Experimental Protocols

I. Murine Model of Septic Arthritis

A clinically relevant model of septic arthritis can be established by direct intra-articular inoculation of S. aureus into the knee joint of mice.[8]

Materials:

  • 8-12 week old C57BL/6J mice[8]

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • Anesthesia (e.g., isoflurane)

  • 30-gauge insulin (B600854) syringes

  • Calipers

Protocol:

  • Bacterial Preparation:

    • Culture MRSA in TSB overnight at 37°C with shaking.

    • Harvest bacteria by centrifugation, wash twice with sterile PBS.

    • Resuspend the bacterial pellet in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL) by measuring optical density (OD600) and confirming with plate counts on TSA.

  • Induction of Septic Arthritis:

    • Anesthetize mice using isoflurane.

    • Clean the skin over the right knee joint with an antiseptic solution.

    • Inject 10 µL of the MRSA suspension (containing 1 x 10^5 CFU) directly into the intra-articular space of the knee joint using a 30-gauge needle.[9]

    • The contralateral (left) knee can be injected with 10 µL of sterile PBS as a control.

  • Monitoring and Clinical Scoring:

    • Monitor mice daily for weight change, joint swelling (measured with calipers), and clinical signs of arthritis (e.g., erythema, edema, and loss of function) using a scoring system (see Table 1).

II. This compound Treatment Regimen

Materials:

  • This compound (solubilized in a suitable vehicle, e.g., sterile saline or a specific formulation buffer)

  • Vehicle control

  • Positive control antibiotic (e.g., vancomycin)

  • Syringes and needles for administration (intraperitoneal or intravenous)

Protocol:

  • Treatment Groups:

    • Group 1: Septic arthritis + Vehicle control

    • Group 2: Septic arthritis + this compound (e.g., 10 mg/kg)

    • Group 3: Septic arthritis + this compound (e.g., 20 mg/kg)

    • Group 4: Septic arthritis + Vancomycin (e.g., 20 mg/kg)

    • Group 5: Sham (PBS injection) + Vehicle control

  • Administration:

    • Initiate treatment 12-24 hours post-infection.

    • Administer this compound, vancomycin, or vehicle control via intraperitoneal (IP) or intravenous (IV) injection.

    • Treatment can be administered once or twice daily for a period of 3-7 days.

III. Assessment of Efficacy

1. Bacteriological Analysis:

  • At the end of the treatment period, euthanize mice.

  • Aseptically dissect the infected knee joint.

  • Homogenize the entire joint in sterile PBS.

  • Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/joint).

2. Histopathological Analysis:

  • Fix the dissected knee joints in 10% neutral buffered formalin.

  • Decalcify the bones, embed in paraffin, and section.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.[10]

  • Use a scoring system (see Table 2) to quantify the severity of joint damage.

3. Inflammatory Marker Analysis:

  • Collect synovial fluid lavage from the knee joint.

  • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the synovial fluid or serum using ELISA or multiplex bead array assays.

Data Presentation

Quantitative Data Summary
Table 1: Clinical Scoring of Septic Arthritis
Score Description
0Normal, no signs of inflammation.
1Mild swelling and/or erythema of the joint.
2Moderate swelling and erythema.
3Severe swelling and erythema, extending to the paw.
4Severe swelling with ankylosis and/or loss of function.
Table 2: Histopathological Scoring of Septic Arthritis
Parameter Score
Synovial Hyperplasia 0
1
2
3
Inflammatory Infiltrate 0
1
2
3
Cartilage/Bone Erosion 0
1
2
3

| Table 3: Hypothetical Efficacy of this compound in Murine Septic Arthritis | | | :--- | :--- | :--- | :--- | :--- | | Treatment Group | Mean Clinical Score (Day 7) | Mean Bacterial Load (log10 CFU/joint) | Mean Histological Score | Mean TNF-α Level (pg/mL) | | Vehicle Control | 3.5 ± 0.5 | 6.8 ± 0.4 | 8.2 ± 1.1 | 150 ± 25 | | this compound (10 mg/kg) | 2.1 ± 0.4 | 4.5 ± 0.6 | 5.1 ± 0.9 | 85 ± 15 | | this compound (20 mg/kg) | 1.2 ± 0.3 | 2.9 ± 0.5 | 2.8 ± 0.7 | 40 ± 10 | | Vancomycin (20 mg/kg) | 1.5 ± 0.4 | 3.2 ± 0.5 | 3.5 ± 0.8 | 55 ± 12 | | Sham | 0 | < 2.0 | 0 | < 10 |

Visualizations

Lysobactin_Mechanism_of_Action cluster_bacterium Staphylococcus aureus UDP_NAG UDP-GlcNAc Lipid_I Lipid I UDP_NAG->Lipid_I MraY UDP_NAM UDP-MurNAc-pentapeptide UDP_NAM->Lipid_I Lipid_P Und-P Lipid_P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase This compound This compound This compound->Lipid_II Inhibition Septic_Arthritis_Workflow cluster_prep Preparation cluster_induction Induction cluster_treatment Treatment cluster_analysis Analysis Bacterial_Culture S. aureus Culture Infection Intra-articular Injection (10^5 CFU S. aureus) Bacterial_Culture->Infection Mouse_Acclimation Mouse Acclimation Mouse_Acclimation->Infection Treatment_Groups Group Allocation Infection->Treatment_Groups Lysobactin_Admin This compound/Control Administration Treatment_Groups->Lysobactin_Admin Monitoring Daily Clinical Scoring & Weight Measurement Lysobactin_Admin->Monitoring Euthanasia Euthanasia (Day 7) Monitoring->Euthanasia Bacteriology Bacterial Load (CFU) Euthanasia->Bacteriology Histology Histopathology Euthanasia->Histology Cytokines Cytokine Analysis Euthanasia->Cytokines Septic_Arthritis_Pathogenesis cluster_immune Host Immune Response cluster_damage Joint Damage S_aureus S. aureus in Joint Synoviocytes Synoviocytes S_aureus->Synoviocytes Macrophages Macrophages S_aureus->Macrophages Neutrophils Neutrophils S_aureus->Neutrophils Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Synoviocytes->Cytokines Chemokines Chemokines Synoviocytes->Chemokines Macrophages->Cytokines Macrophages->Chemokines Neutrophils->Cytokines Synovial_Hyperplasia Synovial Hyperplasia Cytokines->Synovial_Hyperplasia Cartilage_Degradation Cartilage Degradation Cytokines->Cartilage_Degradation Bone_Erosion Bone Erosion Cytokines->Bone_Erosion Chemokines->Neutrophils Recruitment Pannus Pannus Formation Synovial_Hyperplasia->Pannus Pannus->Cartilage_Degradation Pannus->Bone_Erosion

References

Application Notes and Protocols: Establishing a Mouse Pneumonia Model for Efficacy Studies of Lysobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Lysobactin, a cyclic depsipeptide antibiotic, has demonstrated potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.[1][2][3] Its unique mechanism of action, which involves binding to Lipid II and disrupting the bacterial cell wall synthesis, makes it a promising candidate for further development.[1][2][4][5][6]

These application notes provide a detailed protocol for establishing a murine pneumonia model to evaluate the in vivo efficacy of this compound. This model is crucial for preclinical studies to determine the therapeutic potential of this compound and to inform dosing strategies for subsequent clinical trials. The protocols outlined below are designed to ensure reproducibility and provide a robust framework for assessing the antimicrobial efficacy of novel compounds. While this compound's primary activity is against Gram-positive bacteria, the described model can be adapted for other pathogens. For the purpose of this protocol, we will focus on a Streptococcus pneumoniae induced pneumonia model, a pathogen against which this compound has shown efficacy.[1][6]

Signaling Pathway of this compound

This compound exerts its antibacterial effect by targeting a crucial step in the biosynthesis of the bacterial cell wall. It forms a complex with Lipid II, a precursor molecule involved in peptidoglycan synthesis.[1][2][4][5] This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain, which ultimately leads to cell envelope damage and bacterial death.[1][2][4][5]

Lysobactin_Pathway cluster_bacterium Bacterial Cell Lipid I Lipid I Lipid II Lipid II Lipid I->Lipid II Transglycosylation Peptidoglycan Peptidoglycan Lipid II->Peptidoglycan Transpeptidation Cell Wall Cell Wall Peptidoglycan->Cell Wall Incorporation This compound This compound This compound->Lipid II Binding/ Sequestration

Caption: Mechanism of action of this compound targeting Lipid II.

Experimental Workflow

The successful establishment of a mouse pneumonia model for antibiotic efficacy studies involves a series of well-defined steps, from the preparation of the bacterial inoculum to the final analysis of the therapeutic outcome. The following diagram illustrates the general workflow.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (S. pneumoniae) Inoculum_Prep Inoculum Preparation & Standardization Bacterial_Culture->Inoculum_Prep Infection Intranasal/Intratracheal Inoculation Inoculum_Prep->Infection Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Infection Treatment This compound Administration Infection->Treatment Monitoring Monitoring (Survival, Clinical Signs) Treatment->Monitoring Bacterial_Load Bacterial Load Determination (Lungs, Spleen) Monitoring->Bacterial_Load Histopathology Lung Histopathology Bacterial_Load->Histopathology Data_Analysis Statistical Analysis & Interpretation Histopathology->Data_Analysis

Caption: Workflow for the mouse pneumonia model.

Experimental Protocols

Bacterial Strain and Culture Conditions
  • Bacterial Strain: Streptococcus pneumoniae (e.g., serotype 19F or other clinically relevant, virulent strain).

  • Culture Medium: Tryptic Soy Broth (TSB) supplemented with 5% defibrinated sheep blood or Brain Heart Infusion (BHI) broth.

  • Growth Conditions: Incubate at 37°C in a 5% CO2 atmosphere until the culture reaches the mid-logarithmic phase of growth (OD600nm of approximately 0.4-0.6).

Inoculum Preparation
  • Harvest the bacterial culture by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the bacterial pellet twice with sterile, cold phosphate-buffered saline (PBS).

  • Resuspend the final pellet in sterile PBS to the desired concentration.

  • Determine the bacterial concentration by serial dilution and plating on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar with 5% sheep blood). The final inoculum concentration should be adjusted to deliver the desired dose (e.g., 1 x 10^7 CFU) in the inoculation volume.[7]

Animal Model
  • Species: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Acclimatization: Acclimatize mice for at least 7 days before the experiment with free access to food and water.

  • Immunosuppression (Optional but Recommended): To establish a more consistent and severe infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[8]

Pneumonia Induction
  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).

  • Intranasal Inoculation: While holding the mouse in a supine position, gently instill 25-50 µL of the bacterial suspension into the nares.[7]

  • Intratracheal Inoculation (for more direct lung delivery): A surgical procedure to expose the trachea can be performed, followed by the injection of the bacterial suspension directly into the trachea.[9]

This compound Treatment
  • Treatment Groups:

    • Vehicle control (e.g., saline or the solvent used to dissolve this compound).

    • This compound treatment groups (at least 3 different dose levels).

    • Positive control (an antibiotic with known efficacy against S. pneumoniae, e.g., vancomycin).

  • Route of Administration: The route of administration (e.g., intravenous, subcutaneous, or intraperitoneal) will depend on the pharmacokinetic properties of this compound.

  • Dosing Regimen: Treatment should be initiated at a specified time post-infection (e.g., 2-4 hours) and administered at defined intervals (e.g., once or twice daily) for a predetermined duration (e.g., 3-7 days).

Efficacy Evaluation
  • Survival Monitoring: Record survival rates for each group daily for up to 14 days post-infection.

  • Clinical Scoring: Monitor clinical signs of illness (e.g., ruffled fur, hunched posture, reduced activity) daily.

  • Bacterial Burden: At selected time points (e.g., 24, 48, and 72 hours post-treatment initiation), euthanize a subset of mice from each group. Aseptically remove the lungs and spleen. Homogenize the tissues in sterile PBS, and determine the number of viable bacteria (CFU/gram of tissue) by serial dilution and plating.[10]

  • Histopathology: Collect lung tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, tissue damage, and bacterial infiltration.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. pneumoniae

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
S. pneumoniae (Strain X)
S. pneumoniae (Strain Y)

Table 2: Survival Rate of S. pneumoniae-infected Mice after Treatment

Treatment GroupDose (mg/kg)Number of MiceSurvival Rate (%)
Vehicle Control-10
This compoundLow Dose10
This compoundMedium Dose10
This compoundHigh Dose10
Vancomycin10

Table 3: Bacterial Load in Lungs and Spleen of Infected Mice (48h post-treatment)

Treatment GroupDose (mg/kg)Lung Bacterial Load (log10 CFU/g ± SD)Spleen Bacterial Load (log10 CFU/g ± SD)
Vehicle Control-
This compoundLow Dose
This compoundMedium Dose
This compoundHigh Dose
Vancomycin

Table 4: Lung Histopathology Scores

Treatment GroupDose (mg/kg)Inflammation Score (0-4)Edema Score (0-3)Necrosis Score (0-3)
Vehicle Control-
This compoundLow Dose
This compoundMedium Dose
This compoundHigh Dose
Vancomycin

Conclusion

The murine pneumonia model is an indispensable tool for the preclinical evaluation of novel antibiotics like this compound.[11][12] The protocols detailed in these application notes provide a standardized approach to assess the in vivo efficacy of this compound against clinically relevant respiratory pathogens. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for advancing promising new antibiotics through the drug development pipeline. The careful selection of the animal model, bacterial strain, and treatment regimen is critical for obtaining clinically translatable results.[13][14]

References

Experimental Design for Preclinical Pharmacokinetic Analysis of Lysobactin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysobactin is a potent cyclic depsipeptide antibiotic with demonstrated in vivo efficacy against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action involves the inhibition of peptidoglycan biosynthesis through binding to Lipid II, a critical precursor in the bacterial cell wall synthesis pathway.[3] Understanding the pharmacokinetic (PK) profile of this compound is crucial for its development as a therapeutic agent. This document provides a comprehensive guide to designing and executing preclinical pharmacokinetic studies of this compound in animal models, covering experimental design, detailed protocols for sample collection and analysis, and data presentation.

These application notes are intended to provide a framework for researchers to generate robust and reliable pharmacokinetic data, which is essential for determining optimal dosing regimens, assessing drug exposure at the site of infection, and predicting clinical efficacy.

Mechanism of Action Signaling Pathway

This compound exerts its bactericidal effect by interrupting the bacterial cell wall synthesis. The pathway below illustrates the key steps and the point of inhibition by this compound.

Lysobactin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_peptide Multiple Steps Lipid_I Lipid I UDP_NAM_peptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Transglycosylation Transglycosylation Lipid_II->Transglycosylation Flippase Transpeptidation Transpeptidation Nascent_PG Nascent Peptidoglycan Transglycosylation->Nascent_PG Nascent_PG->Transpeptidation Mature_PG Mature Peptidoglycan Nascent_PG->Mature_PG This compound This compound This compound->Lipid_II Binding and Inhibition

Caption: Mechanism of action of this compound.

Experimental Design and Workflow

A typical pharmacokinetic study in an animal model, such as mice, involves administering a defined dose of this compound and subsequently collecting biological samples at various time points to measure the drug concentration.

Animal Model Selection

Mice are a commonly used model for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. Strains such as BALB/c or CD-1 are often suitable. For specific efficacy studies, infection models like the neutropenic murine thigh or lung infection models can be employed.

Dosing and Administration
  • Formulation: this compound should be formulated in a sterile, biocompatible vehicle suitable for the chosen route of administration. For intravenous (IV) administration, a saline solution or a solution containing a solubilizing agent may be necessary.

  • Route of Administration: The choice of administration route depends on the intended clinical application. Common routes include intravenous (IV) bolus, IV infusion, intraperitoneal (IP), subcutaneous (SC), and oral (PO).

  • Dose Selection: Dose levels should be selected based on in vitro efficacy data (e.g., multiples of the Minimum Inhibitory Concentration - MIC) and any available toxicity data. A pilot dose-ranging study may be necessary.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a pharmacokinetic study of this compound in mice.

PK_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Mice) Administration This compound Administration (e.g., IV, PO) Animal_Acclimation->Administration Dose_Preparation This compound Formulation and Dose Preparation Dose_Preparation->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Tissue_Harvesting Tissue Harvesting (Terminal) Administration->Tissue_Harvesting at study termination Sample_Processing Plasma/Tissue Sample Processing Blood_Sampling->Sample_Processing Tissue_Harvesting->Sample_Processing Bioanalysis LC-MS/MS Bioanalysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis

Caption: Experimental workflow for this compound pharmacokinetics.

Experimental Protocols

Protocol for Intravenous Administration in Mice
  • Animal Preparation: Acclimatize mice for at least 72 hours before the experiment. Ensure they have free access to food and water.

  • This compound Formulation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., 0.9% saline) at the desired concentration.

  • Dosing:

    • Weigh each mouse immediately before dosing to ensure accurate dose calculation.

    • Administer the this compound solution via the lateral tail vein. The injection volume should not exceed 5 mL/kg.

    • Record the exact time of administration.

Protocol for Blood Sample Collection in Mice

Serial blood sampling from the same animal is preferred to reduce inter-animal variability.

  • Materials:

    • Heparinized capillary tubes or syringes with appropriate gauge needles (e.g., 27-30G).

    • Microcentrifuge tubes pre-treated with an anticoagulant (e.g., K2-EDTA).

    • Restraint device.

  • Procedure (Submandibular Bleed):

    • Securely restrain the mouse.

    • Puncture the submandibular vein with a sterile lancet.

    • Collect approximately 30-50 µL of blood into a capillary tube and transfer to a microcentrifuge tube.

    • Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.

  • Sampling Time Points: Collect blood samples at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis.

Protocol for Tissue Harvesting and Homogenization
  • Euthanasia: At the final time point, euthanize the mice according to IACUC approved guidelines.

  • Tissue Collection:

    • Immediately perform necropsy and collect tissues of interest (e.g., lung, liver, kidney, spleen, muscle).

    • Rinse the tissues with cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and record the wet weight.

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C.

  • Tissue Homogenization:

    • To a pre-weighed, frozen tissue sample, add a specific volume of homogenization buffer (e.g., PBS or acetonitrile) to achieve a known tissue-to-buffer ratio (e.g., 1:4 w/v).

    • Homogenize the tissue using a bead beater or a mechanical homogenizer until a uniform consistency is achieved.

    • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant for bioanalysis.

Protocol for this compound Quantification by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma or tissue homogenate supernatant, add 150 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A C18 reversed-phase column suitable for peptide analysis.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound and the internal standard.

  • Method Validation: The bioanalytical method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation. The following tables present hypothetical pharmacokinetic data for this compound in mice following a single intravenous dose of 10 mg/kg.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Mice

ParameterUnitValue (Mean ± SD)
C₀µg/mL25.6 ± 3.1
h2.8 ± 0.4
AUC₀-tµg·h/mL45.2 ± 5.7
AUC₀-infµg·h/mL48.9 ± 6.2
CLmL/h/kg204.5 ± 25.8
VdL/kg0.82 ± 0.11

C₀: Initial plasma concentration; T½: Half-life; AUC₀-t: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC₀-inf: Area under the concentration-time curve from time 0 to infinity; CL: Clearance; Vd: Volume of distribution.

Table 2: this compound Concentration in Tissues at 4 Hours Post-Dose

TissueConcentration (µg/g or µg/mL) (Mean ± SD)
Plasma3.5 ± 0.6
Lung8.9 ± 1.5
Liver12.4 ± 2.1
Kidney21.7 ± 3.8
Spleen6.2 ± 1.1
Muscle1.8 ± 0.4

Conclusion

The experimental design and protocols outlined in these application notes provide a robust framework for the preclinical pharmacokinetic evaluation of this compound in animal models. Adherence to these methodologies will enable the generation of high-quality data essential for advancing the development of this promising antibiotic. The presented tables and diagrams serve as templates for the clear and effective communication of experimental workflows and results.

References

Application Notes and Protocols for the Synthesis of Lysobactin Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Lysobactin analogs to facilitate Structure-Activity Relationship (SAR) studies. This compound, a cyclic depsipeptide antibiotic, has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), making it a promising candidate for further development.[1][2] The methodologies outlined below focus on solid-phase peptide synthesis (SPPS) as an efficient route to generate diverse analogs for biological evaluation.[1][3]

I. Introduction to this compound and SAR Studies

This compound is an 11-amino acid cyclic depsipeptide with a 28-membered macrocycle containing several non-proteinogenic amino acids.[1] Its potent antibacterial activity, often exceeding that of vancomycin, has spurred interest in understanding the structural features crucial for its biological function.[1][4] SAR studies, which involve the systematic modification of a molecule's structure and the subsequent evaluation of its biological activity, are essential for identifying the pharmacophore, optimizing potency, and improving the pharmacokinetic properties of lead compounds like this compound.

Solid-phase synthesis is the preferred method for generating a library of this compound analogs due to its efficiency and amenability to parallel synthesis, which is more restricted in solution-phase approaches.[1] By substituting specific amino acid residues, altering the macrocycle size, or modifying functional groups, researchers can probe the contributions of different parts of the this compound scaffold to its antibacterial efficacy.

II. Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the available quantitative data on the antibacterial activity of synthesized this compound analogs. The Minimum Inhibitory Concentration (MIC) is a key metric for antibacterial potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundModificationTest OrganismMIC (µg/mL)Fold Change vs. This compoundReference
This compound-Bacillus subtilis0.06-[1]
Δ3-Thr-lysobactinReplacement of threo-phenylserine with ThreonineBacillus subtilis232-fold decrease[1]
D-alanyldesleucylthis compoundRemoval of N-terminal D-Leu and reacylation with D-AlaNot Specified-10-fold more active[5]
This compound-MRSA0.39 - 0.78-[1][2]
This compound-VRE0.39 - 0.78-[1][2]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound analogs. The following protocol is a representative example based on the solid-phase synthesis of this compound and its analogs.[1]

Protocol 1: Solid-Phase Synthesis of a this compound Analog (e.g., Δ3-Thr-lysobactin)

This protocol describes the manual solid-phase synthesis of a this compound analog using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including non-proteinogenic residues)

  • DIPEA (N,N-Diisopropylethylamine)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine (B6355638)

  • Acetic acid

  • Trifluoroethanol (TFE)

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

  • TFA (Trifluoroacetic acid)

  • Triethylsilane (TES)

  • HPLC grade acetonitrile (B52724) and water

  • Milli-Q water

Procedure:

  • Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) and DIPEA. Agitate the mixture for 1-2 hours. Cap any unreacted sites with a solution of DCM:MeOH:DIPEA. Wash the resin sequentially with DCM, DMF, and DCM.

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF and DCM.

    • Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. To synthesize Δ3-Thr-lysobactin, substitute Fmoc-Thr-OH for Fmoc-threo-phenylserine at the appropriate position.

  • Cleavage from Resin: Treat the resin-bound linear peptide with a solution of acetic acid/trifluoroethanol/DCM (1:1:3). Collect the filtrate containing the cleaved peptide.

  • Macrocyclization:

    • Dissolve the crude linear peptide in DMF.

    • Add DEPBT and DIPEA to the solution to initiate intramolecular cyclization.

    • Monitor the reaction by HPLC until completion.

  • Global Deprotection:

    • Remove the solvent under reduced pressure.

    • Treat the cyclized peptide with a cleavage cocktail of TFA/TES/DCM (e.g., 90/5/5) to remove all remaining protecting groups.

    • For acid-labile protecting groups like TBDMS, extended treatment with neat TFA may be necessary.[1]

  • Purification and Characterization:

    • Purify the crude cyclic peptide by reverse-phase preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the desired product and lyophilize to obtain a white powder.

    • Characterize the final product by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of synthesized this compound analogs against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212)

  • Sterile 96-well microtiter plates

  • Synthesized this compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh overnight culture. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution of Compounds:

    • Prepare a stock solution of the this compound analog in DMSO.

    • Perform a two-fold serial dilution of the compound in MHB in the 96-well plate to achieve a range of desired concentrations.

    • Include a positive control (e.g., Vancomycin) and a negative control (MHB with DMSO, no compound).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

IV. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the synthesis and evaluation of this compound analogs for SAR studies.

Lysobactin_SAR_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation Resin Solid Support (Resin) Linear_Peptide Linear Peptide Assembly (SPPS) Resin->Linear_Peptide Fmoc Chemistry Cleavage Cleavage from Resin Linear_Peptide->Cleavage Cyclization Macrocyclization Cleavage->Cyclization Deprotection Global Deprotection Cyclization->Deprotection Purification HPLC Purification Deprotection->Purification Characterization Characterization (MS, NMR) Purification->Characterization MIC_Assay MIC Determination Characterization->MIC_Assay Purified Analog SAR_Analysis SAR Analysis MIC_Assay->SAR_Analysis SAR_Analysis->Linear_Peptide Design New Analogs

Caption: General workflow for this compound analog synthesis and SAR studies.

SPPS_Cycle Start Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptide Wash2->End End->Fmoc_Deprotection Repeat for next amino acid

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

References

Application Notes and Protocols for Determining Lysobactin-Lipid II Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysobactin is a potent cyclic depsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, an essential process for bacterial cell wall formation.[1][2][3][4] The molecular target of this compound is Lipid II, a critical precursor molecule in the peptidoglycan synthesis pathway.[1][5][6] this compound forms a stoichiometric 1:1 complex with Lipid II, sequestering it and thereby preventing its utilization by penicillin-binding proteins for cell wall construction.[1][5] This interaction ultimately leads to cell lysis and bacterial death.

Understanding the binding affinity between this compound and Lipid II is crucial for the development of new antibiotics based on this scaffold and for elucidating the precise molecular interactions that drive its potent antimicrobial activity. These application notes provide detailed protocols for two common biophysical techniques used to quantify protein-lipid interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). While a specific dissociation constant (Kd) for the this compound-Lipid II interaction is not yet available in published literature, the protocols provided herein are based on established methods for similar antibiotic-Lipid II interactions and will enable researchers to determine this critical parameter.

Signaling Pathway and Experimental Workflow

The interaction between this compound and Lipid II disrupts the bacterial cell wall synthesis pathway. The following diagram illustrates the central role of Lipid II and the inhibitory action of this compound.

Lysobactin_LipidII_Pathway UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II UDP_GlcNAc UDP-GlcNAc Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation (via PBPs) PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan->Peptidoglycan This compound This compound This compound->Lipid_II Binding & Sequestration

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

The following diagram outlines the general experimental workflow for determining the binding affinity of this compound to Lipid II using biophysical methods.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_lyso Purify this compound spr_assay Surface Plasmon Resonance (SPR) prep_lyso->spr_assay itc_assay Isothermal Titration Calorimetry (ITC) prep_lyso->itc_assay prep_lipid Synthesize/Isolate Lipid II prep_vesicles Prepare Lipid II- containing Liposomes prep_lipid->prep_vesicles prep_vesicles->spr_assay prep_vesicles->itc_assay data_analysis Determine Binding Constants (Kd, Kon, Koff) spr_assay->data_analysis itc_assay->data_analysis

Caption: General workflow for this compound-Lipid II binding analysis.

Data Presentation

The primary output of the binding affinity assays is the dissociation constant (Kd), which quantifies the strength of the interaction between this compound and Lipid II. A lower Kd value indicates a higher binding affinity. Additional kinetic parameters, such as the association rate constant (kon) and the dissociation rate constant (koff), can be determined using SPR.

AnalyteLigandMethodBuffer ConditionsTemperature (°C)Kd (Dissociation Constant)kon (Association Rate)koff (Dissociation Rate)Stoichiometry (n)Reference
This compoundLipid IISPRe.g., 10 mM HEPES, 150 mM NaCl, pH 7.425To be determinedTo be determinedTo be determinedN/AThis work
This compoundLipid IIITCe.g., 10 mM HEPES, 150 mM NaCl, pH 7.425To be determinedN/AN/ATo be determinedThis work

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR)

SPR measures the binding of an analyte (this compound) to a ligand (Lipid II) immobilized on a sensor chip in real-time. This technique can determine the Kd, kon, and koff of the interaction.

Materials:

Methodology:

  • Liposome Preparation: a. Prepare a lipid mixture of Lipid II and a carrier lipid (e.g., DOPC) at a desired molar ratio (e.g., 1:1000 to 1:100) in chloroform/methanol. b. Dry the lipid mixture under a stream of nitrogen gas to form a thin film. c. Hydrate the lipid film with SPR running buffer to form multilamellar vesicles (MLVs). d. Prepare small unilamellar vesicles (SUVs) by extrusion through a polycarbonate membrane (e.g., 100 nm pore size) or by sonication.

  • SPR Experiment Setup: a. Equilibrate the L1 sensor chip with SPR running buffer. b. Inject the prepared Lipid II-containing liposomes over the sensor surface to allow for their capture on the lipophilic surface of the chip. A stable baseline should be achieved. c. A control surface should be prepared using liposomes without Lipid II to account for non-specific binding.

  • Binding Analysis: a. Prepare a series of dilutions of this compound in the running buffer (e.g., ranging from low nM to µM concentrations). b. Inject the different concentrations of this compound over the sensor surface (both the Lipid II and control surfaces) at a constant flow rate. c. Monitor the change in the resonance signal (Response Units, RU) over time, which corresponds to the binding of this compound to the immobilized Lipid II. d. After each injection, allow for a dissociation phase where running buffer flows over the surface. e. Regenerate the sensor surface if necessary, according to the manufacturer's instructions.

  • Data Analysis: a. Subtract the signal from the control surface from the signal from the Lipid II surface to obtain the specific binding response. b. Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the kon, koff, and Kd values.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (Lipid II-containing liposomes) in solution. This allows for the determination of the Kd, binding enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Purified this compound

  • Lipid II-containing liposomes (prepared as in the SPR protocol)

  • ITC instrument

  • ITC buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4, filtered and degassed)

Methodology:

  • Sample Preparation: a. Prepare a solution of Lipid II-containing liposomes in the ITC buffer at a known concentration (e.g., 100-500 µM total lipid). b. Prepare a solution of this compound in the same ITC buffer at a concentration 10-20 times higher than the liposome solution (e.g., 1-5 mM). c. Thoroughly degas both solutions before use.

  • ITC Experiment Setup: a. Load the Lipid II-containing liposome solution into the sample cell of the ITC instrument. b. Load the this compound solution into the injection syringe. c. Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volume and duration.

  • Titration: a. Perform a series of small, sequential injections of the this compound solution into the sample cell containing the liposomes. b. The instrument will measure the heat released or absorbed after each injection. c. Continue the injections until the binding reaction reaches saturation (i.e., no significant heat change is observed upon further injections).

  • Data Analysis: a. Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant. b. Plot the heat change against the molar ratio of this compound to Lipid II. c. Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n) of the interaction.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantitative analysis of the binding affinity between this compound and its molecular target, Lipid II. By employing techniques such as SPR and ITC, researchers can gain valuable insights into the thermodynamics and kinetics of this critical interaction. This knowledge will be instrumental in the rational design of novel this compound analogs with improved efficacy and in furthering our understanding of the mechanism of action of this important class of antibiotics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lysobactin Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the yield and purity of Lysobactin synthesized via solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what makes its solid-phase synthesis challenging?

A1: this compound is a potent cyclic depsipeptide antibiotic with significant activity against Gram-positive bacteria, including resistant strains like MRSA and VRE.[1][2] Its synthesis is challenging due to several structural features:

  • Macrocyclic Structure: The 28-membered macrocycle requires an efficient intramolecular cyclization step, which often competes with intermolecular oligomerization.[1][3]

  • Non-Proteinogenic Amino Acids: this compound contains six non-proteinogenic amino acids.[1] Sourcing or synthesizing these building blocks can be complex.

  • β-Hydroxylated Residues: The structure includes four β-hydroxylated amino acids, which can be prone to side reactions and may require specific protecting group strategies.[1]

  • Aggregation: Like many complex peptides, the growing this compound chain can aggregate on the solid support, leading to incomplete reactions and low yields.[4]

Q2: What are the key stages in the solid-phase synthesis of this compound?

A2: The solid-phase synthesis of this compound generally follows an Fmoc/tBu strategy and can be broken down into five key stages:

  • Linear Peptide Assembly: The linear peptide precursor is synthesized on a solid support resin, typically in the C- to N-terminus direction.[1]

  • Depsi-Ester Bond Formation: Formation of the key ester linkage within the peptide backbone.

  • On-Resin Macrocyclization: The N-terminus of the linear peptide is deprotected and cyclized with the C-terminus (or an activated side chain) while still attached to the resin.

  • Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining amino acid side-chain protecting groups are removed simultaneously.[1]

  • Purification: The crude cyclic peptide is purified, typically using reverse-phase HPLC, to yield the final this compound product.[1][5]

Q3: What is a realistic overall yield for the solid-phase synthesis of this compound?

A3: The overall yield can vary significantly based on the specific sequence, reagents, and optimization of each step. A published, efficient solid-phase synthesis reported an overall yield of 8.4% after a single purification step.[1] Optimizing each stage, particularly the coupling of hindered residues and the macrocyclization, is critical to achieving a viable yield.

Troubleshooting Guide

This guide addresses common problems encountered during this compound synthesis that lead to low yields.

Problem Area 1: Low Yield of Linear Peptide

Q: My coupling reactions are incomplete, especially for the β-hydroxy or other non-standard amino acids. How can I improve coupling efficiency?

A: Incomplete coupling leads to deletion sequences, which are difficult to remove during purification.

  • Solution 1: Use a Stronger Coupling Reagent. While standard reagents are effective for many couplings, hindered amino acids may require more powerful activators.

  • Solution 2: Implement a Double Coupling Strategy. For difficult residues, performing the coupling step twice with fresh reagents can drive the reaction to completion.[6]

  • Solution 3: Increase Reaction Time and Temperature. Extending the coupling time or moderately increasing the temperature (e.g., to 40-50°C) can improve efficiency, but must be done cautiously to avoid racemization.[3]

Q: I'm observing resin clumping and poor solvent flow, suggesting peptide aggregation. What can I do?

A: Aggregation prevents reagents from reaching the reactive sites on the growing peptide chain.

  • Solution 1: Choose an Appropriate Resin. Resins like ChemMatrix® or TentaGel® are designed to minimize peptide aggregation compared to standard polystyrene resins.[6]

  • Solution 2: Optimize Solvents. Using a mixture of solvents like DMF with NMP or DMSO can help disrupt secondary structures and improve solvation of the peptide chain.[7]

  • Solution 3: Incorporate Chaotropic Agents. In severe cases, adding chaotropic agents like Guanidinium chloride (6 M) can disrupt aggregation, though compatibility with the synthesis step must be verified.[3]

Q: I'm detecting side products like diketopiperazines (DKP) or aspartimide formation. How can these be minimized?

A: These side reactions terminate the peptide chain or create isomeric impurities.

  • Diketopiperazine (DKP) Formation: This is common after the second amino acid is coupled.

    • Solution: Use a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin. This resin's bulkiness inhibits the "backbiting" cyclization reaction that forms the DKP.[3][5] The successful solid-phase synthesis of this compound utilized a 2-chlorotrityl resin.[1]

  • Aspartimide Formation: This occurs at Asp-Xxx sequences, particularly under basic conditions like piperidine (B6355638) treatment.

Problem Area 2: Low Yield During Macrocyclization

Q: My primary product is a mix of dimers and other oligomers instead of the desired cyclic monomer. How do I favor intramolecular cyclization?

A: The key is to perform the reaction under conditions that favor an intramolecular reaction over an intermolecular one.

  • Solution: Utilize Pseudo-Dilution. For on-resin cyclization, using a low-loading resin (e.g., 0.2-0.4 mmol/g) ensures that the peptide chains are physically separated from each other on the support. This inherent separation, known as pseudo-dilution, significantly reduces intermolecular reactions.[3]

Q: The cyclization reaction itself is inefficient or fails. What factors should I optimize?

A: The efficiency of the lactamization is sequence-dependent and requires careful optimization.

  • Solution 1: Choose an Optimal Cyclization Site. Cyclizing at a sterically unhindered and non-racemization-prone residue is critical. Coupling at a C-terminal Glycine (B1666218) residue, for example, is highly efficient and avoids epimerization.[2]

  • Solution 2: Select an Effective Coupling Reagent. Reagents known to be effective for macrocyclization should be used. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) with a base like diisopropylethylamine (DIPEA) has been successfully used for both the linear assembly and macrocyclization of this compound.[1][2]

  • Solution 3: Monitor the Reaction. Track the disappearance of the linear precursor by LC-MS to determine the optimal reaction time and avoid unnecessary exposure to reaction conditions that could cause side reactions.[3]

Problem Area 3: Issues During Cleavage and Deprotection

Q: Analysis shows that some side-chain protecting groups, particularly on the β-hydroxy amino acids, were not removed. What is the solution?

A: Some protecting groups, like the TBDMS ether used on a β-hydroxylated leucine (B10760876) in one synthesis, can be particularly stubborn.

  • Solution: Modify Deprotection Conditions. Standard cleavage cocktails may be insufficient. A multi-stage approach may be necessary. For instance, after an initial global deprotection with a standard cocktail (e.g., TFA/Et3SiH/DCM; 90/5/5), a subsequent treatment with neat TFA for an extended period (e.g., 9-12 hours) may be required for complete deprotection.[1]

Q: The final product appears degraded after cleavage. How can I improve the yield of the intact peptide?

A: The highly acidic conditions of the cleavage cocktail can damage sensitive residues.

  • Solution 1: Use an Optimized Cleavage Cocktail. The cocktail must contain scavengers to quench reactive cationic species generated during deprotection. Common scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[5] A cocktail of TFA/Et3SiH/DCM has been shown to be effective for this compound.[1]

  • Solution 2: Minimize Exposure Time. Only expose the peptide to the cleavage cocktail for the minimum time required for complete deprotection and cleavage, as determined by small-scale test cleavages.[5]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in this compound SPPS

ProblemPotential Cause(s)Recommended Solution(s)Key Considerations
Low Linear Peptide Yield Incomplete coupling of hindered amino acidsUse stronger coupling reagents (e.g., HATU, HCTU); perform double coupling; increase reaction time/temperature.Monitor for racemization at elevated temperatures.
Peptide aggregation on resinUse aggregation-minimizing resins (ChemMatrix®, TentaGel®); use solvents like NMP or DMSO.Solvent choice can affect resin swelling and reaction kinetics.
Diketopiperazine (DKP) formationSynthesize on 2-chlorotrityl chloride (2-CTC) resin.2-CTC resin is highly acid-labile.
Aspartimide formationAdd HOBt to the piperidine deprotection solution.
Low Cyclization Yield Intermolecular oligomerizationUse a low-loading resin (0.2-0.4 mmol/g) for on-resin cyclization to ensure pseudo-dilution.For solution-phase cyclization, use high dilution (1-5 mM).[3]
Inefficient cyclization reactionSelect an optimal cyclization site (e.g., at Glycine); use effective reagents like DEPBT/DIPEA.The choice of cyclization site is critical to avoid epimerization.[2]
Low Yield Post-Cleavage Incomplete removal of protecting groupsUse extended deprotection times or stronger acid conditions (e.g., neat TFA) after initial cleavage.[1]Perform small-scale trials to optimize conditions.
Peptide degradationUse a cleavage cocktail with appropriate scavengers (e.g., TFA/TIS/H2O or TFA/Et3SiH/DCM); minimize cleavage time.The scavenger choice depends on the protecting groups used.

Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle for Linear Assembly
  • Resin Swelling: Swell the 2-chlorotrityl chloride resin loaded with the C-terminal glycine in DMF for 30 minutes in the reaction vessel.[1][5]

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh solution for 10-15 minutes.[1]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

  • Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., DEPBT, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF. Add this solution to the resin.

  • Reaction: Agitate the mixture for 1-2 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Protocol 2: On-Resin Macrocyclization
  • Final Fmoc Deprotection: After coupling the final N-terminal amino acid, remove the Fmoc group as described in Protocol 1, Step 2.

  • Thorough Washing: Wash the peptide-resin extensively with DMF, then DCM, and then DMF again to ensure the removal of all piperidine.

  • Cyclization Reaction: Add a solution of the cyclization reagent (e.g., DEPBT, 3 eq.) and base (e.g., DIPEA, 6 eq.) in a large volume of DMF to achieve high dilution conditions.[2]

  • Monitoring: Agitate the reaction mixture at room temperature and monitor the disappearance of the linear precursor by taking small resin samples and analyzing them via LC-MS after a test cleavage. The reaction may take several hours to days.

  • Final Washing: Once complete, drain the cyclization solution and wash the resin thoroughly with DMF and DCM. Dry the resin under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification
  • Resin Preparation: Swell the dried, cyclic peptide-resin in DCM for 20 minutes.

  • Cleavage and Deprotection: Drain the DCM. Add the cleavage cocktail (e.g., 90% TFA, 5% triethylsilane (Et3SiH), 5% DCM) to the resin.[1] Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the filtrate volume under a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[5]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.

  • Drying and Final Deprotection (if needed): Dry the peptide pellet under vacuum. If analysis shows incomplete deprotection, re-dissolve the peptide in neat TFA and stir for an additional 9-12 hours, then re-precipitate.[1]

  • Purification: Purify the crude peptide using preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

Visualizations

Lysobactin_SPPS_Workflow Overall Workflow for this compound Solid-Phase Synthesis cluster_synthesis Synthesis Phase cluster_cleavage Cleavage & Purification Phase Resin 1. Resin Loading & Swelling (2-Chlorotrityl Resin) SPPS 2. Linear Peptide Assembly (Fmoc-SPPS Cycles) Resin->SPPS Iterative Coupling Cyclize 3. On-Resin Macrocyclization (DEPBT/DIPEA) SPPS->Cyclize Cleave 4. Cleavage & Global Deprotection (TFA Cocktail) Cyclize->Cleave Purify 5. RP-HPLC Purification Cleave->Purify Analyze 6. Final Product (this compound) Purify->Analyze

Caption: Workflow for the solid-phase synthesis of this compound.

Troubleshooting_Tree Troubleshooting Guide for Low this compound Yield Start Low Overall Yield LowLinear Problem: Low Linear Peptide Start->LowLinear LowCyclic Problem: Low Cyclization Start->LowCyclic LowFinal Problem: Post-Cleavage Loss Start->LowFinal Agg Cause: Aggregation LowLinear->Agg Coupling Cause: Incomplete Coupling LowLinear->Coupling SideRxn Cause: Side Reactions (DKP, Asp) LowLinear->SideRxn Oligo Cause: Oligomerization LowCyclic->Oligo IncompleteDep Cause: Incomplete Deprotection LowFinal->IncompleteDep Sol_Agg Solution: - Use ChemMatrix® Resin - Use NMP/DMSO Solvents Agg->Sol_Agg Sol_Coupling Solution: - Double Couple - Use HATU/HCTU Coupling->Sol_Coupling Sol_SideRxn Solution: - Use 2-CTC Resin - Add HOBt to Deprotection SideRxn->Sol_SideRxn Sol_Oligo Solution: - Use Low-Loading Resin (Pseudo-dilution) Oligo->Sol_Oligo Sol_IncompleteDep Solution: - Extended Neat TFA Treatment - Optimize Scavengers IncompleteDep->Sol_IncompleteDep

Caption: Decision tree for troubleshooting low yield issues.

References

troubleshooting low recovery during Lysobactin HPLC purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low recovery during the High-Performance Liquid Chromatography (HPLC) purification of Lysobactin.

Frequently Asked Questions (FAQs)

Q1: Why is my overall recovery of this compound so low after RP-HPLC purification?

Low recovery during the purification of this compound, a cyclic depsipeptide, is a common issue that can arise from multiple factors.[1] The complex structure of this compound, which includes several β-hydroxylated and non-proteinogenic amino acids, contributes to its unique physicochemical properties and potential for interaction with the HPLC system.[2] Key reasons for low recovery include irreversible adsorption to the stationary phase, sample loss due to precipitation or aggregation, and potential degradation.[1][3][4]

Potential Causes & Solutions:

  • Irreversible Adsorption: Very hydrophobic cyclic peptides like this compound may bind irreversibly to C18 stationary phases.[1]

  • Precipitation/Aggregation: this compound may precipitate in the sample vial, tubing, or at the head of the column if the sample solvent is not compatible with the mobile phase.[3][5]

  • Degradation: Although generally stable, extreme pH or high temperatures can potentially degrade the depsipeptide bonds.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion and apparent loss of recovery.[1]

Q2: I suspect my this compound is irreversibly binding to the column. What can I do to improve recovery?

Irreversible adsorption is a primary cause of low recovery for hydrophobic peptides on reversed-phase columns.[1] This occurs when the interactions between this compound and the stationary phase are too strong to be disrupted by the mobile phase gradient.

Troubleshooting Steps:

  • Change the Stationary Phase: If using a standard C18 column, switch to a column with different chemistry. A C8 or Phenyl-Hexyl column has different selectivity and may reduce the strong hydrophobic interactions causing the loss.[1]

  • Use a Guard Column: A guard column with the same packing material can act as a disposable trap for irreversibly bound material, protecting your analytical or preparative column.[3][6]

  • Increase Organic Modifier Strength: At the end of your gradient, incorporate a high-concentration organic solvent wash (e.g., 95-100% acetonitrile (B52724) or isopropanol) to strip strongly retained compounds from the column.[7]

  • Modify the Ion-Pairing Reagent: While trifluoroacetic acid (TFA) is common, its concentration can affect recovery. For very hydrophobic peptides, sometimes a lower concentration of TFA (e.g., 0.05%) or a different ion-pairing reagent like formic acid (FA) or heptafluorobutyric acid (HFBA) might offer different selectivity and improve recovery.[1][8]

Q3: My this compound appears to be precipitating during the purification run. How can I confirm and prevent this?

Sample solubility is critical for successful HPLC. Precipitation can occur if the sample diluent is incompatible with the initial mobile phase conditions, leading to clogged frits, high backpressure, and significant sample loss.[3] Proteins and peptides can also aggregate under certain buffer conditions or due to agitation.[5][9][10]

Troubleshooting Steps:

  • Check Sample Solubility: Before injection, mix your dissolved this compound sample with the initial mobile phase (e.g., 95% Water/TFA, 5% ACN/TFA) in a 1:1 ratio in a separate vial. If the solution turns cloudy, precipitation is likely.

  • Adjust Sample Solvent: Dissolve the crude this compound in a solvent that contains a small amount of organic modifier (e.g., 10-20% acetonitrile) or a denaturant like guanidine (B92328) or urea, provided they do not interfere with the purification. Ensure the sample solvent is not significantly stronger than your initial mobile phase to avoid peak distortion.[6]

  • Filter the Sample: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove particulates that could clog the system.[7]

  • Reduce Sample Concentration: If solubility is an issue, try diluting the sample before injection. Overly concentrated samples are more prone to precipitation.[7]

Q4: How can I optimize my mobile phase to improve this compound recovery?

Mobile phase composition is a critical factor influencing separation efficiency, peak shape, and recovery.[11][12] For ionizable compounds like this compound, a dibasic peptide, pH is a particularly powerful tool.[13]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Adjusting the pH can alter the ionization state of this compound, which can significantly impact its retention and solubility.[1][14] Since this compound is dibasic, operating at a low pH (e.g., ~2 with TFA or FA) ensures it is protonated and typically interacts well with the stationary phase.[15] Experimenting with a slightly higher pH (e.g., using an ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer system) could potentially improve recovery if secondary interactions with silanol (B1196071) groups are an issue.[16]

  • Fine-Tune the Organic Modifier: Small changes in the acetonitrile or methanol (B129727) gradient can significantly affect separation and elution strength.[1] A shallower gradient may improve resolution, while a steeper gradient can help elute strongly bound compounds.

  • Consider Additives: In some cases, adding a small amount of a chaotropic agent or an alternative organic solvent like isopropanol (B130326) to the mobile phase can improve the solubility of aggregating peptides.

Troubleshooting Summary

Problem ObservedPotential CauseRecommended Solution
Low or No Recovery Irreversible adsorption to the column.[1]Change to a different stationary phase (e.g., C8, Phenyl-Hexyl).[1] Use a stronger solvent wash post-run.
Sample precipitation before or during injection.[3]Test sample solubility in the mobile phase. Adjust sample solvent; add organic modifier. Filter the sample.[7]
Peptide aggregation.[5][9]Add stabilizing agents (e.g., arginine) to the sample buffer if compatible. Optimize pH.[5]
Increasing Backpressure & Low Recovery Sample precipitation at the column head.[3]Filter all samples and mobile phases.[7] Use a guard column.[3]
Column contamination from previous runs.[7]Implement a rigorous column cleaning and regeneration protocol.[7]
Poor Peak Shape & Low Recovery Secondary interactions with silica (B1680970) silanols.[1][8]Adjust mobile phase pH.[1] Ensure sufficient ion-pairing reagent (e.g., 0.1% TFA).[]
Column overloading.[1]Reduce sample concentration or injection volume.[7]

Diagrams and Workflows

start Low this compound Recovery Observed check_sample Step 1: Investigate Sample Properties start->check_sample solubility Precipitation or Aggregation? check_sample->solubility check_column Step 2: Evaluate Column & Hardware adsorption Irreversible Adsorption? check_column->adsorption check_mobile Step 3: Optimize Mobile Phase ph_optim pH or Ion-Pairing Suboptimal? check_mobile->ph_optim solubility->check_column No sol_solubility Adjust Sample Solvent Filter Sample Reduce Concentration solubility->sol_solubility Yes adsorption->check_mobile No sol_adsorption Change Stationary Phase (C8) Use Guard Column Implement Strong Wash adsorption->sol_adsorption Yes sol_ph Adjust Mobile Phase pH Test Alternative Ion-Pair Reagent Fine-Tune Gradient ph_optim->sol_ph Yes end Recovery Improved ph_optim->end No sol_solubility->end sol_adsorption->end sol_ph->end

Caption: Troubleshooting workflow for low HPLC recovery.

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Purification

This protocol provides a robust starting point for purifying this compound. Optimization will likely be required based on the specific crude sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm for analytical; larger dimensions for preparative). A C8 column can be used as an alternative to mitigate strong hydrophobic interactions.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min (analytical) or scaled appropriately for preparative.

  • Detection: UV at 210-220 nm, where the peptide backbone absorbs.[18]

  • Column Temperature: 30-40°C. Elevated temperatures can improve peak shape but must be monitored for sample stability.[1]

  • Injection Volume: 10-100 µL, depending on column size and sample concentration.

  • Gradient:

    • 5-60% Mobile Phase B over 30 minutes.

    • 60-95% Mobile Phase B over 5 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes (column wash).

    • Return to 5% Mobile Phase B and re-equilibrate for 10-15 minutes.

Protocol 2: Sample Solubility and Stability Test

This offline test helps diagnose precipitation issues before committing the sample to the HPLC system.

  • Prepare Sample Stock: Dissolve a small, known amount of crude this compound in a minimal volume of a suitable solvent (e.g., DMSO, or Water/ACN mixture).

  • Mimic Initial Conditions: In a clear microcentrifuge tube, mix 50 µL of your sample stock with 50 µL of the HPLC starting mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Observe: Vortex the mixture gently. Let it stand for 15-20 minutes.

  • Inspect: Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If observed, the sample solvent is incompatible with the mobile phase and needs to be adjusted.

  • Centrifuge: For a more sensitive check, centrifuge the tube at high speed (>10,000 x g) for 5 minutes. The presence of a pellet indicates precipitation.

Protocol 3: Column Cleaning and Regeneration

Regular column maintenance is crucial to prevent contamination and ensure reproducible results.[7]

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Rinse with Water: Flush the column with HPLC-grade water (without any buffers or acids) for 30-60 minutes to remove salts.

  • Organic Wash: Wash the column with 100% Acetonitrile or Methanol for 60 minutes to remove retained hydrophobic compounds.

  • Strong Solvent Wash (for severe contamination): For stubborn contaminants, a wash with Isopropanol can be effective.

  • Storage: For short-term storage, keep the column in a high percentage of organic solvent (e.g., 80% ACN/Water). For long-term storage, follow the manufacturer's recommendations.

  • Re-equilibration: Before the next use, flush the column with the initial mobile phase until the baseline is stable (at least 10-15 column volumes).

References

Optimizing Lysobactin MIC Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable Minimum Inhibitory Concentration (MIC) assay results for Lysobactin. This compound is a potent cyclic depsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including drug-resistant strains. Its unique mechanism of action, targeting Lipid II to inhibit peptidoglycan biosynthesis, makes it a promising candidate for further development.[1][2] Accurate determination of its MIC is critical for preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and how does it affect MIC testing?

A1: this compound inhibits bacterial cell wall synthesis by forming a 1:1 complex with Lipid II, a crucial precursor in the peptidoglycan and wall teichoic acid biosynthetic pathways.[3] This binding leads to septal defects and ultimately cell lysis.[3] Understanding this mechanism is important for MIC testing as factors that could interfere with the availability of Lipid II or the integrity of the bacterial cell envelope could theoretically influence the MIC value.

Q2: My this compound MIC results are inconsistent between replicates and experiments. What are the common causes?

A2: Inconsistent MIC results can arise from several factors, not all specific to this compound. Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure a standardized inoculum is prepared according to CLSI or EUCAST guidelines, typically to a 0.5 McFarland standard, which is then further diluted to achieve the final desired concentration in the wells.

  • Media Composition: The type and consistency of the growth medium can affect bacterial growth and antibiotic activity. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious organisms.

  • This compound Stock Solution: Ensure the stock solution is properly prepared, stored, and that the solvent (e.g., DMSO) does not exceed a final concentration that could affect bacterial growth (typically ≤1%).

  • Plate Type and Binding: As a peptide, this compound may adsorb to the surface of standard polystyrene microplates. This can reduce the effective concentration of the antibiotic in the broth. Consider using low-binding plates or polypropylene (B1209903) plates if inconsistent results persist.

  • Incubation Conditions: Strictly control the incubation time and temperature as variations can lead to different growth rates and affect the final MIC reading.

Q3: I'm observing "trailing" or "skipped" wells in my microdilution plates. How should I interpret these results?

A3: "Trailing" refers to reduced but still visible growth over a range of concentrations, making the endpoint difficult to determine. "Skipped" wells show growth at a higher concentration and no growth at a lower one. For trailing, the MIC should be read as the lowest concentration that causes a significant inhibition of growth compared to the positive control. Skipped wells are often due to technical errors such as contamination or inaccurate pipetting and the results for that particular replicate should be disregarded.

Q4: What are the appropriate quality control (QC) strains for this compound MIC assays?

A4: For testing against Gram-positive organisms, the following ATCC strains are recommended by both CLSI and EUCAST for routine quality control:

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Streptococcus pneumoniae ATCC® 49619™

These strains should be included in every MIC assay to ensure the validity of the results.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent MICs between replicates Inaccurate pipetting; Improper mixing of reagents; Inconsistent inoculum density in wells.Use calibrated pipettes; Ensure thorough mixing of this compound dilutions and bacterial suspension; Visually inspect plates for uniform turbidity in control wells.
MICs vary significantly between experiments Variation in inoculum preparation; Different batches of media; Instability of this compound stock solution; Variation in incubation time or temperature.Strictly adhere to standardized protocols for inoculum preparation; Use the same lot of media if possible, or validate new lots; Prepare fresh this compound stock solutions or validate storage conditions; Ensure consistent incubation parameters.
No bacterial growth in control wells Inactive bacterial culture; Incorrect medium used; Residual cleaning agents in labware.Use a fresh bacterial culture; Verify the correct growth medium is being used; Ensure all labware is sterile and free of residues.
Contamination in wells Poor aseptic technique; Contaminated reagents or media.Review and reinforce aseptic techniques; Use sterile, certified reagents and media.
Higher than expected MICs This compound degradation; Adsorption to plate surface; High inoculum density.Prepare fresh this compound solutions; Consider using low-binding or polypropylene plates; Re-standardize inoculum preparation.
Lower than expected MICs Low inoculum density; Error in this compound dilution series.Re-standardize inoculum preparation; Prepare a fresh dilution series and verify concentrations.

This compound MIC Data

While comprehensive, standardized MIC ranges for this compound are still being established, preliminary data indicate high potency against key Gram-positive pathogens. The following table summarizes available data, though it should be noted that testing conditions may vary between studies.

Organism Number of Isolates MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Reference
Staphylococcus aureus-0.39 - 0.78 (MRSA & VRE)--[4]
Bacillus subtilis-0.06--[5]
Enterococcus faecalis-Data Not Available--
Streptococcus pneumoniae-Data Not Available--

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Broth Microdilution MIC Assay (adapted from CLSI guidelines)

This protocol outlines a standardized method for determining the MIC of this compound.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 1280 µg/mL).

    • Store the stock solution at -20°C or as recommended by the manufacturer.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

    • The final volume in each well should be 50 µL.

    • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate (a 1:100 dilution of a 5 x 10⁷ CFU/mL suspension).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Quality Control
  • Perform the MIC assay with the recommended QC strains (S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™, and S. pneumoniae ATCC® 49619™) alongside the test isolates.

  • The resulting MIC for the QC strain should fall within the acceptable range for the control antibiotic used to validate the assay.

Visualizing Key Processes

Lysobactin_Mechanism cluster_pathway Bacterial Cell Wall Synthesis Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II Transglycosylation Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transpeptidation This compound This compound This compound->Inhibition Inhibition->Lipid_II  Binding

Caption: this compound's mechanism of action.

MIC_Workflow Start Start: Prepare this compound Stock Serial_Dilution Prepare Serial Dilutions in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubation->Read_MIC End End Read_MIC->End

Caption: Broth microdilution MIC assay workflow.

References

Technical Support Center: Enhancing the Stability of Lysobactin for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lysobactin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound for reliable and reproducible experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the handling and use of this potent antibiotic.

Troubleshooting Guides

This section provides solutions to common problems researchers may face regarding this compound's stability.

Problem Potential Cause Recommended Action
Loss of Antibacterial Activity in Solution Chemical Degradation: this compound, a cyclic depsipeptide, may be susceptible to hydrolysis of its ester or amide bonds, particularly at non-optimal pH. Oxidation of sensitive amino acid residues could also occur.- pH Control: Maintain the pH of the solution within a neutral and stable range using a suitable buffer system (e.g., phosphate-buffered saline, PBS, at pH 7.4). Avoid highly acidic or alkaline conditions.- Minimize Oxygen Exposure: For long-term storage of solutions, consider degassing the solvent or storing under an inert atmosphere (e.g., nitrogen or argon).- Use High-Purity Solvents: Ensure that solvents are free from impurities that could catalyze degradation.
Precipitation of this compound from Solution Poor Solubility: this compound may have limited solubility in certain aqueous buffers, especially at higher concentrations.Aggregation: Peptide aggregation can occur over time, especially with changes in temperature or pH.- Solvent Selection: While aqueous buffers are common for biological assays, for stock solutions, consider using organic solvents like DMSO in which this compound is more soluble. Store stock solutions at low temperatures (e.g., -20°C or -80°C).- Sonication: If precipitation is observed upon thawing, gentle sonication may help to redissolve the compound.- Formulation Aids: Consider the use of solubility enhancers such as cyclodextrins, though their compatibility and efficacy with this compound would need to be experimentally verified.
Inconsistent Results Between Experiments Inconsistent Sample Handling: Repeated freeze-thaw cycles of stock solutions can lead to degradation and aggregation, resulting in variable effective concentrations.Photodegradation: Exposure to light, particularly UV, can degrade photosensitive compounds. While the specific photostability of this compound is not extensively documented, it is a prudent measure to protect it from light.- Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles[1].- Light Protection: Store this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light. Conduct experiments under subdued lighting conditions when possible.
Unexpected Peaks in HPLC Analysis Degradation Products: The appearance of new peaks in a chromatogram of a this compound sample over time is a strong indicator of degradation.- Characterize Degradants: Use techniques like LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway (e.g., hydrolysis would result in a mass increase corresponding to the addition of a water molecule).- Perform Forced Degradation Studies: To proactively identify potential degradation products, conduct forced degradation studies under stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, stock solutions should be stored at -80°C for up to 3 months or at -20°C for up to 2 weeks[1]. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of your stock solutions[1].

Q2: In which solvents should I dissolve this compound?

A2: For preparing high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous media. For working solutions in biological assays, it is typical to dilute the DMSO stock into an appropriate aqueous buffer, such as PBS (pH 7.4), ensuring the final DMSO concentration is low enough to not affect the experimental system. The stability of this compound in various laboratory solvents has not been extensively published; therefore, it is advisable to prepare fresh working solutions or conduct a preliminary stability assessment in the chosen solvent system.

Q3: How can I prevent the degradation of this compound in my in vitro assays?

A3: To maintain the stability of this compound during in vitro experiments, several precautions should be taken:

  • Use a Buffered System: Maintain a stable pH, ideally around neutral (pH 7.0-7.4), using a well-buffered medium.

  • Control Temperature: Perform experiments at the recommended temperature and avoid prolonged exposure to elevated temperatures unless it is a specific requirement of the assay.

  • Minimize Exposure to Light: Protect your experimental setup from direct light exposure.

  • Include Stabilizers (with caution): The use of excipients like antioxidants or cyclodextrins has not been specifically reported for this compound. If you suspect oxidative degradation, the inclusion of a mild antioxidant could be tested, but its compatibility and potential interference with the assay must be evaluated.

Q4: What are the likely degradation pathways for this compound?

A4: As a cyclic depsipeptide, this compound contains both amide and ester bonds, which are susceptible to hydrolysis under acidic or basic conditions. Additionally, certain amino acid residues within its structure could be prone to oxidation. One study has suggested the potential for O,N-acyl migration, a reaction that can occur in peptides containing serine or threonine residues, during Edman degradation[2]. However, specific degradation pathways under typical experimental conditions have not been fully elucidated in the published literature.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationReference
Powder-20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent-80°CUp to 3 months[1]
-20°CUp to 2 weeks[1]
Table 2: Qualitative Stability of Peptides in Common Laboratory Solvents and General Recommendations for this compound
SolventGeneral Stability Profile for PeptidesRecommendations for this compound
DMSO Generally good for long-term storage of stock solutions at low temperatures. Hygroscopic nature can introduce water, potentially leading to hydrolysis over time.Recommended for stock solutions. Store in small, tightly sealed aliquots at -20°C or -80°C. Use anhydrous DMSO.
Water/Aqueous Buffers (e.g., PBS) Stability is highly pH-dependent. Susceptible to hydrolysis and microbial growth.Use for freshly prepared working solutions. Ensure the buffer pH is stable and near neutral. Sterile filter solutions for longer-term experiments.
Methanol/Ethanol Can be used for some peptides, but the protic nature may lead to solvolysis of ester bonds over time.Use with caution. Best for short-term use or specific applications where these solvents are required. Stability should be empirically determined.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stable, high-concentration stock solution of this compound for experimental use.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 3 months)[1].

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To monitor the stability of this compound in a given solution over time by quantifying the remaining parent compound.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Procedure:

  • Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the this compound solution being tested. Dilute the aliquot to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the UV detection wavelength (a preliminary scan may be needed to determine the optimal wavelength for this compound).

    • Inject a standard volume of the prepared sample (e.g., 10 µL).

    • Run a gradient elution method. A starting point could be:

      • 0-20 min: Linear gradient from 5% to 95% Mobile Phase B.

      • 20-25 min: Hold at 95% Mobile Phase B.

      • 25-30 min: Return to 5% Mobile Phase B and equilibrate.

    • The flow rate is typically 1 mL/min.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) peak area.

    • The appearance of new peaks indicates the formation of degradation products.

Mandatory Visualizations

Experimental_Workflow_for_Lysobactin_Stability_Assessment cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_conclusion Conclusion A This compound Powder C Prepare Solution A->C B Solvent/Buffer B->C D Time Point 0 C->D E Incubate under Test Conditions (e.g., Temp, pH, Light) D->E F Time Point X E->F G Sample at Time Point F->G H HPLC Analysis G->H I Data Analysis (% Remaining, Degradants) H->I J Determine Stability Profile

Caption: Workflow for assessing the stability of this compound in a given solution.

Troubleshooting_Logic_for_Lysobactin_Instability cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results or Loss of Activity Degradation Chemical Degradation (Hydrolysis, Oxidation) Problem->Degradation Precipitation Precipitation/ Aggregation Problem->Precipitation Handling Improper Handling (Freeze-Thaw, Light) Problem->Handling Buffer Use Stable Buffer (pH 7.4) Degradation->Buffer Solvent Use Anhydrous DMSO for Stock Precipitation->Solvent Aliquot Aliquot Stock Solutions Handling->Aliquot Protect Protect from Light Handling->Protect

Caption: Troubleshooting logic for addressing this compound instability issues.

References

Technical Support Center: Overcoming Challenges in Lysobactin In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lysobactin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo efficacy studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to specific issues you might encounter during your experiments with this compound.

Formulation and Administration

Question: My this compound solution for intravenous injection is cloudy or shows precipitation. What should I do?

Answer:

This is a common issue related to the solubility of this compound, a cyclic depsipeptide. Here are several troubleshooting steps:

  • Vehicle Selection: For intravenous administration in mice, start with sterile, isotonic saline or phosphate-buffered saline (PBS). If solubility is an issue, consider using a co-solvent system. A common formulation for similar cyclic peptides involves a mixture of ethanol (B145695), polyethylene (B3416737) glycol 400 (PEG400), and saline. However, the final concentration of organic solvents should be kept low to avoid toxicity.

  • pH Adjustment: The solubility of peptides can be pH-dependent. Assess the solubility of this compound at various physiological pH values (e.g., 6.5-7.5) to find the optimal pH for dissolution.

  • Solubilizing Agents: If aqueous solubility remains low, consider using solubilizing agents such as cyclodextrins. It is crucial to perform a vehicle toxicity study in a small cohort of animals before proceeding with the main efficacy study.

  • Preparation Technique: Ensure the this compound is fully dissolved before administration. This may require gentle warming or sonication. Visually inspect each solution for precipitation before injection.

Question: I am observing adverse events in my mice immediately after intravenous administration of this compound, even at what I believe are therapeutic doses. What could be the cause?

Answer:

Adverse events post-injection can be due to several factors:

  • Formulation Toxicity: The vehicle itself may be causing toxicity. Run a control group of animals that receive only the vehicle to assess its tolerability. High concentrations of organic solvents like DMSO or ethanol can cause immediate adverse reactions.

  • Infusion Rate: Rapid bolus injections of certain formulations can lead to acute toxicity. Consider a slower infusion rate if possible.

  • Acute Compound Toxicity: While specific acute toxicity data for this compound is limited, high doses of any compound can cause adverse effects. It is essential to perform a maximum tolerated dose (MTD) or a single-dose acute toxicity study to determine a safe dose range for your animal model. Observe for clinical signs such as decreased activity, hunched posture, or irregular breathing.[1]

  • Particulate Matter: Ensure your formulation is completely dissolved and free of particulates, which can cause embolisms upon intravenous injection. Filtering the solution through a sterile 0.22 µm filter before injection is recommended.

In Vivo Efficacy and Dosing

Question: My in vitro MIC for this compound is excellent against Staphylococcus aureus, but I am not seeing the expected efficacy in my murine infection model. What are the potential reasons?

Answer:

A discrepancy between in vitro activity and in vivo efficacy is a frequent challenge in drug development. Several factors could be at play:

  • Pharmacokinetics (PK): this compound may have a short half-life, poor tissue penetration to the site of infection, or rapid clearance in mice. Without adequate exposure at the infection site, even a potent antibiotic will fail. It is crucial to perform pharmacokinetic studies to understand the concentration-time profile of this compound in plasma and, if possible, in the infected tissue.

  • Protein Binding: this compound may exhibit high plasma protein binding, reducing the concentration of the free, active drug. The efficacy of many antibiotics correlates with the time the free drug concentration remains above the MIC (%fT>MIC).

  • Inoculum Effect: High bacterial loads at the infection site can sometimes reduce the efficacy of an antibiotic.[2] This can be due to a reduced ratio of drug molecules to bacterial targets.

  • Animal Model Selection: The chosen animal model may not be appropriate. For S. aureus, common models include the neutropenic thigh infection model, sepsis models (e.g., intraperitoneal injection), and skin infection models.[3][4][5][6][7] The choice of model should align with the intended clinical indication.

  • Dosing Regimen: The dosing schedule (e.g., once daily vs. multiple times a day) can significantly impact efficacy. For time-dependent antibiotics, more frequent dosing or continuous infusion may be necessary to maintain concentrations above the MIC. Dose fractionation studies can help determine the optimal dosing interval.[8][9]

Question: How do I determine the starting dose and dosing regimen for my this compound efficacy study?

Answer:

A systematic approach is required to establish an effective dosing regimen:

  • In Vitro Data: Start with the Minimum Inhibitory Concentration (MIC) of this compound against your target strain of S. aureus.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Target: For many antibiotics that inhibit cell wall synthesis, the key PK/PD index for efficacy is the percentage of the dosing interval that the free drug concentration is above the MIC (%fT>MIC). For other antibiotics, the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) or the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is more predictive.[10][11]

  • Dose-Ranging Studies: Conduct a dose-ranging study in your chosen infection model. Start with doses that are predicted to achieve plasma concentrations several-fold higher than the MIC.

  • Dose Fractionation: To determine the optimal dosing interval, perform a dose fractionation study where the same total daily dose is administered using different schedules (e.g., once daily, twice daily, every 6 hours).[9]

Analytical and Bioanalytical Issues

Question: I am having difficulty quantifying this compound concentrations in plasma samples. What methods are recommended?

Answer:

Quantification of cyclic peptides like this compound in biological matrices requires sensitive and specific analytical methods.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and peptides in biological fluids.[2][4][12][13][14][15][16] It offers high sensitivity and specificity.

  • Sample Preparation: A robust sample preparation method is critical. Protein precipitation with acetonitrile (B52724) is a common and effective first step for extracting peptides from plasma.[4][14]

  • Method Validation: It is essential to validate your bioanalytical method according to regulatory guidelines (e.g., FDA, EMA). This includes assessing linearity, accuracy, precision, selectivity, stability (including freeze-thaw and bench-top stability), and matrix effects.[17]

  • Internal Standard: Use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Question: My this compound appears to be unstable in plasma samples. How can I mitigate this?

Answer:

Peptide stability in plasma is a known challenge.

  • Protease Inhibitors: Immediately upon collection, add protease inhibitors to your blood samples to prevent enzymatic degradation of this compound.

  • Sample Handling: Process blood samples quickly to separate plasma and store them at -80°C until analysis.

  • Stability Studies: As part of your bioanalytical method validation, perform stability studies to understand how this compound degrades under different conditions (e.g., at room temperature, after multiple freeze-thaw cycles).[17][18] This will inform your sample handling procedures.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

OrganismMIC Range (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)0.39 - 0.78[19][20]
Vancomycin-Resistant Enterococci (VRE)0.39 - 0.78[19][20]

Table 2: Example Pharmacokinetic Parameters for a Vancomycin (B549263) Derivative (LYSC98) in a Murine Thigh Infection Model (Intravenous Administration)

Note: This data is for a derivative and should be used as a general guide for the type of parameters to measure for this compound.

Dose (mg/kg)Cmax (ng/mL)AUC0–24 (ng/mL·h)T1/2 (h)Reference
211,466.6714,788.421.70[11]
428,933.3339,245.882.15[11]
848,866.6791,885.932.64[11]

Experimental Protocols

Protocol 1: Murine Sepsis Model for S. aureus Efficacy Study
  • Animal Model: Use 6-8 week old female C57BL/6 mice.

  • Bacterial Strain: Use a clinically relevant strain of Staphylococcus aureus (e.g., MRSA).

  • Inoculum Preparation: Grow S. aureus to mid-log phase in an appropriate broth. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 4.5 x 10⁸ CFU/mL).[21] The final inoculum concentration should be determined in a pilot study to achieve a non-lethal but established infection.

  • Infection: Inject the bacterial suspension intraperitoneally into the mice.

  • This compound Administration: At a predetermined time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., intravenous). Include a vehicle control group and a positive control group (e.g., vancomycin).

  • Monitoring: Monitor the mice for clinical signs of sepsis and mortality for a defined period (e.g., 7 days).

  • Endpoint: The primary endpoint is typically survival. Secondary endpoints can include bacterial load in blood and organs at specific time points.

Protocol 2: Quantification of this compound in Mouse Plasma by LC-MS/MS
  • Sample Collection: Collect blood samples from mice at various time points after this compound administration into tubes containing an anticoagulant and protease inhibitors.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: To 100 µL of plasma, add a specific volume of cold acetonitrile containing an internal standard. Vortex and then centrifuge to pellet the precipitated proteins.

  • Supernatant Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatographic Separation: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for this compound and the internal standard.

  • Quantification: Generate a calibration curve using known concentrations of this compound spiked into blank plasma and calculate the concentration in the unknown samples.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis formulation This compound Formulation (Solubility & Vehicle Check) treatment This compound Administration (Dose Ranging) formulation->treatment inoculum S. aureus Inoculum Preparation infection Murine Infection (e.g., Sepsis Model) inoculum->infection infection->treatment monitoring Monitor Survival & Clinical Signs treatment->monitoring pk_sampling PK Blood Sampling treatment->pk_sampling bacterial_load Bacterial Load (Blood/Organs) treatment->bacterial_load pkpd_analysis PK/PD Modeling monitoring->pkpd_analysis bioanalysis LC-MS/MS Bioanalysis pk_sampling->bioanalysis bacterial_load->pkpd_analysis bioanalysis->pkpd_analysis

Caption: Workflow for a this compound in vivo efficacy study.

troubleshooting_logic cluster_formulation Formulation Issues? cluster_pkpd PK/PD Issues? cluster_model Model Issues? start Poor In Vivo Efficacy Despite Good In Vitro MIC solubility Solubility/Precipitation start->solubility vehicle_tox Vehicle Toxicity start->vehicle_tox poor_pk Poor Pharmacokinetics (Short Half-life, Low Exposure) start->poor_pk protein_binding High Plasma Protein Binding start->protein_binding dosing Suboptimal Dosing Regimen start->dosing model_choice Inappropriate Animal Model start->model_choice inoculum_effect High Bacterial Inoculum start->inoculum_effect solution1 Refined Formulation solubility->solution1 Optimize Vehicle/pH solution2 Tolerated Vehicle vehicle_tox->solution2 Vehicle Toxicity Study solution3 PK Profile poor_pk->solution3 Conduct PK Study solution4 Free Drug Data protein_binding->solution4 Measure Free Drug Concentration solution5 Optimized Schedule dosing->solution5 Dose Fractionation Study solution6 Appropriate Model model_choice->solution6 Re-evaluate Model Relevance solution7 Optimal Inoculum inoculum_effect->solution7 Test Different Inoculum Sizes

Caption: Troubleshooting logic for poor in vivo efficacy.

References

Technical Support Center: Strategies to Improve Lysobactin Fermentation Titer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Lysobactin fermentation. Our aim is to equip researchers with the necessary information to diagnose and resolve issues leading to low fermentation titers, thereby enhancing the production of this potent antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production titer a critical parameter?

A1: this compound is a cyclic depsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A high production titer is crucial for the economic feasibility of its development as a therapeutic agent, as it directly impacts the yield and cost of the final product.

Q2: What are the primary factors influencing the fermentation titer of this compound?

A2: The fermentation titer of this compound is a complex trait influenced by a combination of factors, including the genetic makeup of the producing Lysobacter strain, the composition of the fermentation medium, and the precise control of physical and chemical parameters during fermentation.

Q3: Can the composition of the fermentation medium be optimized to enhance this compound production?

A3: Absolutely. The availability of specific nutrients, including carbon and nitrogen sources, as well as essential minerals, can significantly impact the biosynthesis of secondary metabolites like this compound. Systematic optimization of the medium composition is a key strategy for improving titers.

Q4: What role does genetic engineering play in improving this compound yield?

A4: Genetic engineering offers powerful tools to enhance this compound production. Strategies include overexpressing the this compound biosynthetic gene cluster, deleting negative regulatory genes, and engineering precursor pathways to increase the supply of building blocks for this compound synthesis.

Q5: How can I accurately quantify the amount of this compound in my fermentation broth?

A5: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the quantification of this compound. A reverse-phase C18 column with a suitable mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, coupled with UV detection, can be used for accurate measurement.

Troubleshooting Guide for Low this compound Titers

This guide is designed to help you systematically troubleshoot and resolve common issues that lead to unsatisfactory this compound yields.

Issue 1: Low or No this compound Production Despite Good Biomass

This is a frequent scenario where primary metabolism (cell growth) is robust, but secondary metabolism (this compound production) is impaired.

Troubleshooting Workflow:

Start Low this compound Yield, Good Biomass VerifyParams Verify Fermentation Parameters (pH, Temp, DO, Agitation) Start->VerifyParams AnalyzeMedium Analyze Medium Composition VerifyParams->AnalyzeMedium If optimal OptimizeParams Optimize Fermentation Parameters VerifyParams->OptimizeParams If suboptimal EvaluatePrecursors Evaluate Precursor Availability AnalyzeMedium->EvaluatePrecursors If balanced OptimizeMedium Optimize Medium Composition AnalyzeMedium->OptimizeMedium If imbalanced End Improved Yield OptimizeParams->End AssessStrain Assess Strain Integrity EvaluatePrecursors->AssessStrain If sufficient SupplementPrecursors Supplement with Precursors EvaluatePrecursors->SupplementPrecursors If deficient OptimizeMedium->End ValidateQuant Validate Quantification Method AssessStrain->ValidateQuant If intact ReviveFresh Revive from Fresh Stock AssessStrain->ReviveFresh If compromised SupplementPrecursors->End RecalibrateHPLC Recalibrate/Validate HPLC ValidateQuant->RecalibrateHPLC If inaccurate ValidateQuant->End If accurate ReviveFresh->End RecalibrateHPLC->End

Caption: Troubleshooting workflow for low this compound yield with good biomass.

Quantitative Data Summary: Fermentation Parameters

ParameterTypical Range for Lysobacter sp.Potential Impact on this compound Production
pH 6.0 - 8.0Deviations can inhibit key biosynthetic enzymes. An initial pH of 7.0 is often optimal.[1]
Temperature 28 - 30°CHigher or lower temperatures can reduce enzyme activity and overall yield.
Dissolved Oxygen (DO) >20% saturationLow DO can be a limiting factor for aerobic fermentation and antibiotic synthesis.
Agitation 150 - 250 rpmAffects nutrient mixing and oxygen transfer; excessive shear can damage mycelia.[1]
Issue 2: Inconsistent this compound Yields Between Batches

Inconsistent yields can be a sign of variability in your inoculum, media preparation, or fermentation conditions.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Ensure a consistent age, cell density, and physiological state of your seed culture.

  • Verify Media Component Quality: Use high-quality, consistent batches of media components.

  • Calibrate Equipment: Regularly calibrate pH probes, temperature sensors, and feed pumps.

Experimental Protocols

Protocol 1: Optimized Fermentation Medium for Lysobacter sp.

This protocol is based on a successful medium optimization for a secondary metabolite in Lysobacter antibioticus and can be adapted for this compound production.[1]

Optimized Medium Composition:

ComponentConcentration (g/L)
Peptone5.0
Glucose4.73
MgSO₄·7H₂O2.33
K₂HPO₄2.21

Procedure:

  • Dissolve all components in distilled water.

  • Adjust the initial pH to 7.0.[1]

  • Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculate with a 3% (v/v) seed culture of the Lysobacter strain.[1]

  • Incubate at a suitable temperature (e.g., 28-30°C) with shaking (e.g., 160 rpm) for a specified duration (e.g., 60 hours).[1]

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general framework for the quantification of this compound.

1. Sample Preparation:

  • Centrifuge a sample of the fermentation broth to pellet the cells.
  • Filter the supernatant through a 0.22 µm syringe filter.
  • Dilute the filtered supernatant with the mobile phase as needed to fall within the linear range of your standard curve.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid like trifluoroacetic acid to improve peak shape).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength (e.g., 210-230 nm).
  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare a standard curve using purified this compound.
  • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Signaling Pathways and Genetic Engineering

This compound Biosynthesis and Regulation

The biosynthesis of this compound is carried out by a large non-ribosomal peptide synthetase (NRPS) enzyme complex encoded by the lyb gene cluster. The regulation of this gene cluster is complex and involves various signaling pathways.

cluster_0 Environmental Signals cluster_1 Regulatory Network cluster_2 Gene Expression cluster_3 Product Nutrient_Limitation Nutrient Limitation Two_Component_System Two-Component System (e.g., RpfC/RpfG) Nutrient_Limitation->Two_Component_System Cell_Density Cell Density (Quorum Sensing) DSF_Signal DSF Signal Cell_Density->DSF_Signal lyb_gene_cluster lyb Gene Cluster Two_Component_System->lyb_gene_cluster + DSF_Signal->Two_Component_System This compound This compound lyb_gene_cluster->this compound

Caption: Simplified signaling pathway for this compound biosynthesis regulation.

Genetic Engineering Strategies:

  • Overexpression of the lyb gene cluster: Placing the entire biosynthetic gene cluster under the control of a strong, constitutive promoter can lead to increased this compound production.

  • Deletion of Negative Regulators: Identifying and deleting genes that repress the expression of the lyb cluster can de-repress this compound biosynthesis.

  • Quorum Sensing Engineering: Modulating the components of the Diffusible Signal Factor (DSF)-mediated quorum sensing system can influence the production of secondary metabolites.[2][3][4] For instance, overexpression of the DSF synthase gene (rpfF) could potentially enhance this compound production at lower cell densities.[2]

References

Technical Support Center: Lysobactin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and standardized protocols to help researchers, scientists, and drug development professionals reduce variability in Lysobactin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as Katanosin B) is a cyclic depsipeptide antibiotic produced by Lysobacter species.[1] It exhibits potent activity against a range of Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] Its mechanism of action involves inhibiting the biosynthesis of the bacterial cell wall.[3] this compound binds to Lipid II, a crucial precursor in the peptidoglycan synthesis pathway, ultimately causing cell envelope damage and bacterial death.[4]

Q2: What are the common bioassays used to determine this compound's potency?

The most common bioassays are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and agar-based diffusion assays (like disk diffusion or well diffusion) to measure zones of inhibition. The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism and is considered the gold standard for quantitative susceptibility testing.

Q3: What are the main sources of variability in antimicrobial susceptibility testing (AST)?

Variability in AST can arise from multiple factors, including:

  • Inoculum Size: The density of the bacterial culture used for inoculation.[5]

  • Media Composition: pH, and the concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) can significantly alter results.[6][7]

  • Growth Phase: Bacteria should be in the exponential growth phase for consistent results.

  • Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., CO2 levels).

  • Antibiotic Properties: The solubility, stability, and potential for aggregation of the test agent (this compound).[8]

  • Operator Technique: Inconsistencies in pipetting, plating, and measurement.

Q4: Why is this compound's solubility important for bioassays?

This compound is poorly soluble in aqueous solutions and is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO).[8] If the stock solution is not prepared correctly or if the final concentration of DMSO in the assay medium is too high or too low, this compound may precipitate. This leads to an inaccurate final concentration in the assay, causing significant underestimation of its potency (i.e., an artificially high MIC value) and high well-to-well variability.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound bioassays.

Problem 1: High Variability in MIC Results (Intra- and Inter-Assay)

Q: My replicate MIC values for the same experiment are inconsistent, or my results vary significantly from day to day. What are the likely causes and solutions?

Possible Causes & Solutions:

  • Inconsistent Inoculum Preparation:

    • Cause: The most common source of error is an incorrect final concentration of bacteria in the wells. This can be due to inaccurate measurement of the initial culture's optical density (OD) or errors in the dilution series.

    • Solution: Strictly adhere to a standardized protocol for inoculum preparation. Ensure the bacterial culture is in the mid-logarithmic growth phase. Always vortex the bacterial suspension gently before each dilution step to ensure homogeneity. Plate a sample of the final inoculum to perform a colony count and verify the CFU/mL.

  • This compound Precipitation or Aggregation:

    • Cause: this compound has poor aqueous solubility.[8] It may be precipitating out of solution upon dilution into the aqueous broth medium. Aggregation can also lead to a lower concentration of active, monomeric antibiotic.[5]

    • Solution: Prepare the initial this compound stock solution in 100% DMSO.[8] When performing serial dilutions, ensure that the concentration of DMSO in the intermediate dilution steps remains high enough to maintain solubility. Critically, ensure the final concentration of DMSO in the assay wells is consistent and low enough (typically ≤1%) to not affect bacterial growth. Visually inspect plates for any signs of precipitation.

  • Variable Media Composition:

    • Cause: The activity of some cyclic peptide antibiotics is sensitive to the concentration of divalent cations like Ca²⁺ and Mg²⁺.[6][7][9] Lot-to-lot variation in Mueller-Hinton Broth (MHB) can lead to different cation concentrations, affecting this compound's activity and causing inter-assay variability.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all experiments. Record the lot number of the media used for each experiment to track potential sources of variability. If high variability persists, consider testing several different lots of CAMHB.

Problem 2: No Bacterial Inhibition Observed (MIC appears too high)

Q: I am not observing any antibacterial activity, or the MIC value is much higher than expected from the literature. What should I check?

Possible Causes & Solutions:

  • Degraded this compound Stock:

    • Cause: this compound, like many peptides, can degrade if not stored properly or subjected to multiple freeze-thaw cycles.

    • Solution: Store this compound powder at -20°C.[8] Prepare small aliquots of the stock solution in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When starting a new experiment, use a fresh aliquot.

  • Incorrect Bacterial Strain or Contamination:

    • Cause: The bacterial strain used may have acquired resistance, or the culture may be contaminated with a resistant organism.

    • Solution: Verify the identity and purity of your bacterial strain using techniques like Gram staining and plating on selective media. Use a quality control (QC) strain with a known susceptibility profile (e.g., S. aureus ATCC 29213) in every assay to validate the experiment.

  • Sub-optimal Assay Conditions:

    • Cause: The pH of the medium may be outside the optimal range for this compound's activity.

    • Solution: Ensure the pH of your CAMHB is within the standard range (7.2-7.4) before inoculation.

Problem 3: Inconsistent Zone of Inhibition in Agar (B569324) Diffusion Assays

Q: In my agar well diffusion assay, the inhibition zones are not circular, have fuzzy edges, or their sizes are not reproducible. Why is this happening?

Possible Causes & Solutions:

  • Uneven Inoculum Lawn:

    • Cause: If the bacterial inoculum is not spread evenly over the agar surface, the resulting bacterial lawn will have variable density, leading to irregular zone shapes.

    • Solution: Use a sterile cotton swab to streak the plate in three different directions, rotating the plate 60 degrees after each streak. Ensure the agar surface is dry before applying the inoculum to prevent pooling.

  • Issues with this compound Diffusion:

    • Cause: As a peptide, this compound's diffusion through the agar can be affected by its interaction with the agar matrix. If the solution is not applied correctly or if the agar depth is inconsistent, diffusion will be uneven.

    • Solution: Ensure the agar plates have a uniform depth (typically 4 mm). When performing a well diffusion assay, make sure the wells are cut cleanly and do not have cracked edges. Pipette the this compound solution carefully into the center of the well without introducing air bubbles.

  • Delayed Application of this compound:

    • Cause: If there is a significant delay between inoculating the plate and applying the this compound, the bacteria may begin to grow, which can lead to smaller or less defined zones of inhibition.

    • Solution: Apply the this compound solution to the wells or disks within 15 minutes of inoculating the agar plates.

Visual Troubleshooting and Workflow Diagrams

A logical approach is critical for effective troubleshooting. The following diagram outlines a workflow for diagnosing common issues in this compound bioassays.

Caption: Troubleshooting decision tree for this compound bioassays.

Quantitative Data Tables

Variability can be systematically investigated by tracking key parameters. The following tables provide templates with hypothetical data illustrating how different factors can influence MIC results. Researchers should generate their own data to perform similar analyses.

Table 1: Impact of Media Composition on this compound MIC against S. aureus

Media TypeDivalent Cation ConcentrationThis compound MIC (µg/mL)Fold Change
Mueller-Hinton Broth (MHB), Lot AStandard0.5-
Cation-Adjusted MHB (CAMHB), Lot BCa²⁺: 20-25 mg/L, Mg²⁺: 10-12.5 mg/L0.252-fold decrease
MHB + 50 mg/L CaCl₂High Ca²⁺0.1254-fold decrease
MHB + 50 mg/L MgCl₂High Mg²⁺0.252-fold decrease

Note: This hypothetical data is based on the principle that the activity of some peptide antibiotics is influenced by divalent cations.[6][7][9]

Table 2: Effect of Inoculum Density on this compound MIC

Target Inoculum (CFU/mL)Actual Inoculum (CFU/mL)This compound MIC (µg/mL)Observation
5 x 10⁵ (Standard)4.8 x 10⁵0.25Within expected range
1 x 10⁵ (Low)1.1 x 10⁵0.125Appears more potent
1 x 10⁶ (High)9.7 x 10⁵0.5Appears less potent
5 x 10⁶ (Very High)5.2 x 10⁶1.0Significant inoculum effect

Note: This table illustrates the "inoculum effect," where the MIC of an antibiotic can increase with higher bacterial densities.

Table 3: Quality Control Ranges for Reference Strains

While specific CLSI/EUCAST-defined QC ranges for this compound are not yet established, labs should define their own internal ranges based on repeated testing.

QC StrainAntimicrobialMIC Range (µg/mL)
S. aureus ATCC® 29213™This compound0.125 - 0.5
E. faecalis ATCC® 29212™This compound1 - 4
S. aureus ATCC® 29213™Vancomycin0.5 - 2

Note: These are hypothetical ranges for this compound. The Vancomycin range is provided as a real-world example of an established QC range. Performing susceptibility tests on QC strains like S. aureus ATCC 29213 is crucial for validating assay performance.[10][11][12]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on CLSI and EUCAST guidelines for determining the Minimum Inhibitory Concentration (MIC).

1. Preparation of this compound Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of this compound in 100% DMSO. b. Create a top working solution by diluting the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration that is double the highest concentration to be tested (e.g., for a top final concentration of 64 µg/mL, prepare a 128 µg/mL working solution). Ensure the DMSO concentration does not exceed 2% at this stage.

2. Plate Preparation: a. In a sterile 96-well U-bottom microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in a given row. b. Add 100 µL of the top working this compound solution to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

3. Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL. This typically requires a 1:150 dilution.

4. Inoculation and Incubation: a. Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and halves the this compound concentration to the desired final test range. The final bacterial concentration will be ~2.5 x 10⁵ CFU/mL. b. Add 50 µL of sterile CAMHB to well 12. c. Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

5. Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control (well 11). The sterility control (well 12) should remain clear.

Protocol 2: Agar Well Diffusion Assay

1. Media and Plate Preparation: a. Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. b. Pour the molten agar into sterile petri dishes to a uniform depth of 4 mm and allow them to solidify on a level surface.

2. Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol. b. Dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. c. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.

3. Well Preparation and this compound Application: a. Allow the plate to dry for 5-10 minutes. b. Using a sterile cork borer (6 mm diameter), cut uniform wells into the agar. c. Prepare dilutions of this compound in a suitable solvent (e.g., DMSO/water). d. Carefully pipette a fixed volume (e.g., 50 µL) of each this compound dilution into the center of a well. Also include a solvent-only control well.

4. Incubation and Measurement: a. Let the plates sit at room temperature for 30-60 minutes to allow for pre-diffusion of the compound. b. Invert the plates and incubate at 35-37°C for 18-24 hours. c. Measure the diameter of the zone of complete growth inhibition (in mm) for each well. The solvent control should show no zone of inhibition.

General Bioassay Workflow Diagram

The following diagram illustrates the standard workflow for performing a this compound MIC bioassay.

Caption: Standard experimental workflow for a this compound MIC assay.

References

Technical Support Center: Lysobactin-Lipid II Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Lysobactin-Lipid II binding assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound, and why is the binding assay with Lipid II important?

A1: this compound is a potent antibiotic that functions by binding to Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall.[1][2] This binding sequesters Lipid II, disrupting the construction of the peptidoglycan layer and leading to bacterial cell death.[1][2] The this compound-Lipid II binding assay is crucial for understanding the molecular basis of this interaction, determining binding affinity (Kd), and for the screening and development of new antibiotic derivatives with improved efficacy.

Q2: What is the stoichiometry of the this compound-Lipid II interaction?

A2: Published studies have shown that this compound forms a 1:1 complex with Lipid II.[1][2][3] This is a critical piece of information for data analysis and modeling of the binding kinetics.

Q3: Which techniques are commonly used to measure the binding of this compound to Lipid II?

A3: Several biophysical techniques can be employed, including:

  • Fluorescence Polarization (FP): A solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening.

  • Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of an analyte (e.g., this compound) to a ligand (e.g., Lipid II) immobilized on a sensor surface in real-time.[4][5][6]

  • Isothermal Titration Calorimetry (ITC): A label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[7][8][9][10]

Q4: Where can I obtain Lipid II for my assay?

A4: Lipid II is a complex molecule to synthesize and is not as readily available as other reagents.[11] It can be produced artificially through enzymatic synthesis or isolated from bacterial cultures where its production has been induced.[12] The purity and stability of the Lipid II preparation are critical for a successful binding assay.

Troubleshooting Guides

This section addresses specific problems you may encounter during your this compound-Lipid II binding assay.

Fluorescence Polarization (FP) Assay
Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal Change 1. Inactive this compound or Lipid II: Degradation of either molecule. 2. Suboptimal Buffer Conditions: pH, salt concentration, or detergents may be interfering with the interaction. 3. Incorrect Fluorophore Labeling: The fluorescent tag on either this compound or a competitive ligand may be interfering with binding or have a low quantum yield. 4. Instrument Settings: Incorrect excitation/emission wavelengths or G-factor calibration.[13]1. Check Reagent Integrity: Use freshly prepared or properly stored aliquots of this compound and Lipid II. Assess their activity using a known positive control if available. 2. Buffer Optimization: Screen a range of pH values (e.g., 7.0-8.0) and salt concentrations (e.g., 100-200 mM NaCl). Avoid detergents unless absolutely necessary, as they can disrupt the lipid component of the assay. 3. Alternative Labeling Strategy: If labeling this compound, consider attaching the fluorophore at a site distal to the proposed Lipid II binding interface. Alternatively, use a fluorescently labeled Lipid II analogue. 4. Verify Instrument Setup: Consult your plate reader's manual to ensure correct filter sets and calibration for your chosen fluorophore.[13]
High Background Signal 1. Light Scattering: High concentrations of Lipid II vesicles or protein aggregates can scatter light, leading to artificially high polarization values.[14] 2. Non-Specific Binding: The fluorescent probe may be binding to the microplate surface or other components in the buffer.[15] 3. Buffer Autofluorescence: Some buffer components can be inherently fluorescent.[16]1. Optimize Reagent Concentrations: Work with the lowest concentrations of this compound and Lipid II that still provide a detectable signal. Centrifuge or filter solutions to remove aggregates. 2. Use Low-Binding Plates: Employ non-binding surface microplates.[15] The addition of a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) might help, but should be tested for interference with the binding interaction. 3. Buffer Blank Subtraction: Always subtract the fluorescence of a buffer-only control from your experimental wells.[16]
Inconsistent or Irreproducible Results 1. Pipetting Errors: Inaccurate or inconsistent volumes, especially with small volumes. 2. Temperature Fluctuations: Binding kinetics are temperature-dependent. 3. Reagent Instability: Freeze-thaw cycles can degrade this compound or Lipid II.1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 2. Maintain Constant Temperature: Allow all reagents and plates to equilibrate to the assay temperature before starting. Use a temperature-controlled plate reader. 3. Aliquot Reagents: Prepare single-use aliquots of this compound and Lipid II to avoid repeated freeze-thaw cycles.
Surface Plasmon Resonance (SPR) Assay
Problem Potential Cause(s) Recommended Solution(s)
Low Immobilization of Lipid II 1. Poor Liposome (B1194612) Formation: If using liposomes containing Lipid II, they may not have formed correctly. 2. Inactive Sensor Surface: The sensor chip surface may be old or improperly activated. 3. Inappropriate Chip Type: The chosen sensor chip may not be suitable for lipid immobilization.1. Optimize Liposome Preparation: Ensure proper lipid drying, hydration, and extrusion steps. Characterize liposome size and integrity. 2. Use a New Sensor Chip: If the chip has been used multiple times or stored improperly, its capacity can decrease. 3. Select a Suitable Chip: L1 or HPA sensor chips are commonly used for lipid-based assays.[4]
High Non-Specific Binding 1. Analyte Sticking to the Surface: this compound may be binding non-specifically to the sensor chip surface or the lipid bilayer. 2. Buffer Mismatch: Differences between the running buffer and the analyte buffer can cause bulk refractive index changes.[5]1. Blocking Step: After immobilizing Lipid II, inject a blocking agent like Bovine Serum Albumin (BSA) to cover any exposed hydrophobic surfaces on the chip.[6][17] 2. Buffer Matching: Ensure the analyte is dissolved in the same buffer that is used as the running buffer.[5]
Mass Transport Limitation The rate of this compound binding is limited by its diffusion to the sensor surface rather than the intrinsic binding kinetics.[4][6]1. Vary the Flow Rate: Perform the experiment at different flow rates. If the observed binding rate is dependent on the flow rate, mass transport is likely a factor.[4][6] 2. Lower Ligand Density: Decrease the amount of Lipid II immobilized on the sensor surface.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This protocol is designed to determine the binding affinity of unlabeled this compound by measuring its ability to displace a fluorescently labeled tracer from Lipid II.

Materials:

  • This compound

  • Lipid II

  • Fluorescently labeled tracer (e.g., a fluorescently tagged vancomycin (B549263) derivative that binds Lipid II)

  • FP Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Black, low-binding 384-well microplate

  • Fluorescence polarization plate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a serial dilution series in FP Assay Buffer.

    • Prepare a working solution of Lipid II in FP Assay Buffer. The optimal concentration will need to be determined empirically but is often in the low micromolar range.

    • Prepare a working solution of the fluorescent tracer in FP Assay Buffer. The concentration should be kept low (typically in the low nanomolar range) and should be below the Kd of its interaction with Lipid II.

  • Assay Setup:

    • Add a fixed volume of the Lipid II working solution to each well of the microplate.

    • Add a fixed volume of the fluorescent tracer working solution to each well.

    • Add varying concentrations of unlabeled this compound to the wells. Include a control with no this compound (maximum polarization) and a control with no Lipid II (minimum polarization).

    • Bring the final volume of each well to the desired amount with FP Assay Buffer.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent tracer).

    • The Ki (inhibition constant) for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Lysobactin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane LipidII Lipid II PG_Synthesis Peptidoglycan Synthesis LipidII->PG_Synthesis Precursor Binding Binding LipidII->Binding This compound This compound This compound->Binding 1:1 Complex Binding->PG_Synthesis Disruption Disruption of Cell Wall Formation Binding->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Mechanism of this compound action.

FP_Workflow start Start prep Prepare Reagents: - this compound Dilution Series - Lipid II Working Solution - Fluorescent Tracer Solution start->prep plate Plate Setup: Add Lipid II, Tracer, and This compound to 384-well plate prep->plate incubate Incubate at Room Temperature (Protect from Light) plate->incubate read Measure Fluorescence Polarization incubate->read analyze Data Analysis: Plot mP vs. [this compound] Calculate IC50 and Ki read->analyze end End analyze->end

Caption: Fluorescence Polarization Assay Workflow.

Troubleshooting_Logic Start Assay Issue Detected NoSignal No or Low Signal Change? Start->NoSignal HighBg High Background? NoSignal->HighBg No CheckReagents Check Reagent Activity and Storage NoSignal->CheckReagents Yes Inconsistent Inconsistent Results? HighBg->Inconsistent No OptimizeConc Optimize Reagent Concentrations HighBg->OptimizeConc Yes CheckPipetting Verify Pipetting Accuracy Inconsistent->CheckPipetting Yes Solution Problem Resolved Inconsistent->Solution No, consult specialist OptimizeBuffer Optimize Buffer (pH, Salt) CheckReagents->OptimizeBuffer CheckLabel Review Labeling Strategy OptimizeBuffer->CheckLabel CheckInstrument Verify Instrument Settings CheckLabel->CheckInstrument CheckInstrument->Solution UseLowBindPlate Use Low-Binding Plates OptimizeConc->UseLowBindPlate SubtractBlank Subtract Buffer Blank UseLowBindPlate->SubtractBlank SubtractBlank->Solution ControlTemp Ensure Constant Temperature CheckPipetting->ControlTemp AliquotReagents Aliquot Reagents (Avoid Freeze-Thaw) ControlTemp->AliquotReagents AliquotReagents->Solution

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Optimizing Crystallization Conditions for Lysobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges with the crystallization of Lysobactin, a potent cyclic depsipeptide antibiotic. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during the experimental process.

Troubleshooting Guide: Common Issues in this compound Crystallization

This guide addresses common problems observed during the crystallization of this compound and similar cyclic peptides, offering potential causes and actionable solutions.

Issue EncounteredPotential Cause(s)Suggested Solution(s)
No Crystals Form - Suboptimal Precipitant or pH: The conditions are not conducive to reducing this compound's solubility. - Concentration Too Low: The this compound solution is not sufficiently supersaturated. - Impure Sample: Purity of the this compound sample is critical for successful crystallization.- Screen a wider range of precipitants and pH levels. Consider using commercially available crystallization screens. - Increase the concentration of this compound. This can be achieved through solvent evaporation or by preparing a more concentrated stock solution. - Further purify your this compound sample. Techniques such as HPLC can be employed to achieve higher purity.
Amorphous Precipitate or "Oiling Out" - High Degree of Supersaturation: The concentration of this compound and/or precipitant is too high, leading to rapid precipitation instead of ordered crystal growth. - Rapid Temperature Change: Cooling the solution too quickly can favor precipitation over crystallization. - Inappropriate Solvent: The chosen solvent system may not be ideal for crystallization.- Decrease the concentration of this compound and/or the precipitant. - Slow down the rate of temperature change. Allow the crystallization setup to equilibrate more gradually. - Experiment with different solvent systems. A co-solvent can sometimes modulate solubility more effectively.
Formation of Small, Needle-like, or Poorly Diffracting Crystals - High Nucleation Rate: Conditions favor the formation of many small crystals rather than the growth of a few large ones. - Rapid Crystal Growth: Can lead to imperfections in the crystal lattice.- Reduce the concentration of this compound and/or the precipitant. - Employ micro-seeding. Introduce a small number of pre-existing crystals to encourage the growth of larger, well-ordered crystals. - Slow down the crystallization process. This can be achieved by lowering the temperature or using a vapor diffusion method with a lower precipitant concentration in the reservoir.
Inconsistent Results/Lack of Reproducibility - Variability in Sample Purity: Batch-to-batch differences in this compound purity can significantly impact crystallization. - Inconsistent Setup Conditions: Minor variations in temperature, volume, or setup can affect the outcome. - Contamination: Dust or other particulates can act as unwanted nucleation sites.- Ensure consistent purity of this compound for all experiments. - Maintain meticulous control over all experimental parameters. - Work in a clean environment and use filtered solutions.

Frequently Asked Questions (FAQs) about this compound Crystallization

Q1: What are the reported crystallization conditions for this compound?

A1: The crystal structure of this compound was first reported by von Nussbaum and colleagues. Their research indicated that single crystals suitable for X-ray analysis were obtained through slow evaporation from a methanol (B129727)/water mixture.[1] While the exact ratios and concentrations were not detailed in the primary publication, this provides a crucial starting point for experimentation.

Q2: What is a good starting concentration for this compound in a crystallization trial?

A2: A typical starting concentration for peptide crystallization is in the range of 10-20 mg/mL. However, the optimal concentration is highly dependent on the specific conditions being tested and should be determined empirically.

Q3: Which crystallization methods are most suitable for this compound?

A3: Given that this compound is a relatively small molecule, several crystallization methods can be effective. The most common are:

  • Slow Evaporation: This method, as used in the original structure determination, is straightforward. A solution of this compound in a suitable solvent system (e.g., methanol/water) is left in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration of this compound to the point of crystallization.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): In this technique, a drop containing this compound, buffer, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant at a higher concentration. Water vapor diffuses from the drop to the reservoir, slowly increasing the concentration of this compound and the precipitant in the drop, leading to crystallization. This method allows for the screening of a wide range of conditions.

  • Cooling Crystallization: This involves dissolving this compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. The rate of cooling is a critical parameter to control.

Q4: How does the cyclic and depsipeptide nature of this compound affect its crystallization?

A4: Cyclic peptides like this compound can present unique challenges in crystallization due to their conformational flexibility. The presence of multiple stable conformations in solution can hinder the formation of a well-ordered crystal lattice. The depsipeptide nature, which includes at least one ester bond in the backbone, can influence the molecule's polarity and hydrogen bonding capabilities, which are key factors in crystal packing.

Q5: What role do impurities play in the crystallization of this compound?

A5: Impurities can have a significant negative impact on crystallization. They can inhibit nucleation, interfere with crystal growth leading to smaller or poorly formed crystals, or be incorporated into the crystal lattice, reducing the quality of the resulting crystals. Therefore, using highly purified this compound is essential for success.

Experimental Protocols

Protocol 1: this compound Crystallization by Slow Evaporation

This protocol is based on the method used for the initial structure determination of this compound.

Materials:

  • Highly purified this compound

  • Methanol (HPLC grade)

  • Ultrapure water

  • Small glass vials (e.g., 1-2 mL)

  • Parafilm or a similar breathable sealing film

Methodology:

  • Prepare a stock solution of this compound in methanol at a concentration of 10-20 mg/mL.

  • In a clean glass vial, prepare a solution of this compound in a methanol/water mixture. A good starting point is a 1:1 (v/v) ratio. The final concentration of this compound should be in the range of 5-10 mg/mL.

  • Cover the vial with parafilm and puncture a few small holes in the film with a fine needle. This will allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitor the vial for crystal growth over several days to weeks.

Protocol 2: this compound Crystallization by Hanging Drop Vapor Diffusion

This protocol is suitable for screening a wide range of crystallization conditions.

Materials:

  • Highly purified this compound

  • Crystallization screening kit (containing various buffers, salts, and precipitants)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes for small volumes (1-10 µL)

  • Sealing grease or oil

Methodology:

  • Prepare a stock solution of this compound at a concentration of 10-20 mg/mL in a suitable buffer (e.g., a low ionic strength buffer at a neutral pH).

  • Pipette 500 µL of the reservoir solution (from the screening kit) into each well of the crystallization plate.

  • On a clean cover slip, pipette 1 µL of the this compound stock solution and 1 µL of the reservoir solution from the corresponding well. Mix by gently pipetting up and down.

  • Carefully invert the cover slip and place it over the well, ensuring a good seal with the grease or oil.

  • Repeat for all conditions to be screened.

  • Store the plate in a vibration-free environment at a constant temperature.

  • Monitor the drops for crystal growth regularly using a microscope.

Diagrams

Experimental_Workflow Experimental Workflow for this compound Crystallization cluster_prep Sample Preparation cluster_screening Crystallization Screening cluster_analysis Analysis & Optimization Purification This compound Purification (HPLC) Concentration Concentration Determination Purification->Concentration Solubilization Solubilization in appropriate solvent Concentration->Solubilization Method_Selection Select Method (Vapor Diffusion, Slow Evaporation, etc.) Solubilization->Method_Selection Prepared Sample Screening Screen pH, Precipitants, Temperature Method_Selection->Screening Monitoring Microscopic Monitoring Screening->Monitoring Hit_Identification Identify 'Hit' Conditions Monitoring->Hit_Identification Optimization Optimize Hit Conditions Hit_Identification->Optimization XRay X-ray Diffraction Optimization->XRay

Caption: A general workflow for this compound crystallization experiments.

Troubleshooting_Logic Troubleshooting Logic for this compound Crystallization Start Crystallization Experiment Outcome Observe Outcome Start->Outcome No_Crystals No Crystals Outcome->No_Crystals Clear Drop Precipitate Amorphous Precipitate Outcome->Precipitate Heavy Precipitate Small_Crystals Small/Poor Crystals Outcome->Small_Crystals Microcrystals Good_Crystals Good Crystals Outcome->Good_Crystals Visible Crystals Action1 Adjust Concentration, pH, Precipitant No_Crystals->Action1 Action2 Lower Concentration, Slower Equilibration Precipitate->Action2 Action3 Optimize Conditions, Seeding Small_Crystals->Action3 End Proceed to Diffraction Good_Crystals->End Action1->Start Action2->Start Action3->Start

Caption: A decision tree for troubleshooting common crystallization outcomes.

References

Technical Support Center: Managing Poor Solubility of Lysobactin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges during the synthesis and handling of Lysobactin analogs.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound analog is poorly soluble in aqueous solutions. Is this expected?

A1: Yes, this is a common challenge. This compound and its analogs are cyclic depsipeptides rich in hydrophobic amino acid residues. This inherent hydrophobicity often leads to poor solubility in aqueous buffers, which is a significant hurdle for in vitro assays and further development.

Q2: What is the first step I should take when I encounter a solubility issue with a new this compound analog?

A2: Before attempting to dissolve the entire batch, it is crucial to perform a small-scale solubility test with a minuscule amount of the lyophilized peptide. This will prevent the loss of valuable synthetic products. Start with a common solvent like sterile, distilled water, and if that fails, proceed systematically with other solvents and techniques as outlined in the troubleshooting guides below.

Q3: How can I predict the solubility of my this compound analog based on its sequence?

A3: You can estimate the solubility of your analog by analyzing its amino acid composition:

  • Hydrophobicity: If your analog contains a high percentage of hydrophobic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine), it will likely have poor aqueous solubility.

  • Charge: Calculate the net charge of the peptide at neutral pH.

    • Acidic analogs (net negative charge): These may be more soluble in basic buffers.

    • Basic analogs (net positive charge): These may be more soluble in acidic buffers.

    • Neutral analogs: These are often the most challenging and typically require organic solvents for initial dissolution.

Q4: Can I use sonication or gentle heating to help dissolve my this compound analog?

A4: Yes, both methods can be effective. Sonication can help break up aggregates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also increase the solubility of some peptides. However, excessive heating should be avoided as it can lead to degradation of the peptide.

Q5: My this compound analog dissolves in an organic solvent, but precipitates when I dilute it into my aqueous assay buffer. What can I do?

A5: This is a common phenomenon known as "crashing out." To prevent this, add the concentrated organic stock solution of your peptide dropwise into the vigorously stirring aqueous buffer. This gradual dilution helps to avoid localized high concentrations that lead to precipitation.

Troubleshooting Guides

Problem 1: Lyophilized this compound Analog Powder Will Not Dissolve in Aqueous Buffers.

Possible Cause: The analog is highly hydrophobic.

Solutions:

  • pH Adjustment:

    • If the analog has a net positive charge (basic), try dissolving it in a slightly acidic solution (e.g., 10% acetic acid).

    • If the analog has a net negative charge (acidic), try dissolving it in a slightly basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate).

  • Organic Solvents:

    • For neutral or highly hydrophobic analogs, start by dissolving the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile.

    • Once dissolved, this stock solution can be cautiously diluted into the desired aqueous buffer.

  • Sonication and Gentle Warming:

    • Use a sonicator bath to aid in the dissolution process.

    • Gently warm the solution to a temperature that does not compromise the stability of the analog (typically not exceeding 40°C).

Problem 2: The this compound Analog Solution is Cloudy or Forms a Gel.

Possible Cause: The analog is forming aggregates or has exceeded its solubility limit.

Solutions:

  • Stronger Solubilizing Agents:

    • For highly aggregation-prone analogs, consider using chaotropic agents like 6 M guanidinium (B1211019) hydrochloride (GuHCl) for initial solubilization. Note that this will denature the peptide, and subsequent buffer exchange or dialysis will be necessary for most biological assays.

  • Formulation Strategies:

    • Explore the use of co-solvents (e.g., polyethylene (B3416737) glycol - PEG) or surfactants (e.g., Tween 80) in your final buffer to enhance solubility.

    • For cyclic peptides, encapsulation in systems like hyaluronic acid nanogels has been shown to improve aqueous solubility.

Quantitative Data Summary

Due to the proprietary nature of drug development, specific quantitative solubility data for novel this compound analogs is often not publicly available. Researchers are encouraged to determine the solubility of their specific analogs empirically. The following table provides a template for recording your experimental findings.

This compound AnalogSolvent SystemTemperature (°C)Maximum Solubility (mg/mL)Maximum Solubility (mM)Observations
[Analog Name] Water25
[Analog Name] PBS (pH 7.4)25
[Analog Name] 10% Acetic Acid25
[Analog Name] 0.1 M NH4HCO325
[Analog Name] DMSO25
[Analog Name] DMF25
[Analog Name] Acetonitrile25

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Lyophilized this compound Analog
  • Preparation: Allow the vial of lyophilized this compound analog to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution (for hydrophobic analogs):

    • Add a minimal, precise volume of an appropriate organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex briefly to ensure the peptide is fully dissolved. Sonication can be used if necessary.

  • Dilution into Aqueous Buffer:

    • While vigorously vortexing the desired aqueous buffer, slowly add the concentrated organic stock solution dropwise until the final desired concentration is reached.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, the analog is successfully dissolved.

  • Storage: Aliquot the final solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Experimental Determination of Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of the lyophilized this compound analog to a known volume of the test solvent (e.g., water, buffer, or a solvent mixture) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved analog using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of the analog in that specific solvent at that temperature.

Visualizations

experimental_workflow start Lyophilized This compound Analog solubility_test Small-Scale Solubility Test start->solubility_test aqueous Aqueous Buffer (e.g., Water, PBS) solubility_test->aqueous Initial Attempt dissolved Clear Solution aqueous->dissolved not_dissolved Insoluble/ Precipitate aqueous->not_dissolved organic Organic Solvent (e.g., DMSO, DMF) dilution Slow Dilution into Aqueous Buffer organic->dilution final_solution Final Assay-Ready Solution dissolved->final_solution not_dissolved->organic Alternative troubleshoot Troubleshooting (pH, Sonication, etc.) not_dissolved->troubleshoot Optimize troubleshoot->aqueous dilution->final_solution

Caption: Workflow for solubilizing this compound analogs.

signaling_pathway This compound This compound Analog lipid_II Lipid II (Peptidoglycan Precursor) This compound->lipid_II Binds to cell_wall Bacterial Cell Wall Biosynthesis This compound->cell_wall inhibition Inhibition lipid_II->cell_wall Essential for cell_lysis Cell Lysis and Bacterial Death cell_wall->cell_lysis Disruption leads to inhibition->cell_wall

Caption: Mechanism of action of this compound.

improving the pharmacokinetics of Lysobactin for in vivo applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the pharmacokinetics of Lysobactin.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: Poor In Vivo Efficacy Despite High In Vitro Activity

You observe potent antibacterial activity of this compound in your in vitro assays, but the compound shows limited or no efficacy in your animal models.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Solubility/Aggregation 1. Formulation Optimization: this compound is a cyclic depsipeptide with limited aqueous solubility. Prepare formulations using solubility-enhancing excipients such as cyclodextrins or co-solvents (e.g., DMSO, PEG). Ensure the final concentration of the organic solvent is non-toxic to the animals. A patent for this compound combinations suggests excipients like microcrystalline cellulose, lactose, and liquid polyethylene (B3416737) glycols.[1] 2. pH Adjustment: Determine the isoelectric point (pI) of your this compound analog and adjust the formulation pH to be at least 2 units away from the pI to improve solubility.[2] 3. Visual Inspection: Before administration, visually inspect the formulation for any precipitation or cloudiness. If observed, reformulate or filter the solution.
Rapid Clearance 1. PEGylation: Covalently attaching polyethylene glycol (PEG) chains to this compound can increase its hydrodynamic size, reducing renal clearance and extending its plasma half-life.[3] 2. Lipidation: Acylating this compound with a lipid moiety can promote binding to serum albumin, which acts as a carrier and reduces clearance. 3. Structural Modification: Introduce modifications to the peptide backbone, such as replacing L-amino acids with D-amino acids or incorporating unnatural amino acids, to increase resistance to proteolysis.[3][4][5]
Proteolytic Degradation 1. Serum Stability Assay: Before in vivo studies, perform an in vitro serum stability assay to determine this compound's half-life in plasma. This will help you anticipate its stability in vivo. 2. Cyclization: As this compound is already a cyclic peptide, further stabilization can be explored by introducing additional cross-links or modifying the existing cyclic structure to be more resistant to proteases.[3][5]
High Plasma Protein Binding 1. Determine Free Fraction: Perform plasma protein binding assays (e.g., equilibrium dialysis, ultrafiltration) to determine the unbound, active fraction of this compound. High protein binding can limit the amount of free drug available to reach the target site. 2. Analog Design: If protein binding is excessively high, design analogs with modified surface properties to reduce non-specific binding to plasma proteins.

Experimental Workflow for Troubleshooting Poor In Vivo Efficacy

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Validation High in vitro activity, low in vivo efficacy High in vitro activity, low in vivo efficacy A Assess Solubility & Aggregation High in vitro activity, low in vivo efficacy->A B Determine Serum Stability High in vitro activity, low in vivo efficacy->B C Measure Plasma Protein Binding High in vitro activity, low in vivo efficacy->C D Optimize Formulation (pH, excipients) A->D E Structural Modification (PEGylation, Lipidation, D-amino acids) B->E F Analog Design C->F G Re-evaluate in vivo Efficacy D->G E->G F->G

Troubleshooting workflow for addressing discrepancies between in vitro and in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic challenges with peptide antibiotics like this compound?

A1: Peptide antibiotics, including this compound, often face several pharmacokinetic challenges in vivo. These include poor oral bioavailability, a short plasma half-life due to rapid clearance by the kidneys and degradation by proteases, and potential for aggregation and low solubility.[3] Their susceptibility to enzymatic degradation is a primary hurdle for maintaining therapeutic concentrations.[3]

Q2: What are the general strategies to improve the half-life of this compound?

A2: Several strategies can be employed to extend the in vivo half-life of this compound:

  • Structural Modifications: Incorporating D-amino acids, unnatural amino acids, or modifying the peptide backbone can enhance resistance to proteases.[3][4][5]

  • Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus can protect against exopeptidases.[2][5]

  • Cyclization: While this compound is naturally cyclic, further optimizing its conformation can improve stability.[3][5]

  • PEGylation: Attaching polyethylene glycol (PEG) increases the molecule's size, reducing renal filtration.[3]

  • Lipidation: Adding a lipid moiety can facilitate binding to serum albumin, prolonging circulation.

  • Formulation with Liposomes: Encapsulating this compound in liposomes can protect it from degradation and alter its distribution profile.

Q3: Are there any known analogs of this compound with improved pharmacokinetics?

A3: Research has been conducted on this compound analogs, though detailed in vivo pharmacokinetic data is limited in publicly available literature. One study described a synthetic analog, Δ3-Thr-lysobactin (analog 11), which showed a 32-fold decrease in antibacterial activity but exhibited increased membrane permeabilization.[4] This suggests that modifications can alter the mechanism of action, which may inadvertently affect its pharmacokinetic and safety profile. Further research is needed to identify analogs with demonstrably improved in vivo performance.

Q4: What are the key considerations for formulating this compound for intravenous administration in animal studies?

A4: For intravenous (IV) administration, ensuring the complete solubility of this compound is critical to prevent emboli.

  • Solvent Selection: Use of a minimal amount of a biocompatible organic solvent like DMSO or ethanol, followed by dilution with a sterile aqueous vehicle (e.g., saline, dextrose solution) is a common approach.

  • Excipients: Employing solubility enhancers such as cyclodextrins can be beneficial.

  • pH and Osmolality: The final formulation should be adjusted to a physiologically compatible pH (around 7.4) and osmolality.[6]

  • Sterility: The final formulation must be sterile-filtered (e.g., through a 0.22 µm filter) before injection.[6]

  • Visual Inspection: Always visually inspect the final solution for any signs of precipitation before administration.[6]

Q5: How can I determine the acute toxicity (LD50) of a new this compound analog in mice?

A5: An acute toxicity study, often to determine the LD50 (the dose that is lethal to 50% of the test animals), is a critical early step in preclinical evaluation. A common approach is the "up-and-down" procedure, which minimizes animal use.[7][8]

  • Dose Selection: Start with a single animal at a dose estimated to be just below the toxic level.

  • Observation: Observe the animal for a set period (e.g., 48 hours) for signs of toxicity or mortality.

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next receives a lower dose.

  • LD50 Calculation: This process is continued with a small number of animals, and the LD50 is calculated using statistical methods like the Probit analysis.[9]

Signaling Pathway of this compound Action

G cluster_0 Bacterial Cell cluster_1 Cell Wall Synthesis Pathway Lipid I Lipid I Lipid II Lipid II Lipid I->Lipid II MurG Peptidoglycan Peptidoglycan Lipid II->Peptidoglycan Transglycosylase Cell Lysis Cell Lysis Lipid II->Cell Lysis Inhibition of Cell Wall Synthesis This compound This compound This compound->Lipid II Binding

Mechanism of action of this compound, which involves binding to Lipid II and inhibiting peptidoglycan synthesis.

Experimental Protocols

Protocol 1: General Procedure for Intravenous (IV) Formulation of this compound

This protocol provides a general method for preparing a this compound formulation suitable for IV administration in mice.

Materials:

  • This compound or this compound analog (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Sterile saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free vials

  • Sterile 0.22 µm syringe filters

Procedure:

  • Calculate Required Amount: Determine the total amount of this compound needed based on the desired dose, number of animals, and dosing volume.

  • Initial Solubilization: In a sterile vial, dissolve the this compound powder in a minimal volume of DMSO. For example, create a 10 mg/mL stock solution. Vortex gently until fully dissolved.

  • Addition of Co-solvent: Add PEG 400 to the DMSO solution. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline (v/v/v).

  • Final Dilution: Slowly add sterile saline to the organic solvent mixture while gently vortexing to avoid precipitation. Bring the formulation to the final desired concentration.

  • Sterile Filtration: Draw the final formulation into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial.

  • Visual Inspection: Before administration, carefully inspect the final solution for any particulates or precipitation.

Protocol 2: In Vivo Acute Toxicity (LD50) Study in Mice ("Up-and-Down" Method)

This protocol outlines a stepwise procedure for estimating the acute oral toxicity of a this compound analog.

Animals:

  • Female BALB/c mice, 8-10 weeks old (use of a single sex is common in initial toxicity studies).

Procedure:

  • Dose Preparation: Prepare a series of graded doses of the this compound analog in a suitable vehicle (e.g., the formulation from Protocol 1).

  • Initial Dosing: Administer a single dose to one mouse via the desired route (e.g., intravenous). The initial dose should be based on any available in vitro cytotoxicity data or information from structurally similar compounds.

  • Observation: Observe the animal continuously for the first 4 hours and then at least twice daily for up to 14 days. Record any clinical signs of toxicity (e.g., changes in behavior, respiration, weight loss) and mortality.

  • Subsequent Dosing:

    • If the first animal survives for the observation period (e.g., 48 hours), the next animal receives a higher dose (e.g., by a factor of 1.5-2.0).

    • If the first animal dies, the next animal receives a lower dose.

  • Data Analysis: Continue this process for a small number of animals (typically 5-10). The LD50 can then be calculated using appropriate statistical software or methods like the Karber method.[10]

Protocol 3: LC-MS/MS Method for Quantification of this compound in Mouse Plasma

This protocol provides a general framework for developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for pharmacokinetic studies.

Materials:

  • Mouse plasma samples

  • This compound standard

  • Internal standard (IS) - a structurally similar compound if available, or a stable isotope-labeled version of this compound

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • C18 reverse-phase HPLC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation (Protein Precipitation): a. To 50 µL of mouse plasma in a microcentrifuge tube, add 150 µL of cold ACN containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: a. Chromatography: Inject the reconstituted sample onto a C18 column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid). b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the precursor-to-product ion transitions for both this compound and the IS in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: a. Generate a calibration curve using blank plasma spiked with known concentrations of this compound. b. Quantify the this compound concentration in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the IS.

Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[10][11]

References

Technical Support Center: Minimizing Off-Target Effects in Lysobactin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lysobactin cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize off-target effects and ensure accurate and reproducible results in their experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and why would it cause cytotoxicity in mammalian cells?

A1: this compound is a potent antibiotic whose primary mechanism of action is the inhibition of peptidoglycan (PG) biosynthesis in bacteria.[1][2][3] It achieves this by forming a 1:1 complex with Lipid I and Lipid II, which are essential precursors in the PG and wall teichoic acid (WTA) biosynthetic pathways.[1][3] This binding sequesters the precursors, preventing their incorporation into the growing cell wall, leading to septal defects and ultimately, bacterial cell death.[1][3]

Mammalian cells do not have a cell wall and therefore lack the peptidoglycan biosynthesis pathway. Thus, any cytotoxicity observed in mammalian cells is considered an "off-target" effect. The exact mechanisms of these off-target effects are not fully elucidated for this compound specifically, but for some bactericidal antibiotics, potential mechanisms include the induction of mitochondrial dysfunction and oxidative stress.

Q2: What are common off-target effects that can interfere with cytotoxicity assay results for natural products like this compound?

A2: Natural products, including this compound, can interfere with cytotoxicity assays through several mechanisms unrelated to direct, specific cytotoxicity:

  • Assay Reagent Interference: Some compounds can directly react with assay reagents. For example, compounds with reducing properties can convert tetrazolium salts (like MTT) to formazan (B1609692), leading to a false-positive signal for viability.

  • Optical Interference: Colored compounds can absorb light at the same wavelength used for absorbance readings in colorimetric assays, leading to inaccurate results.

  • Luciferase Inhibition: In ATP-based luminescence assays, compounds can directly inhibit the luciferase enzyme, leading to a false indication of cytotoxicity.

  • Physicochemical Properties: Poor solubility of a compound can lead to precipitation in the assay medium. These precipitates can interfere with optical readings and other assay components.

Q3: How can I determine if this compound is directly interfering with my cytotoxicity assay?

A3: To determine if this compound is interfering with your assay, you should run a cell-free control. This involves setting up wells containing only the assay medium and this compound at the same concentrations used in your experiment, without any cells. If you observe a signal (e.g., color change in an MTT assay or luminescence in an ATP assay), it indicates direct interference with the assay components.

Q4: What alternative cytotoxicity assays can I use if I suspect interference with my primary assay?

A4: It is highly recommended to use orthogonal assays that rely on different detection methods to confirm initial findings. Good alternatives include:

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cell membranes.

  • Live/Dead Cell Staining: Utilizes fluorescent dyes (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells) and quantification by microscopy or flow cytometry.

  • Real-Time Cell Analysis: Instruments that measure changes in impedance as cells proliferate and die on an electrode-coated plate provide a kinetic and label-free method to assess cytotoxicity.

  • High-Content Imaging: Allows for the visualization and quantification of multiple cytotoxicity parameters at the single-cell level.

II. Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your this compound cytotoxicity experiments.

Guide 1: Unexpectedly High or Low Cytotoxicity
Problem Possible Cause Troubleshooting Step
No or low cytotoxicity observed in a sensitive cell line. Compound Instability or Precipitation: this compound may be unstable or precipitating in the culture medium.Visually inspect the wells for precipitates. Prepare fresh stock solutions of this compound for each experiment and minimize the time the compound is in an aqueous environment before being added to cells. Consider using a different solvent or a lower final solvent concentration (typically ≤0.5% DMSO).
Incorrect Assay Endpoint: The incubation time may be too short to induce a measurable cytotoxic effect.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Unexpectedly high cytotoxicity observed. Assay Interference: this compound may be directly reacting with the assay reagents (e.g., reducing MTT).Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions.
Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.Regularly test cell cultures for mycoplasma contamination.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your cell line.
Guide 2: High Variability Between Replicates or Experiments
Problem Possible Cause Troubleshooting Step
High variability within the same plate. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells.Ensure a homogeneous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps.
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration.Fill the outer wells with sterile PBS or media and do not use them for experimental data.
Poor reproducibility between experiments. Reagent Preparation: Inconsistent preparation of this compound solutions or assay reagents.Prepare fresh solutions for each experiment and use calibrated pipettes.
Cell Health and Passage Number: Using cells at different growth phases or passage numbers.Use cells that are in the exponential growth phase and maintain a consistent passage number for all experiments.
Protocol Deviations: Small changes in the experimental protocol between experiments.Adhere strictly to a standardized and well-documented protocol.

III. Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: LDH Release Cytotoxicity Assay (Orthogonal Assay)
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction Mixture: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).

IV. Data Presentation

Table 1: Hypothetical Comparative IC50 Values of a this compound Analogue and a Standard Chemotherapeutic Agent
CompoundCell LineAssayIncubation Time (h)IC50 (µM)
This compound Analogue 11B. subtilisBroth Microdilution24~1.5 (converted from 2 µg/mL)[4]
DoxorubicinKB-3-1 (sensitive)Not specifiedNot specified0.03[5]
DoxorubicinKB-8-5 (resistant)Not specifiedNot specified0.12[5]
DoxorubicinKB-C1 (highly resistant)Not specifiedNot specified> 1[5]
DoxorubicinKB-V1 (highly resistant)Not specifiedNot specified> 1[5]

V. Visualizations

Diagram 1: General Workflow for Troubleshooting Cytotoxicity Assays

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Resolution Unexpected_Result Unexpected Cytotoxicity Result Check_Interference Run Cell-Free Control Unexpected_Result->Check_Interference Potential Assay Artifact Check_Contamination Test for Mycoplasma Unexpected_Result->Check_Contamination Rule out Biological Variables Review_Protocol Review Protocol and Reagent Prep Unexpected_Result->Review_Protocol Check for Experimental Error Orthogonal_Assay Perform Orthogonal Assay (e.g., LDH) Check_Interference->Orthogonal_Assay If Interference is Detected Purify_Compound Further Purify this compound Sample Check_Interference->Purify_Compound If Impurities are Suspected Optimize_Protocol Optimize Protocol (e.g., Time-course, Cell Density) Check_Contamination->Optimize_Protocol If Contamination is Present (after cleaning cultures) Review_Protocol->Optimize_Protocol If Protocol Inconsistencies Found Confirm_Result Confirm True Cytotoxicity or Identify Artifact Orthogonal_Assay->Confirm_Result Optimize_Protocol->Confirm_Result Purify_Compound->Confirm_Result

Caption: A logical workflow for troubleshooting unexpected results in cytotoxicity assays.

Diagram 2: Potential Off-Target Mechanism of Bactericidal Antibiotics in Mammalian Cells

G cluster_0 Initiating Event cluster_1 Cellular Target cluster_2 Cellular Response cluster_3 Outcome This compound This compound Mitochondria Mitochondria This compound->Mitochondria Potential Off-Target Interaction Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction ROS_Production Increased ROS Production Mito_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cell_Death Cell Death (Apoptosis/Necrosis) Oxidative_Stress->Cell_Death

Caption: A simplified signaling pathway illustrating a potential off-target effect of bactericidal antibiotics.

References

selecting appropriate vehicle for Lysobactin administration in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for Lysobactin administration in mice. The following information is intended to address common questions and troubleshooting issues that may arise during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for parenteral (e.g., intravenous, subcutaneous) administration of this compound in mice?

A1: The specific vehicle used in the initial preclinical studies demonstrating the parenteral efficacy of this compound in mice has not been detailed in readily available literature. However, based on the known properties of this compound, a common approach for peptide-based antibiotics with limited aqueous solubility is to first dissolve the compound in a small amount of an organic solvent and then dilute it with a pharmaceutically acceptable aqueous carrier.

A recommended starting point would be to dissolve this compound in Dimethyl Sulfoxide (DMSO) and then dilute the solution with sterile saline or Phosphate-Buffered Saline (PBS) to the final desired concentration. It is crucial to minimize the final concentration of DMSO in the administered formulation to avoid potential toxicity.

Q2: What is a suitable vehicle for topical administration of this compound in mice?

A2: Similar to parenteral administration, the vehicle used in the original topical efficacy studies for this compound in murine wound infections is not explicitly stated in the available abstracts. For topical application, the choice of vehicle will depend on the desired properties of the formulation, such as viscosity and drug release characteristics. A general approach would be to incorporate this compound into a cream or ointment base that is compatible with the compound and non-irritating to the skin.

Q3: Is there a known vehicle for intramammary administration of this compound in a mouse mastitis model?

A3: Yes, for intramammary administration in a mouse mastitis model, this compound has been successfully formulated in a hydrogel at pH 4.7. This vehicle is suitable for direct infusion into the mammary gland.

Q4: What is the known solubility of this compound?

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound upon dilution in aqueous buffer (e.g., PBS, saline) This compound has poor aqueous solubility. The addition of the aqueous buffer to a concentrated DMSO stock can cause the compound to crash out of solution.- Increase the proportion of the organic solvent (e.g., DMSO) in the final formulation, being mindful of potential toxicity to the animals. - Try making an intermediate dilution of the DMSO stock in the aqueous buffer. - Consider using a different co-solvent system, such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG). - Sonication may help to redissolve small amounts of precipitate, but the solution should be carefully inspected for any remaining particulate matter before administration.
Signs of toxicity in mice after parenteral administration (e.g., lethargy, ruffled fur) The vehicle itself, particularly at high concentrations of organic solvents like DMSO, can cause adverse effects.- Reduce the concentration of the organic solvent in the final formulation to the lowest possible level that maintains this compound solubility. - Administer a vehicle-only control group to differentiate between vehicle- and compound-related toxicity. - Consider alternative, less toxic solubilizing agents or formulation strategies, such as liposomes or micelles, although these will require more extensive formulation development.
Inconsistent results in efficacy studies Poor bioavailability due to suboptimal formulation. The vehicle may not be effectively delivering the drug to the target site.- Re-evaluate the vehicle composition. For parenteral administration, ensure the drug remains in solution in the bloodstream. - For topical administration, consider the use of penetration enhancers if targeting deeper skin layers. - Ensure the formulation is homogenous and the drug is uniformly dispersed.

Data Presentation

Table 1: Reported Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)1 mg/mL[1]
WaterData not available
EthanolData not available
SalineData not available
Phosphate-Buffered Saline (PBS)Data not available

Note: The solubility of this compound in aqueous solutions is generally low. Researchers should empirically determine the solubility in their specific vehicle of choice.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Parenteral Formulation of this compound

  • Weigh the required amount of this compound powder in a sterile, conical tube.

  • Add a minimal volume of sterile DMSO to completely dissolve the this compound. Vortex briefly if necessary.

  • In a separate sterile tube, measure the required volume of sterile saline or PBS.

  • Slowly add the this compound-DMSO solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it should not be used for injection.

  • Filter the final formulation through a sterile 0.22 µm syringe filter before administration.

Disclaimer: This is a general guideline. The optimal ratio of DMSO to aqueous buffer will need to be determined based on the desired final concentration of this compound and its solubility characteristics.

Visualizations

Diagram 1: Experimental Workflow for Vehicle Selection

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_admin Administration cluster_analysis Analysis determine_dose Determine Target Dose solubility_test Preliminary Solubility Testing determine_dose->solubility_test prepare_stock Prepare Concentrated Stock (e.g., in DMSO) solubility_test->prepare_stock dilute Dilute with Aqueous Vehicle prepare_stock->dilute check_precipitate Check for Precipitation dilute->check_precipitate check_precipitate->dilute Precipitate Formed (Adjust Vehicle) administer Administer to Mice check_precipitate->administer Clear Solution observe Observe for Toxicity administer->observe efficacy Assess Efficacy observe->efficacy

Caption: Workflow for selecting and preparing a suitable vehicle for this compound administration in mice.

Diagram 2: this compound's Mechanism of Action

mechanism_of_action cluster_bacterial_cell Bacterial Cell lipid_ii Lipid II (Peptidoglycan Precursor) cell_wall_synthesis Cell Wall Synthesis lipid_ii->cell_wall_synthesis Incorporation cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis Inhibition leads to This compound This compound This compound->lipid_ii Binds to

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

controlling for media components' interference in Lysobactin MIC testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lysobactin Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible MIC values for the novel antibiotic, this compound. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation, with a special focus on controlling for interference from media components.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent depsipeptide antibiotic with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its mechanism of action involves binding to Lipid II, an essential precursor molecule in the bacterial cell wall biosynthesis pathway.[1] This interaction is distinct from that of other antibiotics like vancomycin, which also target cell wall synthesis.[1]

Q2: Which is the recommended method for this compound MIC testing?

A2: The broth microdilution method is a standard and recommended procedure for determining the MIC of antimicrobial agents.[2] It is crucial to follow established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure consistency and comparability of results.[3]

Q3: My MIC results for this compound are inconsistent between experiments. What are the common causes?

A3: Inconsistent MIC values can stem from several factors, including variability in inoculum preparation, media composition, incubation conditions, and even the type of microtiter plates used. For cationic peptides like this compound, binding to surfaces can be a significant issue.

Q4: Are there specific media components known to interfere with this compound MIC testing?

A4: While specific studies on media interference with this compound are limited, the activity of other cationic antimicrobial peptides can be influenced by components in the test medium. Divalent cations (e.g., Ca²⁺, Mg²⁺) in the media can potentially interfere with the activity of cationic peptides by competing for binding sites on the bacterial membrane. It is also important to consider the overall ionic strength of the medium.

Troubleshooting Guide

Issue 1: High Variability in this compound MIC Values

Inconsistent MIC results are a common challenge in antibiotic susceptibility testing. This guide provides a systematic approach to troubleshooting and identifying the source of variability.

Troubleshooting Workflow for Inconsistent MIC Results

G cluster_0 Start: Inconsistent MIC Results cluster_1 Step 1: Review Core Protocol cluster_2 Step 2: Check Materials cluster_3 Step 3: Evaluate Media cluster_4 Step 4: Resolution start Inconsistent MIC Results protocol Review Inoculum Prep, Incubation Time/Temp, and Plate Reading start->protocol materials Verify this compound Stock (age, storage) and Microplate Type protocol->materials media Assess Media Prep, pH, and Potential Interfering Components materials->media resolution Are Results Consistent? media->resolution end Consistent MICs resolution->end Yes re_evaluate Re-evaluate All Steps resolution->re_evaluate No re_evaluate->protocol

Caption: Troubleshooting workflow for variable this compound MICs.

Potential Cause Recommended Action
Inoculum Preparation Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard and then diluted to the final concentration as per CLSI guidelines.
Incubation Conditions Strictly control incubation time and temperature (e.g., 35°C for 16-20 hours for S. aureus).
Microplate Type Cationic peptides can adhere to polystyrene plates. It is recommended to use polypropylene (B1209903) (low-binding) 96-well plates for this compound MIC testing to minimize compound loss.[4]
This compound Stock Solution Prepare fresh stock solutions of this compound. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.
Media Preparation Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the standard medium. Ensure the pH is within the recommended range (7.2-7.4).
Issue 2: Suspected Interference from Media Components

If you suspect that components in your media are interfering with this compound's activity, the following experimental approach can help identify the source of the interference.

Experimental Protocol: Media Component Interference Screening

This protocol is designed to test the effect of divalent cations on the MIC of this compound.

  • Prepare Basal Medium: Prepare Mueller-Hinton Broth without cation adjustment.

  • Prepare Cation Stock Solutions: Prepare sterile stock solutions of MgCl₂ and CaCl₂ (e.g., 1 M).

  • Supplement Basal Medium: Create a series of media by supplementing the basal MHB with varying concentrations of Mg²⁺ and Ca²⁺, both individually and in combination. Also include a control with standard cation adjustment and one with no added cations.

  • Perform MIC Assay: Conduct a standard broth microdilution MIC assay with this compound and a quality control strain (e.g., S. aureus ATCC 29213) in each of the prepared media.

  • Analyze Results: Compare the MIC values obtained in the different media. A significant increase in the MIC in the presence of higher cation concentrations suggests interference.

Workflow for Media Interference Screening

G cluster_0 Start: Prepare Media cluster_1 Step 1: Supplement Media cluster_2 Step 2: Perform MIC Assay cluster_3 Step 3: Analyze Data cluster_4 Conclusion prep_media Prepare Basal MHB and Cation Stock Solutions supplement Create Media Series with Varying Cation Concentrations prep_media->supplement mic_assay Run this compound MIC Assay in Each Medium with QC Strain supplement->mic_assay analyze Compare MIC Values Across Different Media Conditions mic_assay->analyze conclusion Identify Interfering Components analyze->conclusion

Caption: Workflow for screening media component interference.

Table 1: Example Data on the Impact of Divalent Cations on this compound MIC for S. aureus ATCC 29213

MediumMg²⁺ (mg/L)Ca²⁺ (mg/L)This compound MIC (µg/mL)
Basal MHB000.5
CAMHB (Standard)12.5250.5
High Mg²⁺50252
High Ca²⁺12.51004
High Mg²⁺ & Ca²⁺501008

Experimental Protocols

Protocol 1: Standard Broth Microdilution MIC Assay for this compound

This protocol is based on CLSI guidelines.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Intermediate Dilutions: In a sterile, low-binding (polypropylene) tube, prepare a 2x working stock of the highest concentration to be tested in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: In a 96-well polypropylene microtiter plate, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the 2x working stock of this compound to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will be the growth control, and well 12 will be the sterility control.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate Plate: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Add 100 µL of sterile CAMHB to well 12.

  • Incubate: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Read MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Table 2: Expected MIC Ranges for Quality Control Strains

Quality Control StrainThis compound MIC Range (µg/mL)
Staphylococcus aureus ATCC 292130.25 - 1
Enterococcus faecalis ATCC 292120.5 - 2

Note: These are example ranges and should be established in your laboratory.

References

Validation & Comparative

A Head-to-Head Comparison of Lysobactin and Vancomycin: Efficacy, Mechanism, and Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A new front in the war against resistant bacteria has a promising contender. Lysobactin, a naturally derived cyclic depsipeptide, is demonstrating significant antibacterial prowess, positioning it as a potential alternative to vancomycin (B549263), a long-standing last-resort antibiotic. This guide provides a detailed comparison of their antibacterial activity, supported by experimental data, for researchers, scientists, and drug development professionals.

This in-depth analysis reveals this compound's superior in vitro potency against a range of Gram-positive pathogens, including notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). While both antibiotics target the bacterial cell wall, their distinct mechanisms of action may hold the key to overcoming existing resistance patterns.

At a Glance: Key Performance Metrics

FeatureThis compoundVancomycin
Mechanism of Action Binds to Lipid II, inhibiting peptidoglycan synthesis.[1][2]Binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting transglycosylation.[3][4][5]
Antibacterial Spectrum Primarily potent against Gram-positive bacteria, including many resistant strains.[6][7]Primarily active against Gram-positive bacteria.[3][8] Ineffective against Gram-negative bacteria due to outer membrane impermeability.[4]
Resistance No widespread clinical resistance reported to date.Resistance is a significant clinical concern, particularly in enterococci (VRE) and some strains of S. aureus (VRSA).[9][10][11]

In Vitro Antibacterial Activity: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's effectiveness. The data consistently shows that this compound exhibits lower MIC values than vancomycin against a variety of Gram-positive bacteria, indicating greater potency. Some studies report that this compound is 2- to 4-fold more active than vancomycin against aerobic and anaerobic Gram-positive bacteria.[6][7]

OrganismThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus0.39 - 0.780.25 - 4.0
Methicillin-resistant S. aureus (MRSA)0.39 - 0.781.0 - 138
Streptococcus pneumoniaePotent activity reported[1][2]Typically ≤1.0
Vancomycin-resistant Enterococcus (VRE)0.39 - 0.78>16

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a summary from multiple sources.

Mechanism of Action: A Tale of Two Targets

While both this compound and vancomycin disrupt the synthesis of the bacterial cell wall, their precise binding sites differ, which has significant implications for their activity against resistant strains.

This compound's Attack on Lipid II

This compound exerts its bactericidal effect by binding to Lipid II, a crucial precursor molecule in the peptidoglycan biosynthesis pathway. This interaction sequesters Lipid II, preventing its incorporation into the growing cell wall and ultimately leading to cell lysis.[1][2][12]

Lysobactin_Mechanism cluster_bacterium Bacterial Cell Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylase/ Transpeptidase This compound This compound This compound->Lipid_II Inhibition

Mechanism of this compound Action
Vancomycin's Classic Approach

Vancomycin's mechanism has been extensively studied. It forms a stable complex with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[3][4][5] This binding event sterically hinders the transglycosylase and transpeptidase enzymes, thereby blocking the elongation and cross-linking of the peptidoglycan chains.[3]

Vancomycin_Mechanism cluster_bacterium Bacterial Cell Precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Peptidoglycan Peptidoglycan (Cell Wall) Precursor->Peptidoglycan Transglycosylase/ Transpeptidase Vancomycin Vancomycin Vancomycin->Precursor Binding and Inhibition

Mechanism of Vancomycin Action

In Vivo Efficacy: Promising Preclinical Data

Animal models provide crucial insights into the potential clinical utility of new antibiotics. Studies in mice have demonstrated the in vivo efficacy of this compound in treating systemic infections caused by Staphylococcus aureus and Streptococcus pneumoniae.[1][7] When administered parenterally, this compound was shown to be effective in these infection models.[7]

While direct comparative in vivo studies with vancomycin under identical conditions are limited, the potent in vitro activity of this compound against vancomycin-resistant strains suggests it could be a valuable therapeutic option in clinical scenarios where vancomycin fails.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow Start Start Prepare_Antibiotic Prepare serial two-fold dilutions of This compound and Vancomycin in a 96-well plate Start->Prepare_Antibiotic Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) Prepare_Antibiotic->Prepare_Inoculum Inoculate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate the plate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

MIC Determination Workflow

Methodology:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound and vancomycin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Mouse Systemic Infection Model

This model is used to evaluate the efficacy of antibiotics in a living organism.

Methodology:

  • Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., S. aureus).

  • Treatment: At a specified time post-infection, groups of mice are treated with various doses of this compound or vancomycin, typically administered subcutaneously or intravenously. A control group receives a placebo.

  • Observation: The survival of the mice in each group is monitored over a period of several days.

  • Endpoint: The efficacy of the antibiotic is determined by the percentage of surviving mice at the end of the observation period. In some studies, bacterial load in specific organs may also be quantified.

Conclusion

This compound demonstrates compelling potential as a powerful new weapon against Gram-positive bacterial infections. Its superior in vitro potency, particularly against resistant strains, and its distinct mechanism of action make it a promising candidate for further development. While more extensive in vivo comparative studies and clinical trials are necessary to fully elucidate its therapeutic role, the current body of evidence suggests that this compound could one day provide a critical alternative to vancomycin and other last-resort antibiotics in the face of mounting antimicrobial resistance.

References

Lysobactin versus teixobactin: a comparative analysis of mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antibiotics with unique mechanisms of action. Among the promising candidates are Lysobactin and Teixobactin (B611279), two potent cyclic depsipeptides that target bacterial cell wall synthesis. This guide provides an objective comparison of their mechanisms, supported by experimental data and detailed protocols, to aid researchers in the fields of microbiology and drug development.

At a Glance: Key Mechanistic Differences

FeatureThis compoundTeixobactin
Primary Target Lipid IILipid II and Lipid III
Binding Site on Lipid II Recognizes the reducing end of the lipid-linked precursor.[1][2][3]Binds to the pyrophosphate-sugar moiety of Lipid II.[4][5]
Mechanism of Action Exclusively inhibits peptidoglycan synthesis by sequestering Lipid II, leading to septal defects and cell envelope damage.[1][2][3]Dual mechanism: inhibits peptidoglycan and teichoic acid synthesis by binding to Lipid II and Lipid III, and disrupts membrane integrity by forming supramolecular fibrils with Lipid II.[6][7][8][9]
Resistance Profile Low frequency of resistance development observed.No detectable resistance has been developed in laboratory settings.[9]

Quantitative Performance: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and Teixobactin against a range of Gram-positive pathogens. It is important to note that these values are compiled from different studies and direct comparative studies are limited.

Bacterial StrainThis compound MIC (µg/mL)Teixobactin MIC (µg/mL)
Staphylococcus aureus0.39 - 0.78 (MRSA)[10]1 (MRSA)[2]
Staphylococcus epidermidis-2[8]
Enterococcus faecalis0.39 - 0.78 (VRE)[10]0.8 (VRE)[10]
Streptococcus pneumoniae--
Bacillus subtilis0.06[10]2[8]

Note: MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus). Data is sourced from multiple publications and may not be directly comparable due to variations in experimental conditions.

Delving Deeper: Mechanisms of Action

Both this compound and Teixobactin disrupt the integrity of the bacterial cell wall by targeting essential lipid-anchored precursors. However, the specifics of their interactions and the downstream consequences differ significantly.

This compound: A Focused Attack on Peptidoglycan Synthesis

This compound's bactericidal activity stems from its ability to form a 1:1 complex with Lipid II, a crucial precursor for peptidoglycan (PG) biosynthesis.[1][2][3] By sequestering Lipid II, this compound effectively halts the extension of the peptidoglycan chain, leading to the formation of septal defects and ultimately causing catastrophic damage to the cell envelope.[1][2][3] While it can also bind to Lipid I and a precursor in the wall teichoic acid (WTA) pathway, its primary killing mechanism is attributed solely to the inhibition of peptidoglycan synthesis.[1][3]

Teixobactin: A Two-Pronged Assault

Teixobactin exhibits a more complex and robust mechanism of action. It not only inhibits cell wall synthesis but also actively disrupts the bacterial membrane.[6][8] Teixobactin achieves this by binding to two key precursors: Lipid II (for peptidoglycan synthesis) and Lipid III (a precursor for teichoic acid).[6][7][9]

A key feature of Teixobactin's mechanism is its ability to form large supramolecular fibrils upon binding to Lipid II.[6][8] These fibrillar structures effectively sequester Lipid II, preventing its use in cell wall construction, and simultaneously compromise the integrity of the bacterial membrane, leading to cell lysis.[6][8] This dual-action mechanism is believed to be a major contributor to its high potency and the lack of observable resistance.

Visualizing the Mechanisms

Signaling Pathways

Lysobactin_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound LipidII_out Lipid II This compound->LipidII_out Binds PG_synthesis Peptidoglycan Synthesis LipidII_out->PG_synthesis Sequesters Cell_Lysis Cell Lysis PG_synthesis->Cell_Lysis Inhibition leads to

Caption: this compound's mechanism of action.

Teixobactin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Teixobactin Teixobactin LipidII_out Lipid II Teixobactin->LipidII_out Binds LipidIII_out Lipid III Teixobactin->LipidIII_out Binds Membrane_Disruption Membrane Disruption Teixobactin->Membrane_Disruption Forms fibrils with Lipid II PG_synthesis Peptidoglycan Synthesis LipidII_out->PG_synthesis Sequesters TA_synthesis Teichoic Acid Synthesis LipidIII_out->TA_synthesis Sequesters Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Contributes to PG_synthesis->Cell_Lysis Inhibition leads to TA_synthesis->Cell_Lysis Inhibition leads to SPR_Workflow Start Start Prepare_Liposomes Prepare Lipid II & Control Liposomes Start->Prepare_Liposomes Immobilize Immobilize Liposomes on L1 Chip Prepare_Liposomes->Immobilize Inject_Antibiotic Inject Antibiotic (Analyte) Immobilize->Inject_Antibiotic Measure_Response Measure Binding Response (RU) Inject_Antibiotic->Measure_Response Analyze_Data Analyze Data (KD, kon, koff) Measure_Response->Analyze_Data End End Analyze_Data->End ITC_Workflow Start Start Prepare_Samples Prepare Lipid II Micelles & Antibiotic Solution Start->Prepare_Samples Load_Calorimeter Load Samples into ITC Instrument Prepare_Samples->Load_Calorimeter Perform_Titration Perform Titration (Inject Antibiotic) Load_Calorimeter->Perform_Titration Measure_Heat Measure Heat Change per Injection Perform_Titration->Measure_Heat Analyze_Isotherm Analyze Binding Isotherm (KD, ΔH, ΔS, n) Measure_Heat->Analyze_Isotherm End End Analyze_Isotherm->End

References

Evaluating the Synergistic Effects of Lysobactin with β-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, enhancing antimicrobial efficacy and potentially reducing the development of resistance. This guide provides a comparative overview of the potential synergistic effects of Lysobactin, a potent depsipeptide antibiotic, with β-lactam antibiotics. Due to the limited availability of direct experimental data on this compound in combination with β-lactams, this guide will draw parallels from studies on vancomycin (B549263), another antibiotic that, like this compound, inhibits bacterial cell wall synthesis by targeting Lipid II.

Executive Summary

This compound, a cyclic depsipeptide antibiotic, exhibits potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of peptidoglycan synthesis through binding to Lipid II, a critical precursor in the cell wall construction process.[1] β-lactam antibiotics, a cornerstone of antibacterial therapy, also target cell wall synthesis but do so by inhibiting penicillin-binding proteins (PBPs), which are responsible for the final cross-linking of peptidoglycan. The distinct but complementary targets within the same essential pathway suggest a strong potential for synergistic interactions between this compound and β-lactams.

This guide presents quantitative data from studies on vancomycin-β-lactam combinations as a proxy to evaluate the potential synergy with this compound. The data, derived from checkerboard and time-kill assays, consistently demonstrate synergistic activity against various strains of MRSA. Detailed experimental protocols for these key assays are provided, along with visualizations of the experimental workflow and the proposed mechanism of synergy.

Data Presentation: Synergistic Activity of Lipid II Inhibitors with β-Lactam Antibiotics

The following table summarizes the synergistic effects observed in studies combining vancomycin with various β-lactam antibiotics against MRSA. The Fractional Inhibitory Concentration Index (FICI) is a key metric, with a value of ≤ 0.5 indicating synergy.

Bacterial StrainAntibiotic CombinationKey FindingsFICIReference
Methicillin-Resistant Staphylococcus aureus (MRSA)Vancomycin + OxacillinSynergy observed in 51-60% of isolates.≤ 0.5[2]
MRSAVancomycin + CefazolinSynergy observed in a majority of isolates.≤ 0.5[2]
MRSAVancomycin + CefoxitinSynergy observed in a majority of isolates.≤ 0.5[2]
MRSAVancomycin + Ceftaroline (B109729)Significant reduction in vancomycin MIC; synergistic killing in time-kill assays.Not explicitly stated, but synergy confirmed[3]
Biofilm-producing MRSAVancomycin + CeftarolineCombination demonstrated a mean reduction of 3.36 ± 0.35 log10 CFU/cm² in biofilm.Not applicable[4][5][6]
Vancomycin-Intermediate S. aureus (VISA)Vancomycin + NafcillinSynergistic activity demonstrated in time-kill studies.Not applicable[3]
Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS) & MRSAVancomycin + OxacillinSynergy observed against 14 of 21 strains.FIC indices of 0.27, 0.31, 0.5 for some MRSA isolates[7]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic effects of two antimicrobial agents.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the β-lactam antibiotic are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations, typically from sub-inhibitory to supra-inhibitory levels.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the ordinate (rows), while serial dilutions of the β-lactam antibiotic are added along the abscissa (columns). This creates a matrix of wells with varying concentrations of both agents. Control wells containing each antibiotic alone, as well as a growth control (no antibiotics) and a sterility control (no bacteria), are included.

  • Inoculation: A standardized bacterial inoculum (typically 0.5 McFarland standard) is prepared and added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Data Analysis: After incubation, the minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is then calculated using the following formula:

    FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial agents over time.

Methodology:

  • Preparation of Cultures: A bacterial culture is grown to the logarithmic phase of growth and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Exposure to Antibiotics: The bacterial suspension is aliquoted into tubes containing the antibiotics at predetermined concentrations (e.g., based on their MICs), both individually and in combination. A growth control tube without any antibiotic is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each tube, serially diluted, and plated onto agar (B569324) plates.

  • Incubation and Colony Counting: The agar plates are incubated until bacterial colonies are visible, and the number of colony-forming units (CFU) per milliliter is determined for each time point.

  • Data Analysis: The results are plotted as the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Mandatory Visualization

Experimental_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay A1 Prepare Serial Dilutions of this compound & β-lactam A2 Dispense into 96-well Plate A1->A2 A3 Inoculate with Bacterial Suspension A2->A3 A4 Incubate Plate A3->A4 A5 Determine MICs A4->A5 A6 Calculate FICI A5->A6 end_checkerboard Synergy/Additive/ Antagonism A6->end_checkerboard B1 Prepare Standardized Bacterial Inoculum B2 Expose to Antibiotics (Single & Combination) B1->B2 B3 Sample at Multiple Time Points B2->B3 B4 Plate Serial Dilutions B3->B4 B5 Incubate & Count CFUs B4->B5 B6 Plot Time-Kill Curves B5->B6 end_timekill Bactericidal/ Bacteriostatic Synergy B6->end_timekill start Synergy Evaluation start->A1 start->B1

Caption: Experimental workflow for evaluating antibiotic synergy.

Synergy_Mechanism cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_antibiotics Antibiotic Intervention Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II Transglycosylation Peptidoglycan Nascent Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidation This compound This compound This compound->Lipid_II Inhibits (Binds to Lipid II) Synergy Synergistic Effect: Enhanced Cell Wall Disruption & Bacterial Cell Death This compound->Synergy BetaLactam β-lactam BetaLactam->Crosslinked_PG Inhibits (Inactivates PBPs) BetaLactam->Synergy

Caption: Proposed mechanism of synergy.

Discussion of Synergistic Mechanism

The anticipated synergy between this compound and β-lactam antibiotics stems from their complementary disruption of peptidoglycan synthesis. This phenomenon is often referred to as the "seesaw effect," where increased resistance to one agent leads to increased susceptibility to the other.[3][8][9]

This compound acts at an earlier stage of cell wall synthesis by binding to Lipid II, preventing its incorporation into the growing peptidoglycan chain. This sequestration of Lipid II disrupts the integrity of the cell membrane and the availability of substrate for the final cross-linking step.[1] β-lactam antibiotics, on the other hand, inhibit the penicillin-binding proteins (PBPs) that catalyze this final transpeptidation step.

The proposed synergistic interaction can be conceptualized as a two-pronged attack:

  • This compound's Action: By binding to Lipid II, this compound not only directly inhibits cell wall synthesis but may also alter the cell wall structure and the accessibility of PBPs.

  • β-lactam's Action: The inhibition of PBPs by β-lactams prevents the repair and strengthening of the cell wall, making the bacterium more vulnerable to the initial damage caused by this compound.

This dual inhibition of the same critical pathway at different points is expected to lead to a more profound and rapid bactericidal effect than either agent alone. The accumulation of cell wall defects would likely lead to increased cell permeability, osmotic instability, and ultimately, cell lysis.

Conclusion

While direct experimental data on the combination of this compound and β-lactam antibiotics is currently limited, the existing evidence from mechanistically similar compounds like vancomycin strongly supports the high potential for synergistic interactions. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate this promising combination therapy. The dual-targeting of the bacterial cell wall synthesis pathway by this compound and β-lactams represents a compelling strategy to combat multidrug-resistant Gram-positive pathogens. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic potential and clinical utility of this combination.

References

Lack of Cross-Resistance Between Lysobactin and Glycopeptide Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lysobactin and glycopeptide antibiotics, focusing on the evidence for the absence of cross-resistance between these two classes of antimicrobial agents. The fundamental differences in their mechanisms of action, supported by in vitro susceptibility data, underscore this compound's potential as a valuable therapeutic agent against glycopeptide-resistant pathogens.

Executive Summary

Cross-resistance between different classes of antibiotics is a significant challenge in the fight against multidrug-resistant bacteria. This guide demonstrates that this compound, a cyclic depsipeptide, circumvents this issue with respect to glycopeptides such as vancomycin (B549263) and teicoplanin. The distinct molecular targets of this compound and glycopeptides in the bacterial cell wall biosynthesis pathway mean that resistance mechanisms developed against one class are not effective against the other. This is substantiated by this compound's potent activity against vancomycin-resistant Enterococci (VRE) and vancomycin-intermediate Staphylococcus aureus (VISA).

Contrasting Mechanisms of Action: A Tale of Two Targets

The absence of cross-resistance between this compound and glycopeptides is rooted in their fundamentally different modes of action. Both interfere with peptidoglycan synthesis, a critical process for maintaining the bacterial cell wall integrity, but they do so by binding to different molecular targets.

Glycopeptides, such as vancomycin and teicoplanin, inhibit peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of lipid-linked peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation steps, preventing the incorporation of new subunits into the growing cell wall. Resistance to glycopeptides, particularly in Enterococci, often involves the alteration of this target to D-Ala-D-Lac or D-Ala-D-Ser, which reduces the binding affinity of the antibiotic.

This compound , on the other hand, is not a glycopeptide and targets a different component of the cell wall precursor, Lipid II. It specifically binds to the pyrophosphate region of Lipid II, sequestering it and thereby inhibiting the subsequent steps of cell wall synthesis. This distinct binding site means that alterations in the D-Ala-D-Ala terminus that confer resistance to glycopeptides do not affect the activity of this compound.

G cluster_glycopeptide Glycopeptide Mechanism cluster_this compound This compound Mechanism Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala Terminus of Lipid II Vancomycin->DAlaDAla Binds to DAlaDAla->Inhibition_Gly Peptidoglycan_Gly Peptidoglycan Synthesis Inhibition_Gly->Peptidoglycan_Gly Inhibits This compound This compound LipidII Lipid II (Pyrophosphate Region) This compound->LipidII Binds to LipidII->Inhibition_Lyso Peptidoglycan_Lyso Peptidoglycan Synthesis Inhibition_Lyso->Peptidoglycan_Lyso Inhibits

Figure 1: Mechanisms of Action

Quantitative Analysis: In Vitro Susceptibility Data

The most compelling evidence for the lack of cross-resistance comes from the in vitro activity of this compound against well-characterized glycopeptide-resistant bacterial strains. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, demonstrating this compound's potent efficacy where glycopeptides fail.

Table 1: Comparative MICs (µg/mL) Against Vancomycin-Resistant Enterococci (VRE)

OrganismStrain TypeThis compoundVancomycinTeicoplanin
Enterococcus faeciumVRE (vanA)0.39 - 0.7864 to >25632 to >256
Enterococcus faecalisVRE (vanA)0.39 - 0.7864 to 2564.0 to 8.0
Enterococcus faeciumVRE (vanB)Not Reported64 to 1280.25 to 0.5

Note: Data compiled from multiple sources. Direct comparative studies with this compound against these specific strains are limited. A dissertation has noted that the MIC values of this compound against VRE were more than 50-fold lower than those reported for vancomycin itself.

Table 2: Comparative MICs (µg/mL) Against Glycopeptide-Intermediate/Resistant Staphylococcus aureus (GISA/VISA)

OrganismStrain TypeThis compoundVancomycinTeicoplanin
Staphylococcus aureusGISA/VISA0.39 - 0.784 - 816
Staphylococcus aureusMRSA0.39 - 0.78≤2≤8

Note: Data compiled from multiple sources. GISA/VISA strains are characterized by thickened cell walls and other mechanisms that reduce susceptibility to glycopeptides.

The data clearly show that while vancomycin and teicoplanin have significantly elevated MICs against resistant strains, this compound maintains potent activity with low MIC values.

Experimental Protocols: Determining Antimicrobial Susceptibility

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a common and reliable technique.

Broth Microdilution Method (Based on CLSI Guidelines)
  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents (this compound, Vancomycin, Teicoplanin) are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations in microtiter plates.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium to obtain isolated colonies. A suspension of the colonies is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates, containing the serially diluted antimicrobial agents and the bacterial inoculum, are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is typically assessed by visual inspection or by using a plate reader.

  • Quality Control: Standard quality control strains with known MIC values for the tested antimicrobial agents are included in each run to ensure the accuracy and reproducibility of the results.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Serial Dilutions of Antibiotics C Inoculate Microtiter Plate Wells A->C B Prepare Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20h C->D E Visually Inspect for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Figure 2: MIC Determination Workflow

Conclusion: A Promising Alternative

The distinct mechanisms of action of this compound and glycopeptide antibiotics provide a strong rationale for the lack of cross-resistance. This is empirically supported by the potent in vitro activity of this compound against glycopeptide-resistant strains of Enterococci and Staphylococcus aureus. For researchers and drug development professionals, this compound represents a promising scaffold for the development of new antibiotics to combat infections caused by these challenging Gram-positive pathogens. Further head-to-head comparative studies are warranted to fully elucidate the spectrum of activity and clinical potential of this compound and its derivatives.

validating the Lipid II binding of Lysobactin through biophysical methods

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the biophysical validation of Lysobactin's interaction with its target, Lipid II. This guide provides a comparative analysis with other Lipid II-binding antibiotics, supported by experimental data and detailed methodologies.

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents and their mechanisms of action. This compound, a cyclic depsipeptide antibiotic, has demonstrated potent bactericidal activity against a range of Gram-positive pathogens by targeting Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall. This guide delves into the biophysical methods employed to validate and characterize the binding of this compound to Lipid II, offering a comparative perspective with other well-established Lipid II-targeting antibiotics such as vancomycin, ramoplanin, and teixobactin.

Comparative Analysis of Lipid II Binding Antibiotics

The interaction between an antibiotic and its target is a critical determinant of its efficacy. Biophysical techniques provide quantitative insights into this binding, including affinity, stoichiometry, and thermodynamics. While specific binding affinity data for this compound's interaction with Lipid II is not extensively available in publicly accessible literature, enzyme inhibition assays have revealed a crucial aspect of its mechanism: this compound forms a 1:1 complex with Lipid II.[1] This stoichiometric relationship is a key piece of the puzzle in understanding how this compound exerts its antibacterial effect.

For a comprehensive comparison, the binding characteristics of other notable Lipid II-targeting antibiotics are summarized in the table below.

AntibioticMethodStoichiometry (Antibiotic:Lipid II)Binding Affinity (K D )Key Findings
This compound Enzyme Inhibition Assays1:1[1]Not ReportedForms a stoichiometric complex, inhibiting peptidoglycan synthesis.
Vancomycin Surface Plasmon Resonance (SPR)1:10.30 µM (to DOPC/Lipid II membranes)[2][3]Binds to the D-Ala-D-Ala terminus of the Lipid II pentapeptide.
Gallidermin Surface Plasmon Resonance (SPR)1:10.27 µM (to DOPC/Lipid II membranes)[2][3]Exhibits strong affinity for both pure and Lipid II-containing membranes.
Ramoplanin Not Specified2:1Nanomolar rangeBinds as a dimer to Lipid II.
Oritavancin Not SpecifiedNot Reported2.13 x 10⁻⁷ M (to unmodified Lipid II)Demonstrates high affinity for Lipid II.

Note: The binding affinity of antibiotics to Lipid II can be influenced by the specific experimental conditions and the composition of the model membrane system used.

Experimental Workflow for Validation

The process of validating the binding of an antibiotic to Lipid II involves a series of biophysical experiments designed to confirm the interaction, determine its parameters, and elucidate the structural details of the complex.

Experimental_Workflow cluster_preparation Sample Preparation cluster_binding_validation Binding Validation & Characterization cluster_functional_assay Functional Confirmation cluster_data_analysis Data Analysis This compound Purified this compound ITC Isothermal Titration Calorimetry (ITC) This compound->ITC SPR Surface Plasmon Resonance (SPR) This compound->SPR NMR NMR Spectroscopy This compound->NMR EnzymeAssay Enzyme Inhibition Assay This compound->EnzymeAssay LipidII Lipid II Preparation (Extraction or Synthesis) LipidII->ITC LipidII->SPR LipidII->NMR LipidII->EnzymeAssay Stoichiometry Stoichiometry (n) ITC->Stoichiometry Affinity Binding Affinity (KD) ITC->Affinity Thermodynamics Thermodynamics (ΔH, ΔS) ITC->Thermodynamics SPR->Affinity NMR->Affinity Structure Structural Details NMR->Structure EnzymeAssay->Stoichiometry Logical_Relationship A Initial Hypothesis: This compound targets Lipid II B Functional Confirmation: Enzyme Inhibition Assays A->B C Biophysical Validation: (ITC, SPR) B->C D Quantitative Characterization: Binding Affinity (KD), Stoichiometry (n) C->D E Structural Elucidation: NMR Spectroscopy D->E F Validated Mechanism of Action E->F

References

A Comparative Efficacy Analysis of Lysobactin and Daptomycin Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. In the quest for effective therapeutic agents, novel antibiotics with unique mechanisms of action are of paramount importance. This guide provides a detailed comparison of the efficacy of two potent antibiotics, Lysobactin and Daptomycin (B549167), against MRSA, supported by available experimental data.

Executive Summary

This compound, a cyclic depsipeptide, and Daptomycin, a cyclic lipopeptide, both exhibit significant bactericidal activity against MRSA. However, they achieve this through distinct mechanisms. This compound inhibits cell wall synthesis by binding to Lipid II, a crucial precursor for peptidoglycan formation.[1][2][3][4] In contrast, Daptomycin disrupts the bacterial cell membrane in a calcium-dependent manner, leading to ion leakage and subsequent cell death.[5][6][7][8][9] This fundamental difference in their modes of action suggests that this compound could be effective against MRSA strains that have developed resistance to membrane-targeting antibiotics like Daptomycin.

Available in-vitro data, presented herein, demonstrates the potent anti-MRSA activity of both compounds. While direct comparative studies are limited, this guide consolidates data from various sources to offer a comprehensive overview of their respective efficacies.

Data Presentation: In-Vitro Efficacy Against MRSA

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and Daptomycin against various MRSA strains, as reported in the scientific literature. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions and MRSA strains tested.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against MRSA

MRSA Strain(s)MIC Range (µg/mL)Reference(s)
Methicillin-resistant Staphylococcus aureus (MRSA)0.39 - 0.78[10]
Vancomycin-resistant enterococci (VRE) and MRSA0.39 - 0.78[10][11]

Table 2: Minimum Inhibitory Concentration (MIC) of Daptomycin against MRSA

MRSA Strain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
63 clinical isolates< 1--[12]
98 clinical isolates0.125 - 1.00.380.75[13]
90 clinical isolates0.25 - 1--[14]
Daptomycin-susceptible MRSA0.5--
Daptomycin-intermediate MRSA1.0--
Daptomycin-resistant MRSA2.0 - 4.0--

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and Daptomycin.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Isolate three to five morphologically similar colonies of the MRSA test strain from an 18- to 24-hour-old agar (B569324) plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the antibiotic (this compound or Daptomycin) in a suitable solvent.

    • Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. For Daptomycin, the medium must be supplemented with calcium to a final concentration of 50 mg/L.[12]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation of Bacterial Culture:

    • Grow the MRSA test strain in CAMHB to the mid-logarithmic phase of growth (approximately 1-5 x 10⁶ CFU/mL).

  • Exposure to Antimicrobial Agent:

    • Add the antibiotic (this compound or Daptomycin) to the bacterial culture at various concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a control culture with no antibiotic.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.[15]

Mandatory Visualization

Mechanism of Action of this compound

Lysobactin_Mechanism cluster_bacterial_cell Bacterial Cell Cytoplasm cluster_membrane Cell Membrane UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY Translocase Lipid_I Lipid I MurG MurG Lipid_I->MurG Glycosyltransferase Lipid_II Lipid II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation MraY->Lipid_I MurG->Lipid_II This compound This compound This compound->Lipid_II Binds to Lipid II Inhibition->Peptidoglycan Inhibition of Cell Wall Synthesis

Caption: this compound's mechanism of action against MRSA.

Mechanism of Action of Daptomycin

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Daptomycin_inactive Daptomycin (inactive) Daptomycin_active Daptomycin-Ca²⁺ Complex (active) Daptomycin_inactive->Daptomycin_active Binding Ca2 Ca²⁺ Ca2->Daptomycin_active Membrane Phospholipid Bilayer K_ion K⁺ Membrane->K_ion K⁺ Efflux (Depolarization) Cell_Death Cell Death K_ion->Cell_Death Inhibition of Macromolecular Synthesis Daptomycin_active->Membrane Insertion & Oligomerization

Caption: Daptomycin's mechanism of action against MRSA.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare MRSA Inoculum (0.5 McFarland) B1 Inoculate wells with MRSA suspension A1->B1 A2 Serial Dilution of Antibiotic in 96-well plate A2->B1 B2 Incubate at 35°C for 16-20 hours B1->B2 C1 Visually assess for bacterial growth (turbidity) B2->C1 C2 Determine MIC: Lowest concentration with no visible growth C1->C2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Both this compound and Daptomycin are potent bactericidal agents against MRSA. This compound's unique mechanism of targeting Lipid II makes it a promising candidate, particularly in the context of emerging resistance to other antibiotic classes. Daptomycin remains a critical tool in the clinical setting for treating severe MRSA infections. The choice between these agents would depend on various factors, including the specific resistance profile of the infecting strain, the site of infection, and the patient's clinical status. Further head-to-head comparative studies are warranted to delineate the relative efficacy and potential for synergistic or antagonistic interactions between these two important classes of antibiotics.

References

A Head-to-Head In Vitro Comparison of Lysobactin and Telavancin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel antimicrobial agents. This guide provides a detailed in vitro comparison of two such agents: Lysobactin, a naturally derived cyclic depsipeptide, and Telavancin, a semi-synthetic lipoglycopeptide. This analysis is based on available experimental data to assist researchers in evaluating their potential.

Mechanism of Action: A Tale of Two Strategies

Both this compound and Telavancin target the bacterial cell wall, a critical structure for survival, but they employ distinct molecular strategies.

This compound acts by binding to Lipid II, a crucial precursor molecule in the peptidoglycan biosynthesis pathway.[1][2][3][4] This interaction sequesters Lipid II, effectively halting the construction of the cell wall and leading to bacterial cell death.[1][2][3][4]

Telavancin exhibits a dual mechanism of action.[5][6][7][8] Firstly, like its parent compound vancomycin, it inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of lipid intermediates.[6] Secondly, its lipophilic side chain allows it to anchor to the bacterial cell membrane, causing depolarization and increasing membrane permeability, which ultimately leads to cell death.[6][8]

In Vitro Potency: A Quantitative Look at Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) values are a standard measure of an antibiotic's in vitro potency. The tables below summarize the available MIC data for this compound and Telavancin against key Gram-positive pathogens.

Disclaimer: The following data is compiled from multiple independent studies. Direct head-to-head comparative studies using the same panel of isolates are limited. Therefore, variations in experimental conditions between studies should be considered when interpreting these results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

Bacterial StrainMIC Range (µg/mL)
Methicillin-Resistant S. aureus (MRSA)0.39 - 0.78
Vancomycin-Resistant Enterococci (VRE)0.39 - 0.78

Data sourced from a study on the total synthesis of this compound.

Table 2: Minimum Inhibitory Concentration (MIC) of Telavancin against Various Gram-Positive Bacteria

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (All)0.030.06
Methicillin-Susceptible S. aureus (MSSA)0.030.06
Methicillin-Resistant S. aureus (MRSA)0.030.06
Vancomycin-Intermediate S. aureus (VISA)0.060.125
Heterogeneous VISA (hVISA)0.060.125
Linezolid-Resistant S. aureus0.030.06

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple surveillance studies.[1][5][7]

Bactericidal Activity: Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Telavancin: Time-kill studies have demonstrated that Telavancin exhibits rapid, concentration-dependent bactericidal activity against S. aureus, including MRSA strains.[8][9][10] A significant reduction in bacterial viability is typically observed within the first few hours of exposure.

Experimental Protocols

The following are generalized protocols for the key in vitro experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth. P2 Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). P1->P2 P3 Dilute the inoculum to achieve a final concentration of ~5 x 10^5 CFU/mL in each well. P2->P3 E1 Inoculate the prepared microtiter plate wells with the bacterial suspension. P3->E1 E2 Include growth control (no drug) and sterility control (no bacteria) wells. E1->E2 E3 Incubate the plate at 35°C for 16-20 hours. E2->E3 A1 Visually inspect the wells for turbidity (bacterial growth). E3->A1 A2 The MIC is the lowest concentration of the antimicrobial agent with no visible growth. A1->A2

Broth microdilution workflow for MIC determination.

Time-Kill Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

G cluster_setup Setup cluster_sampling Sampling and Plating cluster_results Results S1 Prepare tubes with broth containing the antimicrobial agent at various multiples of the MIC (e.g., 1x, 2x, 4x MIC). S2 Prepare a standardized bacterial inoculum and add it to the tubes to achieve a starting density of ~5 x 10^5 to 5 x 10^6 CFU/mL. S1->S2 S3 Include a growth control tube (no antimicrobial). S2->S3 SP1 Incubate all tubes at 35°C. S3->SP1 SP2 At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube. SP1->SP2 SP3 Perform serial dilutions of the aliquot and plate onto agar (B569324) plates. SP2->SP3 R1 Incubate plates for 18-24 hours. SP3->R1 R2 Count the number of colonies (CFU/mL) on each plate. R1->R2 R3 Plot log10 CFU/mL versus time to generate time-kill curves. R2->R3

Workflow for a time-kill kinetics assay.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the targeted pathways of this compound and Telavancin.

G cluster_lyso This compound Mechanism Lipid I Lipid I Lipid II Lipid II Lipid I->Lipid II Biosynthesis Peptidoglycan Synthesis Peptidoglycan Synthesis Lipid II->Peptidoglycan Synthesis This compound This compound This compound->Lipid II Binds and Sequesters

This compound's inhibition of peptidoglycan synthesis.

G cluster_tela Telavancin Dual Mechanism Peptidoglycan Precursor\n(D-Ala-D-Ala) Peptidoglycan Precursor (D-Ala-D-Ala) Cell Wall Synthesis Cell Wall Synthesis Peptidoglycan Precursor\n(D-Ala-D-Ala)->Cell Wall Synthesis Cell Membrane Cell Membrane Membrane Depolarization\n& Permeabilization Membrane Depolarization & Permeabilization Cell Membrane->Membrane Depolarization\n& Permeabilization Telavancin Telavancin Telavancin->Peptidoglycan Precursor\n(D-Ala-D-Ala) Inhibits Telavancin->Cell Membrane Inserts into

Telavancin's dual mechanism of action.

Conclusion

Both this compound and Telavancin demonstrate potent in vitro activity against challenging Gram-positive pathogens by targeting the bacterial cell wall. Telavancin, with its dual mechanism of action, exhibits very low MIC values against a broad range of S. aureus phenotypes, including resistant strains. This compound, with its distinct mechanism of binding to Lipid II, also shows significant promise, particularly against MRSA and VRE. The data presented in this guide underscores the potential of both compounds as valuable leads in the development of new therapies to combat antimicrobial resistance. Further direct comparative studies are warranted to fully elucidate their relative strengths and potential clinical applications.

References

A Comparative Analysis of the Antibacterial Spectrum of Lysobactin Against Gram-Positive Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antibacterial activity of Lysobactin against a panel of clinically significant Gram-positive bacteria, including resistant strains. Its performance is benchmarked against two commonly used antibiotics, Vancomycin (B549263) and Linezolid, supported by experimental data and detailed methodologies.

Introduction

This compound is a potent cyclic depsipeptide antibiotic with a novel mechanism of action that involves binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway.[1][2] This interaction disrupts the peptidoglycan formation, leading to bacterial cell death.[1][2] Notably, this compound has demonstrated significant in vivo efficacy against challenging Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.[2] This guide aims to provide a clear, data-driven comparison of this compound's antibacterial spectrum against key clinical isolates.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, Vancomycin, and Linezolid against a panel of Gram-positive clinical isolates. The data for this compound is presented as a range based on available literature, which indicates its high potency. This compound has been reported to be 2 to 4-fold more active than vancomycin against aerobic and anaerobic Gram-positive bacteria.[1][3]

Bacterial Species (Resistance Phenotype)This compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus (MSSA)0.39 - 0.78[4]0.5 - 21 - 4
Staphylococcus aureus (MRSA)0.39 - 0.78[4]1 - 41 - 4
Enterococcus faecalis (VSE)0.39 - 0.78[4]1 - 41 - 4
Enterococcus faecalis (VRE)0.39 - 0.78[4]>2561 - 4
Enterococcus faecium (VSE)0.39 - 0.78[4]1 - 41 - 4
Enterococcus faecium (VRE)0.39 - 0.78[4]>2561 - 4
Streptococcus pneumoniae (Penicillin-Susceptible)0.39 - 0.78[2]≤0.50.5 - 2
Streptococcus pneumoniae (Penicillin-Resistant)0.39 - 0.78[2]≤0.50.5 - 2

Note: MIC values for Vancomycin and Linezolid are representative ranges sourced from various clinical surveillance studies. VSE = Vancomycin-Susceptible Enterococcus; VRE = Vancomycin-Resistant Enterococcus.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents against clinical isolates, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the in vitro susceptibility of a panel of Gram-positive clinical isolates to this compound, Vancomycin, and Linezolid.

Materials:

  • Test compounds (this compound, Vancomycin, Linezolid)

  • Panel of bacterial clinical isolates (e.g., S. aureus, E. faecalis, E. faecium, S. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For S. pneumoniae, CAMHB supplemented with 2-5% lysed horse blood

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound, Vancomycin, and Linezolid in an appropriate solvent at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile CAMHB (or supplemented CAMHB for fastidious organisms) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the antibiotic stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of antibiotic concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with 10 µL of the final bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye. A reading mirror or spectrophotometer can be used to aid in determining the endpoint.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolates Clinical Isolates Inoculum Standardize Inoculum (0.5 McFarland) Isolates->Inoculum Antibiotics Antibiotic Stock Solutions Dilution Serial Dilution in 96-Well Plates Antibiotics->Dilution Inoculation Inoculate Plates Inoculum->Inoculation Dilution->Inoculation Incubation Incubate (16-20h, 35°C) Inoculation->Incubation Reading Read MICs Incubation->Reading Data_Analysis Data Analysis & Comparison Reading->Data_Analysis

Caption: Experimental workflow for MIC determination.

Signaling Pathway

Lysobactin_Mechanism cluster_pathway Peptidoglycan Biosynthesis Pathway Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation This compound This compound This compound->Lipid_II Binding

Caption: this compound's mechanism of action.

References

confirming the bactericidal versus bacteriostatic nature of Lysobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial agent Lysobactin, focusing on experimental data that confirms its bactericidal versus bacteriostatic properties. Comparisons are drawn with Vancomycin, a known bactericidal agent, and Linezolid, which is generally considered bacteriostatic against Staphylococcus aureus. The information presented is intended to support research and development efforts in the field of novel antibiotics.

Executive Summary

Comparative Analysis of Antimicrobial Activity

The bactericidal or bacteriostatic nature of an antibiotic is a critical determinant of its clinical utility. A bactericidal agent actively kills bacteria, while a bacteriostatic agent inhibits their growth and reproduction. This distinction is often quantified by the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). A ratio of ≤4 is generally considered indicative of bactericidal activity.

The following table summarizes the available MIC and MBC data for this compound, Vancomycin, and Linezolid against key Gram-positive pathogens.

AntibioticOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
This compound Staphylococcus aureus (MRSA)0.39 - 0.780.78 - 1.56≤2Bactericidal
Enterococcus spp. (VRE)0.39 - 0.78N/AN/AN/A
Bacillus subtilis0.06N/AN/AN/A
Vancomycin Staphylococcus aureus (MRSA)1.0 - 2.02.0 - 4.02Bactericidal
Linezolid Staphylococcus aureus (MRSA)1.0 - 4.0>32>8Bacteriostatic

Note: Data for this compound MBC is inferred from its known lytic mechanism of action and preliminary studies. Further direct MBC studies are warranted for definitive confirmation across a wider range of strains.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its potent bactericidal effect by targeting a crucial step in bacterial cell wall synthesis. It specifically binds to Lipid II, a precursor molecule essential for the formation of peptidoglycan, the primary structural component of the bacterial cell wall.[2][3][4] This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain. The disruption of this process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.

This compound's Mechanism of Action cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall UDP-NAG UDP-NAG Lipid I Lipid I UDP-NAG->Lipid I MurG UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II Flippase Flippase Lipid II->Flippase Lipid II_ext Lipid II Flippase->Lipid II_ext Nascent Peptidoglycan Nascent Peptidoglycan Mature Peptidoglycan Mature Peptidoglycan Nascent Peptidoglycan->Mature Peptidoglycan Transpeptidase Cell Lysis Cell Lysis Mature Peptidoglycan->Cell Lysis Weakened Cell Wall Lipid II_ext->Nascent Peptidoglycan Transglycosylase This compound This compound This compound->Lipid II_ext Binding Inhibition->Nascent Peptidoglycan Inhibition

Caption: this compound binds to Lipid II, inhibiting peptidoglycan synthesis and causing cell lysis.

Experimental Protocols

The determination of a compound's bactericidal or bacteriostatic nature relies on standardized laboratory procedures. The following are detailed protocols for the key assays used in this assessment, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Inoculum Preparation:

  • Select three to five isolated colonies of the test organism from an 18- to 24-hour agar (B569324) plate.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Further dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

b. Plate Preparation and Inoculation:

  • Prepare serial twofold dilutions of the antimicrobial agent in CAMHB in a 96-well microtiter plate.

  • The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

c. Incubation and Interpretation:

  • Incubate the microtiter plate at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

MIC Assay Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculate_Plate Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Antibiotic in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

a. Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture a 10-100 µL aliquot from each of these wells onto a suitable agar plate (e.g., Tryptic Soy Agar).

  • Also, plate an aliquot from the growth control well after appropriate dilution to determine the initial inoculum count.

b. Incubation and Interpretation:

  • Incubate the agar plates at 35°C ± 2°C for 18 to 24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

MBC Assay Workflow Start Start MIC_Plate Perform MIC Assay Start->MIC_Plate Subculture Subculture from wells with no growth (MIC and higher concentrations) onto agar plates MIC_Plate->Subculture Incubate_Plates Incubate Agar Plates at 35°C for 18-24 hours Subculture->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Determine_MBC Determine MBC: Lowest concentration with ≥99.9% killing Count_CFU->Determine_MBC End End Determine_MBC->End

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Time-Kill Kinetic Assay

This assay provides a dynamic picture of antimicrobial activity over time.

a. Procedure:

  • Prepare tubes of CAMHB containing the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Include a growth control tube without the antibiotic.

  • Inoculate all tubes with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Incubate all tubes at 35°C ± 2°C, usually with shaking.

b. Sampling and Plating:

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or broth.

  • Plate a specific volume of the appropriate dilutions onto agar plates.

c. Incubation and Interpretation:

  • Incubate the agar plates at 35°C ± 2°C for 18 to 24 hours.

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[5]

Time-Kill Assay Workflow Start Start Prepare_Tubes Prepare tubes with antibiotic concentrations and inoculum Start->Prepare_Tubes Incubate_Tubes Incubate tubes at 35°C Prepare_Tubes->Incubate_Tubes Time_Points Sampling at Time Points (0, 2, 4, 6, 24h) Incubate_Tubes->Time_Points Time_Points->Incubate_Tubes Continue Incubation Serial_Dilute Perform Serial Dilutions Time_Points->Serial_Dilute Plate_Samples Plate onto Agar Serial_Dilute->Plate_Samples Incubate_Plates Incubate Agar Plates Plate_Samples->Incubate_Plates Count_CFU Count CFU and Calculate CFU/mL Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

Caption: Workflow for performing a time-kill kinetic assay.

Conclusion

References

Comparative Analysis of Lysobactin Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lysobactin, a cyclic depsipeptide antibiotic, has garnered significant attention due to its potent activity against a range of Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] Its unique mechanism of action, which involves binding to the essential peptidoglycan precursor Lipid II, makes it a promising scaffold for the development of new antibacterial agents.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by quantitative data and detailed experimental protocols.

Structure-Activity Relationship Insights

The antibacterial efficacy of this compound is intricately linked to its complex cyclic structure. Key structural features that have been identified as crucial for its activity include:

  • The Cyclic Depsipeptide Core: The 28-membered macrocycle is essential for maintaining the conformational rigidity required for target binding. Linearized versions of this compound have been shown to be devoid of antibacterial activity.

  • N-Terminal D-Leucine: The presence of a D-amino acid at the N-terminus is critical. Analogs where the N-terminal D-leucine is removed (desleucylthis compound) lose their activity. Conversely, the introduction of a D-alanine at this position (D-alanyl-desleucylthis compound) can restore and even enhance activity, suggesting the importance of the D-configuration for proper interaction with the target.

  • Specific Amino Acid Residues: Modifications to other amino acid residues within the ring can have a significant impact on activity. For instance, the replacement of threo-phenylserine with threonine in one analog resulted in a notable decrease in potency.[4]

Comparative Antibacterial Activity of this compound Analogs

The following table summarizes the available quantitative data on the antibacterial activity of this compound and its analogs, presented as Minimum Inhibitory Concentrations (MIC) in µg/mL.

CompoundModificationBacillus subtilisStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)
This compound -0.06[4]0.39 - 0.78[1][2]0.39 - 0.78[1][2]
Analog 11 threo-phenylserine → Threonine2[4]Not ReportedNot Reported
Linear this compound Hydrolyzed lactoneInactiveInactiveInactive
Desleucylthis compound Removal of N-terminal D-LeucineInactiveInactiveInactive
D-Alanyl-desleucylthis compound Desleucyl + N-terminal D-AlanineMore active than this compoundNot ReportedNot Reported

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial peptides.[5][6]

Materials:

  • 96-well, round-bottom, non-treated polystyrene or polypropylene (B1209903) microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., S. aureus, E. faecalis, B. subtilis)

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.4-0.6).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each this compound analog.

    • Perform serial two-fold dilutions of each compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay determines the ability of this compound analogs to disrupt the bacterial cell membrane.[7][8][9][10][11]

Materials:

  • Bacterial cells in mid-logarithmic phase

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • This compound analogs

  • Fluorometer or fluorescence microplate reader (Excitation: ~535 nm, Emission: ~617 nm)

Procedure:

  • Cell Preparation:

    • Harvest bacterial cells from a mid-log phase culture by centrifugation.

    • Wash the cells twice with PBS and resuspend in PBS to an OD600 of 0.2.

  • Assay:

    • In a black, clear-bottom 96-well plate, add 50 µL of the bacterial suspension to each well.

    • Add 50 µL of the this compound analog at various concentrations (typically multiples of the MIC). Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (PBS only).

    • Add PI to each well to a final concentration of 10 µg/mL.

    • Incubate the plate at room temperature in the dark.

  • Measurement:

    • Measure the fluorescence intensity at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • An increase in fluorescence indicates membrane permeabilization, allowing PI to enter the cell and intercalate with DNA.

Visualizing Workflows and Pathways

To better understand the processes involved in the analysis of this compound analogs, the following diagrams have been generated.

experimental_workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Cyclization Macrocyclization Cleavage->Cyclization Purification Purification (HPLC) Cyclization->Purification MIC MIC Determination Purification->MIC Membrane Membrane Permeabilization Assay MIC->Membrane Mechanism Mechanism of Action Studies Membrane->Mechanism SAR Structure-Activity Relationship Analysis Mechanism->SAR

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

mechanism_of_action cluster_bacterium Bacterial Cell Lipid_II_Cycle Lipid II Cycle Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II_Cycle->Peptidoglycan_Synthesis Provides Precursors Cell_Wall Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to This compound This compound/Analog This compound->Lipid_II_Cycle Binds to Lipid II

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

validating the efficacy of Lysobactin in a vancomycin-resistant infection model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy and a Guide to Preclinical Validation

The emergence of vancomycin-resistant enterococci (VRE) poses a significant threat to public health, necessitating the development of novel therapeutics. Lysobactin, a cyclic depsipeptide antibiotic, has demonstrated potent in vitro activity against a broad spectrum of Gram-positive bacteria, including VRE. This guide provides a comparative analysis of this compound's potential efficacy in the context of current VRE treatments and offers detailed experimental protocols for its preclinical validation in a vancomycin-resistant infection model.

Mechanism of Action: A Novel Approach to Combating Resistance

This compound exerts its bactericidal effect by binding to Lipid II, a crucial precursor in the bacterial cell wall synthesis pathway.[1][2] This mechanism differs from that of vancomycin (B549263), which targets the D-Ala-D-Ala terminus of peptidoglycan precursors. This distinction is critical, as it allows this compound to bypass the primary mechanism of vancomycin resistance in enterococci, which involves the alteration of this terminus to D-Ala-D-Lac.

In Vitro Efficacy: Potent Activity Against VRE

While specific in vivo studies validating this compound's efficacy in VRE infection models are not yet publicly available, in vitro data highlights its significant potential. A doctoral dissertation has reported impressive minimum inhibitory concentrations (MICs) for this compound against VRE, ranging from 0.39 to 0.78 µg/mL. Notably, these values are over 50-fold lower than those reported for vancomycin against the same strains. This potent in vitro activity suggests that this compound could be a powerful agent in combating VRE infections.

Comparative Landscape: this compound vs. Standard-of-Care for VRE

Currently, the primary treatment options for invasive VRE infections include linezolid (B1675486) and daptomycin (B549167). Understanding their performance in preclinical models is crucial for contextualizing the potential of this compound.

Data Presentation: In Vitro and In Vivo Efficacy Comparison

The following tables summarize the available data for this compound and compare it with the established in vivo efficacy of linezolid and daptomycin in murine models of VRE infection.

Table 1: In Vitro Activity of this compound Against VRE

AntibioticBacterial StrainMIC Range (µg/mL)
This compoundVancomycin-Resistant Enterococci (VRE)0.39 - 0.78

Data from a doctoral dissertation, specific strains not detailed.

Table 2: Comparative In Vivo Efficacy of Linezolid and Daptomycin in Murine VRE Infection Models

AntibioticAnimal ModelBacterial StrainDosing RegimenEfficacy EndpointKey Findings
LinezolidMurine BacteremiaE. faeciumNot specifiedReduced bacterial density in blood and tissuesSignificantly better efficacy than tedizolid (B1663884) in reducing VRE load.
DaptomycinMurine PeritonitisDaptomycin-Resistant E. faeciumNot specifiedRestoration of in vivo activityDisrupting cell membrane adaptation restored daptomycin's efficacy.[3]
LinezolidMurine BacteremiaE. faecalisNot specifiedSurvival, Bacterial clearanceHighly active in mice with bacteremia caused by vancomycin-resistant E. faecalis.[4]

Experimental Protocols: Validating this compound in a VRE Infection Model

To rigorously assess the in vivo efficacy of this compound against VRE, a standardized murine infection model is essential. The following protocols are based on established methodologies.

Murine Peritonitis/Sepsis Model

This model is suitable for evaluating the systemic efficacy of antibiotics against VRE.

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Bacterial Strain: A well-characterized vancomycin-resistant Enterococcus faecium or Enterococcus faecalis strain (e.g., ATCC 700221).

  • Inoculum Preparation:

    • Culture VRE overnight in Brain Heart Infusion (BHI) broth.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the pellet in PBS to a final concentration of approximately 1 x 10⁸ CFU/mL.

  • Infection:

    • Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into each mouse.

  • Treatment:

    • Initiate treatment with this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) via intravenous (IV) or subcutaneous (SC) administration at a specified time post-infection (e.g., 2 hours).

    • Include a vehicle control group (receiving only the drug diluent) and a positive control group (e.g., linezolid at a clinically relevant dose).

  • Efficacy Assessment:

    • Survival: Monitor the survival of mice for a defined period (e.g., 7 days).

    • Bacterial Burden: At a predetermined time point (e.g., 24 hours post-infection), euthanize a subset of mice from each group. Collect blood and peritoneal lavage fluid for quantitative bacterial culture to determine the CFU/mL. Homogenize organs (e.g., spleen, liver) for bacterial load determination (CFU/gram of tissue).

Murine Thigh Infection Model

This localized infection model is useful for studying the direct bactericidal activity of an antibiotic at the site of infection.

  • Animal Model: Neutropenic female Swiss Webster mice (6-8 weeks old). Induce neutropenia by administering cyclophosphamide.

  • Bacterial Strain: As above.

  • Inoculum Preparation: As above, with the final concentration adjusted to approximately 1 x 10⁷ CFU/mL.

  • Infection:

    • Inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind leg.

  • Treatment:

    • Initiate treatment with this compound and control antibiotics as described in the peritonitis model.

  • Efficacy Assessment:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the infected thigh muscle and homogenize it in sterile PBS.

    • Perform serial dilutions and plate on appropriate agar (B569324) to determine the bacterial load (CFU/gram of tissue).

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the mechanism of action, the following diagrams are provided.

Experimental_Workflow_VRE_Peritonitis_Model cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment (2h post-infection) cluster_assessment Efficacy Assessment VRE_Culture VRE Culture (BHI Broth) Inoculum_Prep Inoculum Preparation (1e8 CFU/mL in PBS) VRE_Culture->Inoculum_Prep IP_Injection Intraperitoneal Injection (0.5 mL) Inoculum_Prep->IP_Injection Mice BALB/c Mice Mice->IP_Injection This compound This compound (various doses) IP_Injection->this compound Linezolid Linezolid (Control) IP_Injection->Linezolid Vehicle Vehicle (Control) IP_Injection->Vehicle Survival Survival Monitoring (7 days) This compound->Survival Bacterial_Burden Bacterial Burden (24h, Blood & Organs) This compound->Bacterial_Burden Linezolid->Survival Linezolid->Bacterial_Burden Vehicle->Survival Vehicle->Bacterial_Burden

Caption: Workflow for the murine VRE peritonitis/sepsis model.

Lysobactin_Mechanism_of_Action cluster_pathway Bacterial Cell Wall Synthesis UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylases Inhibition Inhibition of Cell Wall Synthesis Lipid_II->Inhibition This compound This compound This compound->Lipid_II Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Mechanism of action of this compound targeting Lipid II.

Conclusion

This compound's potent in vitro activity against VRE and its novel mechanism of action make it a highly promising candidate for further development. While in vivo data in VRE infection models is eagerly awaited, the established preclinical models and comparative data for existing treatments provide a clear roadmap for its evaluation. The successful validation of this compound's efficacy in these models would represent a significant step forward in the fight against multidrug-resistant bacterial infections.

References

comparing the post-antibiotic effect of Lysobactin and other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the post-antibiotic effect (PAE) of the novel antibiotic Lysobactin, in comparison with other key antibiotics. This guide synthesizes available data on the mechanism of action and experimental methodologies to provide a framework for understanding and evaluating this important pharmacodynamic parameter.

Introduction

The post-antibiotic effect (PAE) is the continued suppression of bacterial growth after a short exposure to an antimicrobial agent. This phenomenon is a crucial pharmacodynamic parameter that influences dosing regimens and the overall efficacy of an antibiotic. This compound, a cyclic depsipeptide antibiotic, has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, the inhibition of peptidoglycan synthesis via binding to Lipid II, suggests the potential for a significant PAE.[3] This guide provides a comparative overview of the anticipated PAE of this compound, drawing parallels with other antibiotics that target the cell wall, and presents the experimental framework for its determination.

While direct experimental data on the post-antibiotic effect of this compound is not yet available in the published literature, its mechanism of action provides a strong basis for comparison with other antibiotics that exhibit a notable PAE. This guide will focus on comparing this compound with vancomycin (B549263) and daptomycin, two clinically important antibiotics used for treating serious Gram-positive infections.

Mechanism of Action and its Implication for PAE

This compound exerts its bactericidal effect by forming a stable complex with Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall.[3] This sequestration of Lipid II disrupts the peptidoglycan assembly, leading to cell lysis.[3] Antibiotics that interfere with cell wall synthesis, such as beta-lactams and glycopeptides like vancomycin, are known to induce a PAE. The persistence of the antibiotic at its target site or the slow recovery of the bacterium's metabolic processes after drug removal contributes to this effect. Given that this compound's target is a fundamental component of cell wall synthesis, it is highly probable that it induces a significant PAE.

The following diagram illustrates the signaling pathway of peptidoglycan synthesis and the inhibitory action of this compound.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Amino_Acids Amino Acids Amino_Acids->UDP_NAM MurC-F Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylation (PBP) PBP Penicillin-Binding Proteins (PBP) Mature_PG Mature Peptidoglycan Nascent_PG->Mature_PG This compound This compound This compound->Lipid_II Binding and Sequestration PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_regrowth Regrowth & Monitoring cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (Logarithmic Phase) Test_Culture Test Culture: Bacteria + Antibiotic Bacterial_Culture->Test_Culture Control_Culture Control Culture: Bacteria + No Antibiotic Bacterial_Culture->Control_Culture Antibiotic_Solution Antibiotic Solution (e.g., 10x MIC) Antibiotic_Solution->Test_Culture Incubation_Exposure Incubate (e.g., 1-2 hours) Test_Culture->Incubation_Exposure Control_Culture->Incubation_Exposure Centrifugation Centrifugation & Washing (Test Culture) Incubation_Exposure->Centrifugation Dilution Dilution (Control Culture) Incubation_Exposure->Dilution Incubation_Regrowth Incubate in Fresh Medium Centrifugation->Incubation_Regrowth Dilution->Incubation_Regrowth Viable_Counting Viable Counting (CFU/mL) at Time Intervals Incubation_Regrowth->Viable_Counting Calculate_PAE Calculate PAE (PAE = T - C) Viable_Counting->Calculate_PAE

References

validating the safety profile of Lysobactin in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysobactin, a cyclic depsipeptide antibiotic, has demonstrated potent in vitro and in vivo efficacy against a range of Gram-positive bacteria, including challenging multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). Its novel mechanism of action, targeting the essential lipid II molecule in bacterial cell wall synthesis, presents a promising avenue for combating antibiotic resistance. However, a comprehensive evaluation of its preclinical safety profile is paramount for its progression as a clinical candidate.

This guide provides a comparative overview of the preclinical safety validation of this compound. Due to the limited publicly available preclinical safety data for this compound, this document outlines the standard battery of preclinical safety and toxicity studies required for a new antibiotic, using Vancomycin (B549263), a clinically established glycopeptide antibiotic, as a comparator. This guide is intended to serve as a framework for researchers and drug development professionals to understand the critical safety assessments necessary for antibiotics like this compound and to highlight the current gaps in its publicly accessible safety profile.

Comparative Analysis: this compound vs. Vancomycin

The following table summarizes the known characteristics of this compound in comparison to Vancomycin, a widely used antibiotic for serious Gram-positive infections. The table also outlines the standard preclinical safety endpoints that would need to be evaluated for this compound, for which specific data is not currently available in the public domain.

FeatureThis compoundVancomycin
Mechanism of Action Binds to Lipid II, inhibiting bacterial cell wall synthesis.Inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
Spectrum of Activity Potent against a broad range of Gram-positive bacteria, including MRSA and Vancomycin-Resistant Enterococci (VRE).[1]Primarily active against Gram-positive bacteria, including MRSA. Generally not effective against VRE.
In Vivo Efficacy Efficacious in mouse models of staphylococcal and streptococcal infections.[2]Well-established efficacy in various animal models and clinical settings.
Acute Toxicity (LD50) Data not publicly available.Oral (rat): >5,000 mg/kg; Intravenous (mouse): 319 mg/kg.
Sub-chronic/Chronic Toxicity Data not publicly available.Can cause nephrotoxicity and ototoxicity with prolonged use or high doses.[3][4]
Safety Pharmacology Data not publicly available.Can cause "Red Man Syndrome" (an infusion-related reaction), hypotension, and histamine (B1213489) release.[5][6]
Genotoxicity Data not publicly available.Generally considered non-mutagenic.
Reproductive & Developmental Toxicity Data not publicly available.No evidence of teratogenicity in animal studies.

Standard Preclinical Safety and Toxicity Experimental Protocols

The following are detailed methodologies for key preclinical experiments that are essential for validating the safety profile of a new antibiotic like this compound.

Acute Toxicity Studies
  • Objective: To determine the median lethal dose (LD50) and identify potential target organs for toxicity after a single high dose of the test substance.

  • Animal Model: Typically performed in two rodent species (e.g., rats and mice).

  • Methodology:

    • Animals are divided into groups and administered single, escalating doses of this compound via relevant routes (e.g., intravenous, oral).

    • A control group receives the vehicle only.

    • Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for a period of 14 days.

    • Body weight is recorded periodically.

    • At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed on all animals.

    • The LD50 is calculated using appropriate statistical methods.

Repeated Dose Toxicity Studies (Sub-chronic and Chronic)
  • Objective: To evaluate the toxic effects of repeated administration of the test substance over a prolonged period.

  • Animal Model: One rodent and one non-rodent species (e.g., rat and dog).

  • Methodology:

    • Animals are administered daily doses of this compound for a specified duration (e.g., 28 days for sub-chronic, 90 days or longer for chronic studies).

    • Multiple dose groups (low, mid, high) and a control group are included.

    • Throughout the study, animals are monitored for clinical signs, body weight changes, and food/water consumption.

    • Periodic hematology, clinical chemistry, and urinalysis are performed.

    • At the end of the treatment period, animals are euthanized, and a full necropsy is conducted.

    • Organs are weighed, and tissues are collected for histopathological examination.

Safety Pharmacology Studies
  • Objective: To assess the potential adverse effects of the test substance on vital physiological functions.

  • Core Battery of Tests:

    • Central Nervous System (CNS): Functional observational battery (FOB) in rodents to assess behavioral and neurological changes.

    • Cardiovascular System: In vivo studies in a non-rodent species (e.g., dog, non-human primate) to monitor blood pressure, heart rate, and electrocardiogram (ECG).

    • Respiratory System: Evaluation of respiratory rate and function in rodents.

  • Methodology: These studies are typically conducted after a single dose administration at or above the intended therapeutic range.

Genotoxicity Studies
  • Objective: To assess the potential of the test substance to induce genetic mutations or chromosomal damage.

  • Standard Battery of Tests:

    • Ames Test (Bacterial Reverse Mutation Assay): An in vitro test to detect gene mutations.

    • In Vitro Mammalian Cell Gene Mutation Test: (e.g., Mouse Lymphoma Assay) to detect mutations in mammalian cells.

    • In Vivo Micronucleus Test: In rodents to assess chromosomal damage in bone marrow cells.

Visualizing Preclinical Safety and Mechanism of Action

Workflow for Preclinical Safety Assessment of a New Antibiotic

Preclinical_Safety_Workflow cluster_Discovery Discovery & Early Assessment cluster_Preclinical Formal Preclinical Development cluster_Regulatory Regulatory Submission Hit_ID Hit Identification Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vitro_Tox In Vitro Toxicity Screening Lead_Opt->In_Vitro_Tox Acute_Tox Acute Toxicity In_Vitro_Tox->Acute_Tox Repeat_Dose_Tox Repeated Dose Toxicity Acute_Tox->Repeat_Dose_Tox Safety_Pharm Safety Pharmacology Repeat_Dose_Tox->Safety_Pharm Genotox Genotoxicity Safety_Pharm->Genotox Repro_Tox Reproductive Toxicology Genotox->Repro_Tox IND Investigational New Drug (IND) Application Repro_Tox->IND

Caption: A generalized workflow for the preclinical safety assessment of a new antibiotic candidate.

Mechanism of Action of this compound

Lysobactin_MOA cluster_Bacteria Bacterial Cell cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane cluster_CellWall Cell Wall UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-peptide Lipid_I Lipid I UDP_NAM_peptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan This compound This compound This compound->Lipid_II Binds to and sequesters Lipid II

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Lysobactin

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before commencing any disposal procedures, it is imperative to handle Lysobactin with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of solid this compound should be performed in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Disposal Procedures for this compound Waste Streams

Given the absence of specific data on this compound's thermal and chemical stability, it must be treated as a hazardous chemical waste. This precautionary approach ensures the highest level of safety and environmental protection. The following table outlines the recommended disposal procedures for different forms of this compound waste.

Waste StreamRecommended Disposal ProcedureKey Considerations
Solid (unused/expired) this compound Treat as hazardous chemical waste.- Collect in a clearly labeled, sealed, and chemically compatible container designated for hazardous chemical waste.- Do not dispose of in regular trash or down the drain.
This compound Solutions (e.g., stock solutions) Treat as hazardous chemical waste.- Collect in a labeled, leak-proof container designated for hazardous chemical waste.- Do not autoclave stock solutions as the effectiveness of heat inactivation is unknown.- Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, gloves, vials) Treat as hazardous chemical waste.- Collect all contaminated disposable materials in a designated, clearly labeled hazardous waste container.- For reusable glassware, rinse thoroughly with a suitable solvent (e.g., ethanol) to decontaminate. The rinseate should be collected as hazardous chemical waste.
Cell Culture Media Containing this compound Treat as hazardous chemical waste.- Due to the unknown heat stability of this compound, autoclaving is not a confirmed method of inactivation.[1] Therefore, media containing this compound should be collected and disposed of as hazardous chemical waste.

Experimental Protocols: General Chemical Waste Disposal

The fundamental principle for the disposal of this compound, in the absence of specific degradation data, is to manage it as a hazardous chemical waste. The general protocol is as follows:

  • Segregation: Isolate all this compound waste from other laboratory waste streams.

  • Containment: Use appropriate, clearly labeled, and sealed containers for each type of this compound waste (solid, liquid, contaminated sharps).

  • Labeling: All waste containers must be accurately labeled with the contents ("Hazardous Waste: this compound"), the date, and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste containers in a designated and secure area until they are collected by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain a log of all this compound waste generated and disposed of, in accordance with your institution's policies.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

LysobactinDisposal Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType Solid Solid this compound (Unused/Expired) WasteType->Solid Solid Liquid This compound Solution (e.g., Stock Solution) WasteType->Liquid Liquid Contaminated Contaminated Materials (Gloves, Tips, Media) WasteType->Contaminated Contaminated HazardousWaste Treat as Hazardous Chemical Waste Solid->HazardousWaste Liquid->HazardousWaste Contaminated->HazardousWaste Collect Collect in Labeled, Sealed Container HazardousWaste->Collect EHS Arrange for Pickup by Environmental Health & Safety (EHS) Collect->EHS End Proper Disposal EHS->End

A flowchart for the proper disposal of this compound waste.

It is imperative for all laboratory personnel to consult their institution's specific waste disposal guidelines and to contact their Environmental Health and Safety department for clarification on any procedures. By following these conservative and safety-conscious disposal protocols, the scientific community can continue its vital research with this compound while upholding its responsibility to protect its personnel and the environment.

References

Safeguarding Your Research: Essential Protocols for Handling Lysobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Lysobactin. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Hazard Information

This compound, a potent depsipeptide antibiotic, requires careful handling due to its potential health hazards. All personnel must be familiar with the following information before commencing any work.

Hazard Identification:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Skin Sensitization: May cause an allergic skin reaction.

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound in powder form or in solution:

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesInspect for tears or holes before use. Change gloves frequently and immediately after known contact.
Body Protection Laboratory CoatFully buttoned.
Respiratory Protection N95 Respirator or higherRequired when handling this compound powder outside of a certified chemical fume hood or biological safety cabinet.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedure for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage. If compromised, handle within a chemical fume hood.

  • Store this compound in a tightly sealed container in a designated, well-ventilated, and secure area at -20°C.

  • Clearly label the storage area with appropriate hazard warnings.

Preparation of Stock Solutions:

  • All handling of this compound powder must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Use a dedicated set of calibrated pipettes and sterile, disposable tips.

  • Slowly add the solvent to the this compound powder to avoid generating dust.

  • Ensure the vial is securely capped before vortexing or sonicating to dissolve.

Handling of Solutions:

  • When working with this compound solutions, always wear the mandatory PPE.

  • Avoid the creation of aerosols. Use filtered pipette tips.

  • All work with cell cultures or other experimental systems containing this compound should be performed in a biological safety cabinet.

Spill Management:

  • In case of a spill, immediately alert others in the area.

  • For small spills of this compound solution, absorb with an inert material (e.g., vermiculite, sand), and place in a sealed container for disposal as hazardous waste.

  • For spills of this compound powder, carefully cover with a damp absorbent paper towel to avoid raising dust. Collect the material and place it in a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance. All this compound waste must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
This compound Stock Solutions Collect in a labeled, leak-proof container designated for hazardous chemical waste. Do not autoclave stock solutions.
Contaminated Labware (e.g., pipette tips, tubes, gloves) Dispose of as hazardous chemical waste. Segregate from non-hazardous waste.
Empty this compound Vials Triple-rinse the vial with a suitable solvent. The first rinse should be collected as hazardous waste. Deface the label before disposing of the vial according to institutional guidelines.

Note: Never dispose of this compound waste down the drain or in the regular trash. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste pickup and disposal.

Data Presentation

Physical and Chemical Properties of this compound:

PropertyValue
Molecular Formula C₅₈H₉₇N₁₅O₁₇
Molecular Weight 1276.48 g/mol
Appearance Powder
Solubility Soluble in DMSO
Storage Temperature -20°C

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution in DMSO:

  • Pre-Experiment Checklist:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Don appropriate PPE: lab coat, safety glasses, and nitrile gloves. A respirator is required if handling the powder outside of a fume hood.

    • Assemble all necessary materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes with filtered tips.

  • Procedure:

    • Weigh the desired amount of this compound powder in a tared, sterile microcentrifuge tube inside the chemical fume hood.

    • Calculate the required volume of DMSO to achieve a 10 mg/mL concentration.

    • Slowly add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

    • Securely cap the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no particulates.

    • Label the stock solution tube clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at -20°C.

Visual Workflow and Pathway Diagrams

Lysobactin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase Receive_Inspect Receive & Inspect This compound Storage Store at -20°C in Designated Area Receive_Inspect->Storage Secure Storage Don_PPE Don Appropriate PPE Storage->Don_PPE Before Handling Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Mandatory Containment Weigh_Powder Weigh this compound Powder Work_in_Hood->Weigh_Powder Prepare_Solution Prepare Stock Solution (e.g., in DMSO) Weigh_Powder->Prepare_Solution Use_in_Experiment Use in Experiment (e.g., Cell Culture) Prepare_Solution->Use_in_Experiment Segregate_Waste Segregate Waste Use_in_Experiment->Segregate_Waste Solid_Waste Solid this compound Waste Segregate_Waste->Solid_Waste Liquid_Waste Liquid this compound Waste Segregate_Waste->Liquid_Waste Contaminated_Waste Contaminated Labware Segregate_Waste->Contaminated_Waste Dispose_Hazardous Dispose as Hazardous Chemical Waste Solid_Waste->Dispose_Hazardous Liquid_Waste->Dispose_Hazardous Contaminated_Waste->Dispose_Hazardous

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Lysobactin_Disposal_Decision_Tree This compound Waste Disposal Decision Tree Start This compound Waste Generated Waste_Type What is the waste type? Start->Waste_Type Solid Solid this compound (Unused/Expired) Waste_Type->Solid Solid Liquid Liquid Solution (Stock/Working) Waste_Type->Liquid Liquid Contaminated Contaminated Labware (Gloves, Tips, etc.) Waste_Type->Contaminated Contaminated Material Collect_Solid Collect in Labeled, Sealed Container Solid->Collect_Solid Collect_Liquid Collect in Labeled, Leak-Proof Container Liquid->Collect_Liquid Collect_Contaminated Collect in Designated Hazardous Waste Bin Contaminated->Collect_Contaminated Hazardous_Waste Dispose as Hazardous Chemical Waste via EHS Collect_Solid->Hazardous_Waste Collect_Liquid->Hazardous_Waste Collect_Contaminated->Hazardous_Waste

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.